trans-3-Aminocyclobutanecarboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUMNAIAFBWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-60-5, 1201190-01-3 | |
| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, conformational intricacies, and practical applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Significance of Constrained Scaffolds
In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-natural, conformationally restricted amino acids have emerged as powerful tools in this pursuit. This compound is a prime example of such a scaffold. Its rigid cyclobutane core imposes specific geometric constraints on the relative positions of the amino and carboxylic acid functional groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved affinity and selectivity. Furthermore, the cyclobutane ring is a bioisostere for various other functionalities, offering a unique opportunity to modulate physicochemical properties and explore novel chemical space. This guide will serve as a detailed resource for understanding and utilizing this versatile building block.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are crucial for experimental design, from dissolution studies to reaction setup.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂[1] |
| Molecular Weight | 151.59 g/mol [1] |
| CAS Number | 84182-60-5 |
| Appearance | White to off-white solid[2] |
| Purity | Typically ≥95%[3] |
| Canonical SMILES | C1C(C[C@H]1N)C(=O)O.Cl |
| InChI Key | DWZUMNAIAFBWKB-UHFFFAOYSA-N[1] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many biological assays and synthetic transformations.
Conformational Analysis: The Puckered World of Cyclobutane
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[4][5][6] This puckering results in two distinct substituent positions: axial and equatorial. The equilibrium geometry is a delicate balance between reducing torsional strain and the opposing increase in angle strain, with bond angles deviating from the ideal 109.5° to approximately 88°.[5]
In trans-3-Aminocyclobutanecarboxylic acid, the amino and carboxylic acid groups reside on opposite faces of the ring. A comprehensive conformational study combining X-ray diffraction, NMR spectroscopy, and DFT calculations has shown that the puckering of the cyclobutane ring is influenced by the substituents.[7][8] The preference for an equatorial position for substituents is a key determinant of the ring's conformational preference.[8]
Caption: Puckered conformation of the cyclobutane ring.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling. The methine protons attached to the carbon atoms bearing the amino and carboxyl groups will likely appear as distinct signals. The protons of the amino group will be broadened due to quadrupolar relaxation and exchange.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the cyclobutane ring, with the carbons attached to the electron-withdrawing amino and carboxyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at the lowest field.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong carbonyl (C=O) stretching vibration will be present around 1700-1750 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the free base.
Synthesis and Reactivity
The synthesis of trans-3-Aminocyclobutanecarboxylic acid and its derivatives can be achieved through various synthetic routes. One common approach involves the derivatization of cyclobutene-1-carboxylic acid.[9] Another patented method describes a multi-step synthesis starting from cis-3-dibenzyl cyclobutanol, which undergoes a Mitsunobu reaction to invert the stereochemistry to the trans configuration, followed by hydrolysis and debenzylation.[10]
The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the carboxylic acid. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.
Experimental Protocol: N-Boc Protection
The protection of the amino group is a common first step in many synthetic sequences to prevent its interference in subsequent reactions targeting the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Sources
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- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
trans-3-Aminocyclobutanecarboxylic acid hydrochloride synthesis methods
An In-Depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Introduction: The Emergence of Cyclobutanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Cyclobutane derivatives, once considered esoteric and synthetically challenging, have emerged as crucial building blocks in modern drug design. Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains and "flat" aromatic rings. Specifically, the cyclobutane core is increasingly utilized as a saturated bioisostere for phenyl rings, a strategy that can significantly improve key physicochemical properties such as solubility and metabolic stability, thereby mitigating toxicity and enhancing clinical potential.
trans-3-Aminocyclobutanecarboxylic acid, in its hydrochloride salt form, represents a particularly valuable synthon. This molecule incorporates a constrained γ-amino acid motif, making it an attractive component for peptidomimetics and a key intermediate for a range of pharmacologically active agents, including kinase inhibitors and modulators of other critical biological targets.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core methodologies for the stereocontrolled synthesis of this compound. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate route based on scale, efficiency, and available resources.
Core Synthetic Strategy 1: Stereoinversion via Mitsunobu Reaction
One of the most reliable and scalable strategies to achieve the trans stereochemistry hinges on the controlled reduction of a cyclobutanone precursor followed by a stereochemical inversion of the resulting alcohol. This approach leverages the high diastereoselectivity often observed in the hydride reduction of 3-substituted cyclobutanones, which preferentially yields the cis-alcohol. Subsequent inversion of this hydroxyl group provides the desired trans configuration. The Mitsunobu reaction is the preeminent method for achieving this inversion with high fidelity.
The general pathway involves three key stages:
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Ketone Reduction: A suitable 3-oxocyclobutanecarboxylate ester is reduced using a hydride reagent. The steric approach control typically directs the hydride to the face opposite the ester group, leading to the thermodynamically favored cis-cyclobutanol.
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Mitsunobu Inversion: The cis-alcohol undergoes a Mitsunobu reaction with a carboxylic acid (e.g., p-nitrobenzoic acid or benzoic acid) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry to form the trans-ester.
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Hydrolysis and Deprotection: The resulting trans-ester and any protecting groups on the amine are hydrolyzed under basic or acidic conditions to yield the final target molecule, which is then isolated as its hydrochloride salt.
A Chinese patent describes a robust process for a related compound, trans-3-aminocyclobutanol, utilizing this exact principle, highlighting its industrial applicability.[1] The key is the inversion of a cis-3-dibenzylaminocyclobutanol to a trans-ester, followed by hydrolysis and debenzylation.[1]
Caption: Synthetic pathway via stereoselective reduction and Mitsunobu inversion.
Experimental Protocol: Mitsunobu-Based Synthesis
This protocol is a representative adaptation based on established chemical principles for achieving the trans isomer.
Step 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate
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To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.2 equiv) in THF dropwise.
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Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cis-ethyl 3-hydroxycyclobutanecarboxylate, which is often used in the next step without further purification.
Step 2: Mitsunobu Inversion of the cis-Alcohol
-
Dissolve the crude cis-alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF.[1]
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[1] A color change and formation of a precipitate are typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the trans-p-nitrobenzoate ester.
Step 3: Hydrolysis to this compound (Note: This step assumes the precursor from Step 2 is converted to an amino-ester, for instance, by converting the hydroxyl to an azide, reducing it, and protecting the resulting amine.)
-
To the protected trans-aminoester (1.0 equiv), add 6 M aqueous HCl.
-
Heat the mixture to reflux for 8-12 hours to facilitate both ester hydrolysis and deprotection of the amine (e.g., a Boc group).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.
Core Synthetic Strategy 2: [2+2] Photocycloaddition
The [2+2] photocycloaddition is arguably the most powerful and direct method for constructing the cyclobutane ring.[2] This reaction involves the light-induced cycloaddition of two olefinic components to form a four-membered ring.[3] For the synthesis of the target molecule, an intramolecular or intermolecular approach can be envisioned. A particularly elegant strategy involves the photocycloaddition of an N-protected 3-pyrroline with a suitable two-carbon component, such as maleic anhydride, to form a 3-azabicyclo[3.2.0]heptane derivative.[4] This bicyclic intermediate contains the requisite cis-fused cyclobutane and pyrrolidine rings, which can then be chemically cleaved to reveal the desired trans-substituted cyclobutane.
The key advantages of this method are its efficiency in ring construction and the potential for high stereocontrol. The stereochemistry of the final product is dictated by the geometry of the bicyclic intermediate formed during the cycloaddition.
Caption: Synthetic pathway via [2+2] photocycloaddition and ring cleavage.
Conceptual Protocol: Photocycloaddition-Based Synthesis
This protocol outlines the key steps in a strategy based on the formation and subsequent cleavage of a bicyclic intermediate.
Step 1: Sensitized [2+2] Photocycloaddition
-
In a quartz reaction vessel, dissolve N-Boc-3-pyrroline (1.0 equiv), maleic anhydride (1.1 equiv), and a triplet sensitizer such as acetone or benzophenone in a suitable solvent like acetonitrile.[5]
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm) at a controlled temperature (e.g., 0-20 °C) until TLC or GC-MS analysis indicates complete consumption of the starting materials.
-
Remove the solvent in vacuo and purify the resulting diastereomeric mixture of the bicyclic adduct by column chromatography or recrystallization.
Step 2: Oxidative Cleavage of the Bicyclic Intermediate
-
The isolated bicyclic adduct can be subjected to oxidative cleavage. For instance, hydrolysis of the anhydride to the diacid, followed by a reaction sequence such as a Baeyer-Villiger oxidation or ozonolysis of a derived double bond, can be used to cleave the pyrrolidine ring.
-
This cleavage step is complex and must be designed to selectively break the C-C bonds of the original pyrroline ring while leaving the newly formed cyclobutane intact.
-
The specific reagents and conditions will be highly dependent on the exact structure of the bicyclic intermediate.
Step 3: Final Deprotection and Salt Formation
-
Following cleavage, the resulting substituted cyclobutane is treated with 6 M HCl to hydrolyze any remaining esters and remove the N-Boc protecting group.
-
The product is isolated as the hydrochloride salt via concentration and recrystallization, as described in the previous method.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on project-specific requirements such as scale, cost, available equipment, and the need for stereopurity.
| Parameter | Route 1: Stereoinversion (Mitsunobu) | Route 2: Photocycloaddition |
| Stereocontrol | Excellent; the trans product is obtained via a well-defined inversion of the cis-alcohol.[6] | Potentially excellent, but depends on the facial selectivity of the cycloaddition and subsequent cleavage reactions. |
| Scalability | Generally good. Mitsunobu reactions can be challenging on a very large scale due to reagent stoichiometry and purification, but practical multi-gram syntheses are common. | Can be challenging to scale up due to the need for specialized photoreactors and the attenuation of light in concentrated solutions.[7][8] Flow chemistry can mitigate some of these issues. |
| Starting Materials | Readily available; 3-oxocyclobutanecarboxylic acid and its esters are commercially accessible.[9] | Requires synthesis of specific olefin precursors. N-protected 3-pyrrolines may need to be prepared. |
| Number of Steps | Typically involves 3-5 linear steps from the cyclobutanone. | Can be shorter in terms of ring formation, but the subsequent ring-cleavage can add significant complexity and steps. |
| Key Challenges | Purification from Mitsunobu byproducts (triphenylphosphine oxide, hydrazide). Handling of azodicarboxylates. | Requires photochemical equipment. Potential for side reactions (e.g., polymerization). The ring-opening step can be low-yielding or non-selective. |
Conclusion
The synthesis of this compound is a critical enabling technology for the development of advanced pharmaceutical agents. While several synthetic strategies exist, the route involving stereoselective reduction of a 3-oxocyclobutanecarboxylate followed by a Mitsunobu inversion of the resulting cis-alcohol stands out as a robust, reliable, and scalable method for obtaining high diastereomeric purity. This pathway relies on well-understood, high-yielding reactions and utilizes readily available starting materials.
The [2+2] photocycloaddition approach offers a more convergent and elegant method for the construction of the core cyclobutane ring. However, its practical application may be limited by challenges in scalability and the complexity of cleaving the resulting bicyclic intermediate to unveil the target structure. For most research and process development applications, the stereoinversion strategy currently represents the most pragmatic and field-proven choice. Continued innovation in both biocatalysis and photochemistry may, however, provide even more efficient and sustainable routes in the future.
References
[3] Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link] [2] Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link] [5] Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link] [1] CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents. [6] Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. [Link] [10] Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link] [4] Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. [Link] [7] Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link] [9] CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. [8] Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
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Unveiling the Enigmatic Mechanism of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Technical Guide for Researchers
Abstract
trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct pharmacological data remains nascent, a comprehensive analysis of structurally related aminocycloalkane carboxylic acids provides a compelling, albeit inferential, framework for its mechanism of action. This technical guide synthesizes the current understanding of cyclic GABA analogues to propose a putative mechanism for this compound, focusing on its likely interactions with GABA receptors and transporters. We will delve into the critical role of stereochemistry in determining biological activity and outline experimental protocols to rigorously test the hypothesized mechanisms. This document serves as an in-depth resource for researchers in neuroscience, pharmacology, and drug development, providing a robust foundation for future investigations into this promising molecule.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a diverse array of protein targets, including the ionotropic GABAA and GABAC receptors, the metabotropic GABAB receptors, and GABA transporters (GATs).[1] This conformational promiscuity, however, presents a significant challenge in the development of selective ligands. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclobutane ring, we can lock the molecule into a specific conformation. This approach provides invaluable tools for probing the distinct conformational requirements of different GABAergic targets, ultimately paving the way for the design of more selective and potent therapeutic agents.[2]
trans-3-Aminocyclobutanecarboxylic acid, as a conformationally constrained GABA analogue, is poised to offer insights into the specific spatial arrangements required for binding and modulation of GABAergic systems. Its hydrochloride salt form enhances its stability and solubility for experimental applications.
Proposed Mechanism of Action: An Evidence-Based Inference
Direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain. However, based on the extensive research on its closest structural homologues, the aminocyclopentane and aminocyclohexane carboxylic acids, we can propose a multi-faceted mechanism centered on the GABAergic system.
Interaction with GABA Receptors
The primary hypothesis is that this compound acts as a modulator of GABA receptors. The nature of this modulation (agonist, antagonist, or partial agonist) and its selectivity for receptor subtypes (GABAA, GABAB, GABAC) are critically dependent on its stereochemistry.
Studies on analogous compounds reveal a strong structure-activity relationship:
-
Stereoselectivity is Key: Research on 2-(aminomethyl)cyclopropane carboxylic acids has demonstrated that the trans isomer is significantly more potent than the cis isomer at invertebrate GABA receptors, suggesting a preference for an extended conformation of the GABA pharmacophore at these sites.[3]
-
Cyclic Analogues as Receptor Ligands: Both (f)-trans- and (f)-cis-3-aminocyclopentanecarboxylic acids exhibit a potent inhibitory action on neuronal firing in the mammalian central nervous system, indicating direct or indirect interaction with neuronal excitability, likely through GABA receptors.[4]
-
Potential for Antagonism: A benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid has been identified as an antagonist at human recombinant α(1)β(2)γ(2L) GABAA receptors, highlighting that modifications to the cyclic scaffold can engender antagonistic properties.[5][6]
Based on these findings, it is plausible that this compound interacts with one or more GABA receptor subtypes. The trans configuration likely orients the amino and carboxylic acid groups in a manner that mimics a specific conformation of GABA, allowing it to fit into the ligand-binding pocket of a receptor.
Proposed GABA Receptor Interaction Pathway
Caption: Proposed interaction of trans-3-Aminocyclobutanecarboxylic acid with a postsynaptic GABA receptor.
Modulation of GABA Transporters
An alternative or complementary mechanism of action is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, potentiating GABAergic neurotransmission.
Evidence from related compounds supports this hypothesis:
-
Inhibition of GABA Uptake: A study from 1978 indicated that the nerve ending GABA transport site is inhibited by both cis- and trans-3-aminocyclopentanecarboxylic acid (ACPC).[7] This provides a strong precedent for aminocycloalkane carboxylic acids acting as GABA uptake inhibitors.
-
Neuronal and Glial Uptake Inhibition: Homo-beta-proline, another cyclic GABA analogue, has been shown to be a potent competitive inhibitor of both neuronal and glial GABA uptake.[7]
Therefore, it is highly probable that this compound can also bind to and inhibit one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
Proposed GABA Transporter Inhibition Workflow
Caption: Hypothesized inhibition of GABA transporters by trans-3-Aminocyclobutanecarboxylic acid.
Experimental Protocols for Mechanism Elucidation
To transition from an inferred to a confirmed mechanism of action, a series of well-defined experimental protocols are required. The following outlines a logical progression of in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various GABA receptor subtypes and GABA transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from recombinant cell lines expressing specific human GABA receptor subtypes (e.g., α1β2γ2 for GABAA) or GABA transporters (e.g., GAT-1). Alternatively, use synaptic membrane preparations from rodent brain tissue.
-
Competitive Binding: Incubate the membrane preparations with a known radioligand (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]tiagabine for GAT-1) and increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Ki (μM) of trans-3-Aminocyclobutanecarboxylic acid HCl |
| GABAA Receptor (α1β2γ2) | [3H]Muscimol | To be determined |
| GABAB Receptor | [3H]CGP54626 | To be determined |
| GABA Transporter (GAT-1) | [3H]Tiagabine | To be determined |
Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, partial agonist) of the compound at specific GABA receptor subtypes.
Methodology (Two-Electrode Voltage Clamp using Xenopus Oocytes):
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., human GABAA α1, β2, and γ2).
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.
-
Compound Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of this compound to assess agonist activity. To test for antagonist activity, co-apply the compound with a known concentration of GABA (e.g., EC50).
-
Data Analysis: Measure the peak current amplitude for each concentration. For agonist activity, plot the normalized current response against the logarithm of the concentration and fit to the Hill equation to determine the EC50 and Hill slope. For antagonist activity, determine the IC50.
Data Presentation:
| Receptor Subtype | Agonist EC50 (μM) | Antagonist IC50 (μM) | Efficacy (% of GABA max) |
| GABAA (α1β2γ2) | To be determined | To be determined | To be determined |
| GABAC (ρ1) | To be determined | To be determined | To be determined |
Conclusion and Future Directions
While the definitive mechanism of action of this compound awaits direct experimental validation, the existing body of literature on its structural analogues provides a strong foundation for a proposed dual interaction with GABA receptors and transporters. The conformationally restricted nature of its cyclobutane core makes it a valuable tool for dissecting the complex pharmacology of the GABAergic system.
Future research should prioritize the execution of the outlined binding and functional assays to ascertain its precise molecular targets and mode of action. Subsequent in vivo studies will be crucial to understand its effects on neuronal circuitry and its potential as a therapeutic agent for neurological and psychiatric disorders. The insights gained from such investigations will not only elucidate the role of this specific molecule but also contribute to the broader understanding of GABAergic neurotransmission and the rational design of novel central nervous system therapeutics.
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The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology. Available at: [Link]
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Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. Available at: [Link]
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Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. Available at: [Link]
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trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. PubMed Central. Available at: [Link]
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Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. Available at: [Link]
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Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]
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Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. ResearchGate. Available at: [Link]
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Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature. Available at: [Link]
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trans-3-Aminocyclobutanecarboxylic acid hydrochloride solubility data
An In-depth Technical Guide to the Solubility of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the core principles governing its solubility based on its physicochemical properties as an amine hydrochloride salt. The centerpiece of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the isothermal equilibrium method. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for formulation, process development, and preclinical studies.
Introduction: The Significance of Solubility Data
This compound is a cyclic amino acid derivative. Such structures are of significant interest in medicinal chemistry, often serving as constrained building blocks or scaffolds for the synthesis of novel therapeutic agents. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.
Accurate solubility data is a cornerstone of drug development and chemical process design. It directly influences:
-
Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.[1][2]
-
Formulation Development: Knowledge of solubility in various solvent systems is critical for creating stable and effective dosage forms, from oral solutions to parenteral formulations.
-
Process Chemistry: Solubility data guides the selection of solvents for reaction, crystallization, and purification, impacting yield and purity.
-
Preclinical Studies: Understanding a compound's solubility is essential for designing relevant in vitro and in vivo experiments.
Given the foundational importance of this parameter, a robust and reliable method for its determination is not just advantageous, but essential.
Physicochemical Properties and Theoretical Solubility Profile
This compound (Molecular Formula: C₅H₁₀ClNO₂) is an ionic compound.[3][4] The molecule possesses a protonated amine group (-NH₃⁺) and a carboxylic acid group (-COOH), with a chloride counter-ion (Cl⁻).
The presence of these charged and polar functional groups dictates its expected solubility behavior based on the principle of "like dissolves like":
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the -NH₃⁺ and -COOH groups can act as hydrogen bond donors, and the oxygen and chloride ions as hydrogen bond acceptors, leading to effective solvation.[5][6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. These solvents have large dipole moments and can solvate the cation and anion effectively, though they do not act as hydrogen bond donors.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. The nonpolar nature of these solvents prevents them from effectively solvating the charged ions of the salt, making the dissolution process energetically unfavorable.[5]
The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in water.
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An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Introduction: The Structural Significance of a Constrained Amino Acid Analogue
trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a conformationally restricted analogue of neurotransmitters like GABA, its rigid cyclobutane scaffold offers a unique tool for probing receptor binding sites and designing compounds with improved selectivity and metabolic stability. The trans stereochemistry, in particular, defines a specific spatial relationship between the amino and carboxylic acid functional groups, which is critical for its biological activity.
Despite its importance as a structural motif, a definitive, publicly available single-crystal X-ray diffraction study of the hydrochloride salt of trans-3-aminocyclobutanecarboxylic acid is not present in the current body of scientific literature. This guide, therefore, serves a dual purpose: it outlines the authoritative, field-proven methodology for determining the crystal structure of this molecule and provides expert insights into the anticipated structural features that are crucial for its application in rational drug design. For researchers and drug development professionals, this document provides a comprehensive roadmap from synthesis to structural elucidation and interpretation.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of a stereochemically pure compound. The presence of the cis isomer would introduce disorder into the crystal lattice, impeding the growth of high-quality single crystals.
Stereoselective Synthesis Protocol
A common strategy to obtain the trans isomer involves a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the reacting center. The following is a representative, multi-step synthesis:
-
Reduction: Start with a suitable cyclobutanone precursor, such as 3-oxocyclobutanecarboxylic acid. Reduction of the ketone, for example with sodium borohydride (NaBH₄), typically yields the thermodynamically more stable cis-3-hydroxycyclobutanecarboxylic acid.
-
Protection: The amino and carboxylic acid groups are often protected to prevent side reactions in subsequent steps. For instance, the amino group can be protected as a benzyl or Boc derivative.
-
Mitsunobu Inversion: The key step to establish the trans stereochemistry involves the Mitsunobu reaction on the cis-alcohol. Using diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine (PPh₃), and a nucleophile (e.g., a phthalimide or an azide), the hydroxyl group is displaced with an inversion of configuration.
-
Deprotection and Salt Formation: In the final steps, the protecting groups are removed. If an azide was used as the nucleophile, it is reduced to the amine. The resulting free base of trans-3-aminocyclobutanecarboxylic acid is then treated with hydrochloric acid in a suitable solvent (such as isopropanol or ethanol) to crystallize the desired hydrochloride salt.
Growing Single Crystals for X-ray Diffraction
Obtaining crystals of sufficient size and quality is paramount. Slow crystallization is the key to minimizing defects in the crystal lattice.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve a small amount of the purified this compound in a minimal amount of a polar solvent in which it is soluble at room temperature (e.g., a methanol/water mixture).
-
Anti-Solvent Diffusion: Place this solution in a small, loosely capped vial. Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate).
-
Incubation: Allow the system to stand undisturbed at a constant temperature. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the compound, promoting the slow growth of single crystals over several days to weeks.
Part 2: The Authoritative Workflow for Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of elucidating its three-dimensional structure begins. This workflow is a self-validating system, where the quality of the data and the final refined structure are continuously assessed.
Figure 1: A comprehensive workflow for the determination of a small molecule crystal structure.
Step-by-Step Experimental Protocol for Structure Determination
-
Crystal Selection and Mounting: A suitable crystal is identified under a microscope for its sharp edges and lack of visible fractures. It is then mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (typically 100 K) to minimize thermal vibrations of the atoms.[1][2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3][4] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[1] As the X-rays are diffracted by the electron clouds of the atoms in the crystal, a detector records the position and intensity of thousands of diffraction spots.[3][5]
-
Data Processing: Specialized software is used to process the raw diffraction images.[6][7]
-
Indexing and Integration: The first step is to "index" the diffraction pattern to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.[7][8] The software then integrates the intensity of each reflection, correcting for background noise.[6]
-
Scaling and Merging: The integrated intensities are scaled to account for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to create a final, unique dataset.[7]
-
-
Structure Solution: This is the critical step of solving the "phase problem." The diffraction experiment provides the intensities (amplitudes) of the scattered X-rays, but not their phases. For small molecules like this, direct methods, which use statistical relationships between the intensities, are almost always successful in generating an initial electron density map.[9]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.[10]
-
Validation: The final structure is rigorously validated using geometric checks (bond lengths, angles) and other crystallographic metrics to ensure its chemical and physical sensibility. The final coordinates are then deposited in a crystallographic database in the standard CIF (Crystallographic Information File) format.
Part 3: Anticipated Structural Features and Conformational Analysis
While the precise crystallographic data for this compound is yet to be determined, we can make scientifically grounded predictions about its key structural features based on fundamental principles and related known structures.
Anticipated Crystallographic Data
The data obtained from the workflow described above would be summarized in a table similar to the one below. The values are placeholders, representing the parameters to be determined.
| Parameter | Anticipated Value / Information to be Determined |
| Chemical Formula | C₅H₁₀ClNO₂ |
| Formula Weight | 151.6 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (Molecules per unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor | To be determined (target < 0.05) |
Conformational Analysis
-
Cyclobutane Ring Pucker: Unlike planar cyclohexane rings, the cyclobutane ring is not flat. It adopts a "puckered" conformation to relieve ring strain. The degree of this pucker, defined by a puckering angle, will be a key structural parameter. In the trans isomer, the amino and carboxyl groups will be on opposite sides of the ring, likely occupying pseudo-equatorial positions to minimize steric hindrance.
-
Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The presence of the hydrochloride salt ensures the ammonium group is protonated, while the carboxylic acid will likely be in its neutral form (-COOH). The precise bond lengths of the C-O and C-N bonds will confirm this.
The Defining Role of Hydrogen Bonding
The most critical feature of the crystal packing will be an extensive network of hydrogen bonds. The positively charged ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, while the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid are strong hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as both a donor and an acceptor.
Figure 2: A hypothetical hydrogen bonding scheme.
This intricate network of N-H···Cl⁻, O-H···O=C, and potentially N-H···O=C interactions will dictate the crystal packing, influencing the material's physical properties such as solubility and melting point. Defining this network is a primary goal of the crystal structure analysis.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step in fully characterizing this important building block for drug discovery. While the specific data is not yet in the public domain, the methodology for its acquisition and analysis is robust and well-established. The insights gained from such a study—confirming the trans configuration, defining the ring pucker, and, most importantly, elucidating the three-dimensional hydrogen bonding network—provide an invaluable atomic-level blueprint. This information is critical for researchers and scientists to understand its physicochemical properties and to rationally design next-generation therapeutics with enhanced efficacy and specificity.
References
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University of Oxford. (n.d.). Outline of a crystal structure determination. Oxford University Press. Retrieved from [Link]
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Khwarzimic Science Society. (2007). Crystal Structure Determination I. Retrieved from [Link]
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StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
X-ray SDK. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Techniques de l'Ingénieur. (1996). Steps in crystal structure determination. Retrieved from [Link]
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Read, R. J., & Parkhurst, J. M. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 417–427. Retrieved from [Link]
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Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 56–61. Retrieved from [Link]
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Sweet, R. M. (n.d.). Data Processing in Macromolecular Crystallography. Retrieved from [Link]
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yetnet. (n.d.). Refinement - X-Ray Crystallography. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
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A Deep Dive into the Spectroscopic Characterization of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry. As a constrained β-amino acid, its rigid cyclobutane core offers a unique conformational scaffold for designing novel therapeutics. Understanding its structural features through various spectroscopic techniques is paramount for its effective utilization in drug discovery and development. This guide, structured from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a strained four-membered ring, a carboxylic acid, and an amino group, the latter being protonated to an ammonium chloride salt. This unique combination of functional groups and stereochemistry dictates its characteristic spectroscopic behavior. The trans configuration of the amino and carboxyl groups across the cyclobutane ring is a key structural feature that influences its nuclear magnetic resonance (NMR) spectra.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterium oxide (D₂O), reveals the disposition of protons on the cyclobutane ring.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~3.8-4.0 | Quintet | CH-NH₃⁺ | ~8.0 |
| ~3.0-3.2 | Quintet | CH-COOH | ~8.0 |
| ~2.6-2.8 | m | 2 x CH₂ (axial) | - |
| ~2.4-2.6 | m | 2 x CH₂ (equatorial) | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad signals from the NH₃⁺ and COOH protons are typically not observed in D₂O due to rapid deuterium exchange.
Interpretation of the ¹H NMR Spectrum
The symmetry of the trans isomer simplifies the spectrum to a degree. The two methine protons (CH-NH₃⁺ and CH-COOH) are chemically non-equivalent and are expected to appear as multiplets, likely quintets, due to coupling with the adjacent methylene protons. The four methylene protons on the cyclobutane ring are diastereotopic and will present as complex multiplets. The downfield shift of the methine proton attached to the electron-withdrawing ammonium group is anticipated compared to the methine proton adjacent to the carboxylic acid. The strained nature of the cyclobutane ring influences the coupling constants between the protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for a "carbon count" and information about the electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175-180 | COOH |
| ~45-50 | CH-NH₃⁺ |
| ~40-45 | CH-COOH |
| ~30-35 | CH₂ |
Note: These are predicted chemical shifts. Actual values can vary depending on experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule: the carboxyl carbon, the two methine carbons, and the two equivalent methylene carbons. The carboxyl carbon will appear significantly downfield due to the strong deshielding effect of the two oxygen atoms. The methine carbon attached to the nitrogen will be more downfield than the methine carbon adjacent to the carbonyl group. The methylene carbons will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100-2800 (broad) | N-H stretch | Ammonium |
| ~2950-2850 | C-H stretch | Cyclobutane |
| ~1720-1700 | C=O stretch | Carboxylic acid |
| ~1600-1500 | N-H bend | Ammonium |
Interpretation of the IR Spectrum
The IR spectrum of this compound will be characterized by a very broad absorption in the high-frequency region (around 2500-3400 cm⁻¹) due to the overlapping O-H stretching of the carboxylic acid and N-H stretching of the ammonium group. A strong, sharp peak around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the ammonium salt will also give rise to characteristic N-H bending vibrations in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclobutane ring will be observed in the 2850-2950 cm⁻¹ range.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.
Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| m/z | Interpretation |
| 116.07 | [M+H]⁺ (protonated molecule) |
| 98.06 | [M+H - H₂O]⁺ |
| 70.06 | [M+H - HCOOH]⁺ |
Note: M refers to the neutral free base form of the molecule (C₅H₉NO₂).
Interpretation of the Mass Spectrum
In positive-ion electrospray ionization (ESI+), the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. This would give a peak at an m/z corresponding to the molecular weight of the free base plus the mass of a proton. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH), which would result in fragment ions at lower m/z values. The presence of the hydrochloride salt would not be directly observed in the mass spectrum under typical ESI conditions.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual HDO peak (typically around 4.79 ppm) as a reference.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the spectrum to an internal standard or by using the solvent signal as a secondary reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or water.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in the positive ion mode.
Visualizing the Structure and Workflow
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its identity and stereochemistry. This in-depth understanding is crucial for its application in the synthesis of complex molecules and for quality control in drug development processes. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this important chemical entity.
The Strategic Deployment of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. Chiral building blocks serve as the foundational keystones in this endeavor, enabling the synthesis of complex, three-dimensional molecules with precise stereochemical control. Among these, conformationally restricted amino acids have garnered significant attention for their ability to impart favorable properties such as increased potency, enhanced metabolic stability, and improved selectivity. This technical guide provides a comprehensive overview of trans-3-aminocyclobutanecarboxylic acid hydrochloride, a versatile and increasingly utilized chiral building block. We will delve into its synthesis, chiral resolution, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its full potential in drug discovery and development.
Introduction: The Cyclobutane Motif - A Paradigm of Constrained Design
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more flexible linear or larger cyclic systems.[1] By incorporating a cyclobutane moiety, medicinal chemists can introduce conformational rigidity into a molecule, which can be instrumental in:
-
Improving Potency and Selectivity: Pre-organizing a molecule into a bioactive conformation reduces the entropic penalty upon binding to its biological target, often leading to a significant increase in potency. This conformational constraint can also enhance selectivity by favoring binding to the target receptor while disfavoring interactions with off-target proteins.
-
Enhancing Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.
-
Exploring Novel Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of unique three-dimensional chemical space, moving away from the predominantly flat structures of many traditional drug molecules.[1]
trans-3-Aminocyclobutanecarboxylic acid, as a bifunctional building block, combines the conformational benefits of the cyclobutane scaffold with the versatility of an amino acid. This makes it an invaluable tool for constructing peptidomimetics, small molecule inhibitors, and other complex molecular architectures.[2]
Synthesis and Chiral Resolution: Accessing Enantiopure Building Blocks
The utility of any chiral building block is fundamentally dependent on the accessibility of its enantiomerically pure forms. Several synthetic strategies have been developed to produce trans-3-aminocyclobutanecarboxylic acid, often involving a racemic synthesis followed by chiral resolution, or more elegantly, through asymmetric synthesis.
Racemic Synthesis
A common approach to the racemic mixture of cis- and trans-3-aminocyclobutanecarboxylic acid involves the [2+2] cycloaddition of a suitable ketene and an enamine, followed by functional group manipulations. The separation of the cis and trans diastereomers can often be achieved by fractional crystallization or chromatography.
Chiral Resolution: A Critical Step for Stereochemical Integrity
Kinetic resolution is a widely employed technique to separate the enantiomers of racemic 3-aminocyclobutanecarboxylic acid.[3] This can be achieved through enzymatic methods or by using chiral resolving agents.
Protocol: Enzymatic Resolution of Racemic N-Acetyl-3-aminocyclobutanecarboxylic Acid
This protocol outlines a general procedure for the kinetic resolution of a racemic mixture of N-protected 3-aminocyclobutanecarboxylic acid using a hydrolase. The enzyme will selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
-
Esterification: Protect the amino group of the racemic trans-3-aminocyclobutanecarboxylic acid (e.g., with an acetyl or Boc group) and subsequently esterify the carboxylic acid (e.g., to form the methyl or ethyl ester).
-
Enzymatic Hydrolysis:
-
Suspend the racemic N-protected ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).
-
Add a hydrolase enzyme (e.g., a lipase or protease) known to exhibit enantioselectivity towards similar substrates.
-
Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by techniques such as HPLC or TLC to determine the point of ~50% conversion.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, acidify the reaction mixture to quench the enzymatic activity.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer will contain the unreacted ester (one enantiomer), while the aqueous layer will contain the salt of the hydrolyzed carboxylic acid (the other enantiomer).
-
Separate the layers and individually work up each to isolate the desired enantiomers.
-
-
Deprotection: Remove the N-protecting group and hydrolyze the ester function under appropriate conditions to yield the enantiomerically pure trans-3-aminocyclobutanecarboxylic acid.
Rationale: The success of this resolution hinges on the enzyme's ability to differentiate between the two enantiomers of the substrate. The choice of enzyme and reaction conditions are critical and often require screening to achieve optimal enantioselectivity (E-value).[4]
Asymmetric Synthesis
More advanced strategies aim to directly synthesize the desired enantiomer, bypassing the need for resolution. Enantioselective reduction of a prochiral cyclobutanone is a powerful approach.[5]
Workflow: Enantioselective Synthesis via CBS Reduction
Caption: Enantioselective synthesis workflow.
This pathway utilizes a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) to stereoselectively reduce the ketone, establishing the key chiral center. Subsequent functional group interconversion, often involving a Mitsunobu reaction for inversion of stereochemistry, followed by reduction of an azide intermediate, yields the desired trans-amino acid.[6]
Physicochemical Properties and Conformational Analysis
The utility of trans-3-aminocyclobutanecarboxylic acid is intrinsically linked to its structural and electronic properties.
| Property | Value | Reference |
| Molecular Formula | C5H10ClNO2 | [7] |
| Molecular Weight | 151.59 g/mol | [8] |
| Appearance | White to off-white solid | [7] |
| Chirality | Chiral |
Conformational Landscape: The cyclobutane ring is not planar but exists in a puckered conformation, which can be described by a ring-puckering coordinate. The substituents on the ring can adopt either axial or equatorial positions. In the case of trans-1,3-disubstituted cyclobutanes, the diequatorial conformation is generally favored to minimize steric interactions. This conformational preference is a key determinant of the overall shape of molecules incorporating this building block.[9] Theoretical and spectroscopic studies are crucial for understanding the conformational behavior of peptides and small molecules containing this constrained amino acid.[10][11]
Applications in Drug Discovery and Peptide Science
The unique conformational properties of trans-3-aminocyclobutanecarboxylic acid have led to its incorporation into a variety of biologically active molecules.
Peptidomimetics and Constrained Peptides
A significant application of this building block is in the design of peptidomimetics.[12][13] By replacing a natural amino acid with trans-3-aminocyclobutanecarboxylic acid, researchers can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[[“]]
Logical Flow: Design of a Protease-Resistant Peptide Analog
Caption: Workflow for designing a stable peptide analog.
Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Boc-protected trans-3-aminocyclobutanecarboxylic acid into a peptide sequence using standard Boc-SPPS chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Dissolve Boc-trans-3-aminocyclobutanecarboxylic acid and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add an activating base (e.g., DIEA or HOBt).
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail (e.g., HF or TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Causality: The use of protecting groups (Boc for the alpha-amine) is essential to control the sequence of amino acid addition.[15] The choice of coupling reagent and conditions is critical for achieving high coupling efficiency, especially with sterically hindered or conformationally constrained amino acids.
Scaffolds for Small Molecule Drug Candidates
Beyond peptidomimetics, trans-3-aminocyclobutanecarboxylic acid serves as a versatile scaffold for the synthesis of novel small molecule therapeutics. The amino and carboxylic acid functionalities provide convenient handles for further derivatization, allowing for the exploration of diverse chemical space. Its incorporation has been shown to improve the pharmacokinetic properties and potency of various drug candidates.
Conclusion and Future Perspectives
This compound has established itself as a valuable chiral building block in contemporary drug discovery. Its ability to impart conformational constraint, leading to improvements in potency, selectivity, and metabolic stability, makes it an attractive tool for medicinal chemists. The continued development of efficient and scalable enantioselective synthetic routes will further enhance its accessibility and utility. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic deployment of conformationally restricted building blocks like trans-3-aminocyclobutanecarboxylic acid will undoubtedly play an increasingly pivotal role in the design of the next generation of therapeutics.
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The Strategic Integration of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Conformational Constraint in Bioactive Molecules
In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The inherent flexibility of many small molecules can be both a blessing and a curse, allowing for adaptation to a binding pocket but also incurring an entropic penalty upon binding and potentially leading to off-target effects. The strategic introduction of rigid scaffolds is a time-honored approach in medicinal chemistry to pre-organize a molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. Among the arsenal of rigid building blocks, cyclobutane-containing amino acids have emerged as particularly valuable tools. This guide focuses on a specific and promising member of this class: trans-3-Aminocyclobutanecarboxylic acid hydrochloride .
This document serves as an in-depth technical resource, moving beyond a mere recitation of facts to provide a senior application scientist's perspective on the "why" and "how" of utilizing this unique building block. We will delve into its synthesis, conformational properties, and diverse applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Cyclobutane Motif: A Bioisostere with Unique Advantages
The cyclobutane ring, while less common in nature than its five- and six-membered counterparts, offers a unique set of properties that make it an attractive scaffold in drug design.[1] Its puckered, three-dimensional structure provides a rigid framework that can orient substituents in well-defined spatial arrangements.[1] This conformational restriction can be leveraged to:
-
Enhance Binding Affinity: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency.
-
Improve Selectivity: The rigid presentation of pharmacophoric elements can favor binding to a specific receptor subtype over others, reducing off-target effects.
-
Increase Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering an alternative to more labile linear or larger cyclic systems.[1]
-
Serve as a Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for aromatic rings or other functional groups, improving physicochemical properties such as solubility while maintaining biological activity.
trans-3-Aminocyclobutanecarboxylic acid, as a bifunctional molecule, combines these advantages with the versatility of an amino acid, making it a powerful building block for a wide range of applications.
Synthesis of this compound: A Practical Approach
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Mitsunobu Inversion (Exemplary)
This protocol is a representative example and may require optimization. It is based on established chemical transformations for achieving the desired stereochemistry.
Step 1: Esterification of a cis-3-Hydroxycyclobutanecarboxylic Acid Precursor
-
To a solution of a suitable cis-3-hydroxycyclobutanecarboxylic acid derivative (e.g., with the amino group precursor protected) in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to yield the methyl ester.
Step 2: Mitsunobu Reaction for Stereochemical Inversion
-
Dissolve the cis-3-hydroxycyclobutanecarboxylate derivative, triphenylphosphine (PPh₃), and a nitrogen source such as diphenylphosphoryl azide (DPPA) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the trans-3-azidocyclobutanecarboxylate derivative.
Step 3: Reduction of the Azide to the Amine
-
Dissolve the trans-3-azidocyclobutanecarboxylate in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 4: Hydrolysis and Hydrochloride Salt Formation
-
Treat the resulting trans-3-aminocyclobutanecarboxylate with aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for several hours to hydrolyze the ester and any protecting groups.
-
Cool the reaction mixture and remove the water under reduced pressure to yield this compound as a solid.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to afford the pure product.
Potential Applications and Mechanistic Insights
The unique structural features of this compound have led to its exploration in several areas of drug discovery.
As a Conformationally Restricted GABA Analog
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Its inherent flexibility allows it to adopt different conformations to bind to various GABA receptors and transporters.[4] The development of conformationally restricted GABA analogs has been a key strategy to probe the bioactive conformations required for interaction with specific targets and to develop subtype-selective ligands.[1][5]
trans-3-Aminocyclobutanecarboxylic acid has been investigated as a rigid GABA analog. Early studies demonstrated that while the cis isomer exhibits moderate GABA-like activity, the trans isomer is significantly less active in assays for GABA uptake inhibition, GABA receptor binding, and as a substrate for GABA aminotransferase. This suggests that the spatial orientation of the amino and carboxylic acid groups in the trans configuration is less favorable for interaction with these specific GABA-related proteins. The "pinning back" of these polar groups by the cyclobutane ring in the trans isomer may lead to unfavorable steric interactions at the active sites.
Caption: Interaction of trans-3-Aminocyclobutanecarboxylic Acid with GABAergic targets.
Table 1: Comparative Biological Activity of cis- and trans-3-Aminocyclobutanecarboxylic Acid (Qualitative)
| Biological Target/Process | cis-Isomer Activity | trans-Isomer Activity | Reference |
| GABA Uptake Inhibition | Moderate | Weak | Allan et al., 1980 |
| GABA Receptor Binding | Moderate | Weak | Allan et al., 1980 |
| GABA Aminotransferase Substrate | Moderate | Weak | Allan et al., 1980 |
As a Building Block for PET Imaging Agents
A significant and clinically relevant application of a derivative of trans-3-aminocyclobutanecarboxylic acid is in Positron Emission Tomography (PET) imaging. The fluorinated analog, trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-¹⁸F-FACBC, or fluciclovine F 18), is a clinically approved PET agent for the detection of recurrent prostate cancer.[6][7]
The utility of this molecule stems from its transport into cancer cells by amino acid transporters (AATs), which are often upregulated in tumors to meet the high metabolic demands of cell proliferation. Studies have shown that anti-¹⁸F-FACBC is a substrate for both sodium-dependent (System ASC) and sodium-independent (System L) amino acid transporters.[8][9] The uptake of this tracer in prostate cancer cells correlates with the expression levels of these transporters.[9] This application highlights the potential for using the trans-3-aminocyclobutanecarboxylic acid scaffold to target AATs for both diagnostic and therapeutic purposes.
Caption: Cellular uptake of anti-18F-FACBC via amino acid transporters.
Incorporation into Peptides and Peptidomimetics
The incorporation of unnatural amino acids is a powerful strategy to modulate the properties of peptides, including their conformation, stability, and biological activity. trans-3-Aminocyclobutanecarboxylic acid can be incorporated into peptide sequences to introduce a rigid turn or bend. This can be used to mimic β-turns, stabilize helical structures, or create novel peptide secondary structures.[8][10][11]
Recent advances have demonstrated the ribosomal incorporation of both cis- and trans-aminocyclobutanecarboxylic acid into peptides using engineered ribosomes.[12] This opens up exciting possibilities for the in vitro and potentially in vivo synthesis of peptides containing this rigid building block, enabling the creation of large and diverse peptide libraries for screening and drug discovery.
The following is a general protocol for the manual incorporation of a protected trans-3-Aminocyclobutanecarboxylic acid derivative (e.g., Fmoc-trans-ACBC-OH) into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.[1][4][5][10][13]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
Fmoc-protected amino acids (including Fmoc-trans-ACBC-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Washing solvents: DMF, DCM, methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, slightly less than the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF. Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. Due to the potential for steric hindrance from the cyclobutane ring, a longer coupling time or a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion (a negative test indicates no free amines).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for solid-phase peptide synthesis incorporating trans-3-Aminocyclobutanecarboxylic acid.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, puckered structure provides a means to enforce conformational constraint, a strategy that has proven effective in enhancing the potency, selectivity, and pharmacokinetic properties of bioactive molecules.
While its direct application as a GABA analog may be limited by its lower activity compared to the cis isomer, this stereochemical difference itself provides valuable structure-activity relationship insights. The successful clinical application of its fluorinated derivative as a PET imaging agent for cancer underscores the potential of this scaffold to target amino acid transporters, opening avenues for the development of novel diagnostics and therapeutics. Furthermore, the ability to incorporate this unnatural amino acid into peptides, both synthetically and biosynthetically, provides a powerful tool for modulating peptide structure and function.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of this building block in a wider range of therapeutic targets, and the design of novel peptidomimetics with enhanced biological properties. As our understanding of the importance of molecular conformation in drug action continues to grow, the strategic use of conformationally restricted building blocks like this compound will undoubtedly play an increasingly important role in the design of the next generation of medicines.
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Méndez, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10828-10841. [Link]
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ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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Cabrele, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 46(1), 3-18. [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
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Christensen, H. N., et al. (1987). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry, 30(8), 1435-1439. [Link]
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Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119. [Link]
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Washburn, L. C., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055-1061. [Link]
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Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 123(5), 655-668. [Link]
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Hu, K., et al. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 25(16), 3698. [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4833-4843. [Link]
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Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. [Link]
-
Maini, R., et al. (2021). Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid. ResearchGate. [Link]
-
Yuasa, T., et al. (2016). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania Journal of Nuclear Medicine and Biology, 4(2), 66-73. [Link]
-
Schuster, D. M., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience, 2(3), 158-170. [Link]
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-
Jones, M. V., et al. (1998). Defining affinity with the GABAA receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]
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ResearchGate. (n.d.). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35 (relative configurations are shown). [Link]
-
Schuster, D. M., et al. (2016). Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Journal of Nuclear Medicine, 57(Supplement 2), 116. [Link]
-
Wikipedia. (n.d.). GABAA receptor. [Link]
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Smith, D. A. (Ed.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on ADMET. Royal Society of Chemistry. [Link]
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Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]
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Wikipedia. (n.d.). Gamma-Aminobutyric acid. [Link]
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ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
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Frontiers. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. [Link]
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Introduction: The Rise of Constrained Scaffolds in Chemical Biology
An In-Depth Technical Guide to the Discovery and History of Aminocyclobutane Carboxylic Acids
Aminocyclobutane carboxylic acids (ACBCs) represent a fascinating class of non-proteinogenic amino acids that have garnered significant attention from the scientific community. Their defining feature, a conformationally restricted cyclobutane ring, imparts unique structural properties that make them invaluable tools in medicinal chemistry and drug development.[1][2][3][4] Unlike their linear counterparts, the rigid four-membered ring of ACBCs limits the accessible conformational space when incorporated into peptides or other bioactive molecules. This constraint can lead to enhanced binding affinity for biological targets, increased metabolic stability, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and the diverse applications of these remarkable molecular building blocks.
Part 1: The Historical Landscape: From Synthetic Challenges to Biological Revelations
The journey of aminocyclobutane carboxylic acids from laboratory curiosities to critical components in drug discovery is marked by significant synthetic hurdles and subsequent breakthroughs in understanding their biological function.
Early Synthetic Endeavors
Initial approaches to the synthesis of the fundamental ACBC scaffold, 1-aminocyclobutane-1-carboxylic acid, relied on classical methods of amino acid preparation. The most common of these were the Strecker synthesis, starting from cyclobutanone, and the Bucherer-Bergs reaction, which proceeds via a hydantoin intermediate.[5] While foundational, these methods often suffered from low overall yields and involved time-consuming, harsh reaction conditions, limiting the accessibility of these compounds for broader investigation.[5] The challenge lay in efficiently constructing the sterically demanding quaternary carbon center on the cyclobutane ring.
A Paradigm Shift: The Dawn of Stereoselective Synthesis
A pivotal moment in the history of ACBCs was the development of stereoselective synthetic methods. The ability to control the spatial arrangement of substituents on the cyclobutane ring opened the door to creating specific enantiomers and diastereomers, which is crucial for interacting with chiral biological targets like enzymes and receptors. Methodologies such as the enzymatic desymmetrization of meso-cyclobutane derivatives followed by transformations like the Curtius rearrangement have been instrumental.[1] These advanced strategies enabled the preparation of optically pure isomers, such as (+)- and (−)-2-aminocyclobutane-1-carboxylic acid, allowing for a much more nuanced exploration of their structure-activity relationships (SAR).[1][2][3]
Discovery of Potent Biological Activity
With improved access to a variety of ACBC structures, their profound biological activities began to be unveiled. A significant discovery was the potent and selective antagonist activity of 1-aminocyclobutane-1-carboxylic acid (ACBC) at the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. This finding established ACBCs as important scaffolds for developing agents to treat neurological disorders. Concurrently, their role in plant biology emerged, with discoveries of their ability to inhibit the biosynthesis of ethylene, a plant hormone crucial for ripening and senescence.[6] These early discoveries highlighted the diverse therapeutic and agrochemical potential of this compound class.
Part 2: The Synthetic Cornerstone: Methodologies and Strategies
The practical application of ACBCs is fundamentally reliant on efficient and scalable synthetic protocols. This section details the evolution of these methods, from classical routes to modern, stereocontrolled strategies.
Synthesis of 1-Aminocyclobutane-1-carboxylic Acid
The parent compound, 1-aminocyclobutane-1-carboxylic acid, serves as the primary building block for many derivatives.
Classical Routes:
-
Strecker Synthesis: Involves the reaction of cyclobutanone with an amine and cyanide, followed by hydrolysis.
-
Bucherer-Bergs Reaction: A one-pot synthesis from cyclobutanone, ammonium carbonate, and potassium cyanide to form a hydantoin, which is then hydrolyzed.[5]
These methods, while historically important, are often hampered by the use of highly toxic cyanide reagents and challenging purification steps.[5]
Modern Protocol: An Efficient Route from Ethyl 1-bromocyclobutanecarboxylate
A more contemporary and efficient approach avoids many of the pitfalls of the classical methods. This two-step process provides the hydrochloride salt of the target amino acid ester in high yield and purity.[5]
Experimental Protocol:
-
Azide Formation: Ethyl 1-bromocyclobutanecarboxylate is treated with sodium azide in dimethyl sulfoxide (DMSO). The reaction mixture is warmed to 40°C for approximately 7 hours to afford the azide adduct. The product is extracted using a low-boiling solvent like diethyl ether to manage the potential volatility of the azide.[5]
-
Hydrogenation and Salt Formation: The crude azide is hydrogenated in methanol using a 10% Palladium on carbon (Pd/C) catalyst. This reduces the azide to the corresponding primary amine. The resulting amine is then converted to its hydrochloride salt to facilitate isolation and handling, yielding the ethyl ester of 1-aminocyclobutane carboxylic acid hydrochloride.[5]
This method is operationally simple and provides the product in an excellent overall yield of 95% without the need for intermediate purification.[5]
Workflow for Modern Synthesis of 1-ACBC Ethyl Ester
Caption: Key steps in the enantiodivergent synthesis of 2-aminocyclobutane carboxylic acids.
Synthesis of Protected Derivatives for Peptide Chemistry
For incorporation into peptides, the amino group of ACBCs must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in solid-phase peptide synthesis. [7] Experimental Protocol: N-Boc Protection
-
Dissolution: 1-Aminocyclobutane-1-carboxylic acid is dissolved in a mixture of 1,4-dioxane and water containing a base, typically sodium bicarbonate or sodium hydroxide. [8]2. Reaction: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution at 0°C. The reaction mixture is then stirred at room temperature for several hours (e.g., 12-15 hours). [8]3. Workup and Isolation: After the reaction is complete, the mixture is washed with an organic solvent like ethyl acetate to remove impurities. The aqueous layer is then acidified (e.g., with 1N HCl to pH 2-3), and the N-Boc protected product is extracted with a solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed, dried, and concentrated to yield the final product. [8]
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Stereoselectivity | Advantages | Disadvantages | Reference |
| Bucherer-Bergs | Cyclobutanone | KCN, (NH₄)₂CO₃ | Racemic | One-pot reaction | Use of highly toxic cyanide, harsh hydrolysis conditions | [5] |
| From Bromoester | Ethyl 1-bromocyclobutane carboxylate | NaN₃, H₂/Pd-C | Racemic | High yield, simple, avoids cyanide | Volatile/explosive azide intermediate | [5] |
| Enzymatic Desymmetrization | meso-Cyclobutane diester | Enzyme, DPPA, BnOH | High (Enantiopure) | Excellent stereocontrol | Multi-step process, requires specific enzymes | [1] |
| Photocycloaddition | Chiral uracyl derivative, Ethylene | UV light | Diastereoselective | Access to both enantiomers | Yields a mixture of diastereomers requiring separation | [1] |
Part 3: Applications in Drug Discovery and Beyond
The unique structural features of ACBCs have made them privileged scaffolds in various fields, most notably in the design of therapeutics.
Constrained Peptidomimetics for Enhanced Potency and Stability
One of the most powerful applications of ACBCs is their incorporation into peptides. The cyclobutane ring acts as a conformation-promoting unit, forcing the peptide backbone into a more defined and rigid structure. [1][2][3]This pre-organization can enhance binding to a target receptor by reducing the entropic penalty of binding.
A compelling case study is the modification of tuftsin, an immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg). By replacing native amino acids with ACBC analogs, researchers developed new peptides with significantly higher biological activity and, critically, enhanced resistance to enzymatic degradation in human serum. [9][10]For instance, analogs where threonine or ornithine were replaced showed greater stimulation of interleukin-6 (IL-6) secretion and were much more stable than the parent peptide. [10] Conceptual Illustration of Peptide Constraint
Caption: Incorporation of an ACBC unit reduces the conformational flexibility of a peptide.
Novel Scaffolds for Enzyme Inhibition
The rigid framework of ACBCs makes them ideal starting points for designing potent and selective enzyme inhibitors.
-
Succinate Dehydrogenase (SDH) Inhibitors: Recently, novel 1-aminocyclobutanecarboxylic acid derivatives have been developed as potent SDH inhibitors with significant antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. [11]The constrained cyclobutane scaffold was key to optimizing the binding of these molecules to the enzyme's active site, leading to activity comparable or even superior to commercial fungicides. [11]* Prolylcarboxypeptidase (PrCP) Inhibitors: In a lead optimization campaign, a metabolically unstable pyrrolidine ring was replaced with an aminocyclopentane structure, a close relative of ACBCs. This modification led to potent, sub-nanomolar inhibitors with improved pharmacokinetic profiles, demonstrating the utility of small carbocyclic rings in overcoming metabolic liabilities. [12]
Agrochemical and Diagnostic Applications
Beyond pharmaceuticals, ACBCs have found unique applications in other scientific domains.
-
Ethylene Biosynthesis Inhibition: Certain ACBC derivatives act as inhibitors of ACC oxidase, the enzyme responsible for the final step in the biosynthesis of ethylene in plants. This has potential applications in agriculture for controlling ripening and extending the shelf life of fruits, vegetables, and cut flowers. [6][13]* Tumor-Seeking Agents for PET Imaging: The unnatural amino acid structure of ACBCs can be exploited by rapidly proliferating cells, such as those in tumors. Radiolabeled versions, specifically 1-aminocyclobutane[¹¹C]carboxylic acid ([¹¹C]ACBC), have been developed as potential agents for positron emission tomography (PET). [14]Studies have shown that [¹¹C]ACBC is preferentially taken up by various tumor types and is cleared rapidly from the blood, making it a promising candidate for cancer diagnosis. [14]
Conclusion
The history of aminocyclobutane carboxylic acids is a testament to the synergy between synthetic innovation and biological application. From their challenging initial syntheses to the sophisticated stereoselective routes available today, the journey has unlocked a class of molecules with profound utility. As constrained peptidomimetics, enzyme inhibitors, and diagnostic tools, ACBCs provide researchers and drug development professionals with a versatile and powerful scaffold. Their ability to confer rigidity and metabolic stability ensures that they will remain a cornerstone of medicinal chemistry for the foreseeable future, continuing to enable the discovery of novel therapeutics and research agents.
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Vázquez, S., et al. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Incorporation of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to achieve these goals. This guide provides a comprehensive overview and detailed protocols for the incorporation of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a unique cyclic β-amino acid, into peptide scaffolds. We will delve into the rationale behind its use, its physicochemical properties, and step-by-step methodologies for its successful integration using both solid-phase and solution-phase synthesis techniques. This document is intended to serve as a practical resource for researchers aiming to leverage the structural benefits of this constrained amino acid in their peptidomimetic design endeavors.
Introduction: The Rationale for Conformational Constraint
Peptides often suffer from drawbacks such as poor metabolic stability and low bioavailability, which limit their therapeutic potential. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic properties. The incorporation of cyclic amino acids, such as trans-3-Aminocyclobutanecarboxylic acid, is a key strategy in this endeavor.
The rigid cyclobutane ring of this amino acid imparts significant conformational constraints on the peptide backbone. This pre-organization of the peptide structure can lead to several advantages:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.
-
Increased Proteolytic Resistance: The unnatural cyclic structure can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptidomimetic.
-
Modulation of Secondary Structure: The defined torsional angles of the cyclobutane ring can be used to induce or stabilize specific secondary structures, such as turns and helices, which are often crucial for biological activity.[1]
This guide will provide the necessary technical details to harness these advantages in your research.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The hydrochloride salt of trans-3-Aminocyclobutanecarboxylic acid is the common commercially available form.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar protic solvents. |
| CAS Number | 84182-60-5 |
Note: It is crucial to neutralize the hydrochloride salt to the free amine before peptide coupling reactions.
Nα-Fmoc Protection of trans-3-Aminocyclobutanecarboxylic Acid
For solid-phase peptide synthesis (SPPS) utilizing the popular Fmoc/tBu strategy, the primary amine of trans-3-Aminocyclobutanecarboxylic acid must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol: Fmoc Protection
-
Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the chilled (0 °C) solution, add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of 10% aqueous sodium carbonate.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Incorporation into Peptidomimetics: Protocols and Workflows
The following sections provide detailed protocols for the incorporation of Fmoc-trans-3-aminocyclobutanecarboxylic acid into peptide chains using both solid-phase and solution-phase methodologies.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of most peptides due to its efficiency and ease of purification.[2] The following is a general protocol using a rink amide resin for a C-terminally amidated peptide.
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trans-3-Aminocyclobutanecarboxylic acid hydrochloride as a GABA analogue for neuroscience research
Application Notes & Protocols: trans-3-Aminocyclobutanecarboxylic acid hydrochloride
A Conformationally Restricted GABA Analogue for Probing Neural Circuitry and Neurotransmitter Dynamics
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] The development of GABA analogues with restricted conformations has been instrumental in dissecting the pharmacology of its diverse receptor subtypes (GABA_A, GABA_B, and GABA_C) and transporters.[2] This document provides detailed application notes and experimental protocols for the use of this compound, a conformationally constrained GABA analogue. Its rigid cyclobutane scaffold offers unique stereochemical properties for investigating GABAergic mechanisms. These guidelines are intended for researchers in neuroscience, pharmacology, and drug development, offering insights into the compound's mechanism of action and practical methodologies for its application in both in vitro and in vivo experimental paradigms.
Compound Profile and Safety
Physicochemical Properties
A summary of the key properties of this compound is provided below. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Property | Value | Source |
| CAS Number | 84182-60-5 | |
| Molecular Formula | C₅H₁₀ClNO₂ | Inferred |
| Molecular Weight | 151.59 g/mol | Inferred |
| IUPAC Name | trans-3-aminocyclobutane-1-carboxylic acid hydrochloride | |
| Appearance | White to off-white solid | Typical |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [3][4] |
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[3]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
-
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet. [3]
Scientific Background and Mechanism of Action
The inhibitory effects of GABA are mediated primarily by two receptor classes: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[5][6] GABA_A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA_B receptors are G-protein coupled receptors that produce slow, prolonged inhibitory signals.[1][6][7]
The flexible nature of the GABA molecule allows it to adopt various conformations, enabling it to bind to these different receptor types. Conformationally restricted analogues, like trans-3-Aminocyclobutanecarboxylic acid, have a rigid structure that mimics a specific conformation of GABA. This rigidity can confer selectivity for a particular GABA receptor subtype or transporter, making such compounds valuable tools for pharmacological studies.[2]
While direct pharmacological data for trans-3-Aminocyclobutanecarboxylic acid is limited in the public literature, its structural similarity to other cyclic GABA analogues, such as trans-3-aminocyclopentanecarboxylic acid, suggests it likely interacts with GABA binding sites.[8] The trans configuration across the cyclobutane ring imposes a specific spatial arrangement of the amino and carboxylic acid groups, which is critical for receptor recognition. It is hypothesized to act as a selective agonist or antagonist at a subset of GABA receptors or as an inhibitor of GABA transporters. Its precise mechanism must be determined empirically using the protocols outlined below.
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex).
-
Probe Implantation: Slowly lower the microdialysis probe to the predetermined coordinates. Secure the probe to the skull with dental cement.
-
Equilibration: Allow the animal to recover (if a freely moving model) or wait for a stabilization period of 1-2 hours post-implantation.
-
Perfusion and Baseline Collection:
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-1.5 µL/min). [9] * Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Collect at least 3-4 baseline samples to ensure stable neurotransmitter levels.
-
-
Compound Administration:
-
Systemic: Administer the compound via intraperitoneal (IP) or intravenous (IV) injection.
-
Reverse Dialysis: For direct brain application, dissolve the compound in the aCSF perfusion buffer and switch the infusion line. This allows for localized administration.
-
-
Experimental Sample Collection: Continue collecting dialysate samples for 2-3 hours following compound administration.
-
Sample Analysis: Analyze the concentration of GABA, glutamate, and other relevant amino acids in the dialysate samples using a suitable analytical method like HPLC. [10][11]8. Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Perform statistical analysis (e.g., ANOVA or t-test) to determine if the compound caused a significant change in extracellular levels.
Causality and Validation:
-
Why a slow flow rate? A slow perfusion rate is crucial for efficient diffusion and recovery of neurotransmitters from the interstitial fluid into the probe. [9]* Why baseline samples? Establishing a stable baseline is essential to ensure that any observed changes are due to the drug administration and not to tissue response from the probe implantation. [12]* Self-Validation: The experiment can be validated by a terminal high-potassium aCSF perfusion, which will depolarize neurons and cause a massive, predictable release of neurotransmitters, confirming probe functionality. [10]
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- Yamada, K., & Cirrito, J.R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58221. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6235221/]
- Jones, G.P., & Neal, M.J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284. [https://pubmed.ncbi.nlm.nih.gov/187950/]
- Duke, R.K., et al. (2008). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 33(1), 16-22. [https://www.researchgate.net/publication/6676239_GABA_Analogues_Derived_from_4-Aminocyclopent-1-enecarboxylic_Acid]
- ChemicalBook. (n.d.). trans-3-aminocyclopentane-1-carboxylic acid hydrochloride. [https://www.chemicalbook.com/ProductChemicalPropertiesCB93077653_EN.htm]
- Zhou, S.Y., et al. (1995). Continuous in vivo monitoring of amino acid neurotransmitters by microdialysis sampling with on-line derivatization and capillary electrophoresis separation. Analytical Chemistry, 67(3), 594-599. [https://pubmed.ncbi.nlm.nih.gov/7887524/]
- Timmerman, W., & Westerink, B.H. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in Molecular Biology, 72, 253-263. [https://link.springer.com/protocol/10.1007/978-1-59259-269-5_19]
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Continuous in vivo monitoring of amino acid neurotransmitters by microdialysis sampling with on-line derivatization and capillary electrophoresis separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among the diverse array of available building blocks, conformationally constrained amino acids, such as derivatives of aminocyclobutanecarboxylic acid, are of particular interest. The rigid cyclobutane scaffold imparts a well-defined geometry upon the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby increasing potency and selectivity for its target receptor. Furthermore, the non-natural structure provides steric shielding against enzymatic degradation, prolonging the peptide's in vivo half-life.[2]
Fmoc-trans-3-Aminocyclobutanecarboxylic acid is a valuable building block for introducing this conformational rigidity. This document provides detailed application notes and robust protocols for the efficient incorporation of its hydrochloride salt form into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Handling
Proper handling and storage of the amino acid derivative are crucial for successful synthesis. The hydrochloride salt is typically a stable, crystalline solid.
| Property | Value | Notes |
| Chemical Formula | C₂₀H₁₉NO₄·HCl | |
| Molecular Weight | 389.8 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, desiccated | Protect from moisture to prevent hydrolysis. |
| Solubility | Soluble in DMF and NMP | Good solubility in standard SPPS solvents is essential for efficient coupling.[] |
Core Principles of SPPS Incorporation
The successful incorporation of Fmoc-trans-3-Aminocyclobutanecarboxylic acid hydrochloride into a growing peptide chain follows the fundamental iterative cycle of Fmoc SPPS: Nα-deprotection, amino acid coupling, and washing.[4] However, two key structural features of this building block necessitate specific considerations:
-
Hydrochloride Salt: The α-amino group is protonated as a hydrochloride salt, which prevents its participation in the coupling reaction. Therefore, a neutralization step with a non-nucleophilic base is mandatory prior to the activation of the carboxylic acid.
-
Steric Hindrance: The rigid, cyclic nature of the cyclobutane ring presents a degree of steric hindrance compared to linear aliphatic amino acids. This can slow down the coupling reaction and may lead to incomplete incorporation if not addressed with appropriate coupling reagents and reaction conditions.[5]
The following diagram illustrates the key decision points for the successful incorporation of this specialized amino acid.
Caption: Decision pathway for incorporating Fmoc-trans-3-Aminocyclobutanecarboxylic acid hydrochloride.
Experimental Protocols
The following protocols are designed for a standard manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Standard Fmoc Deprotection
This protocol is for the removal of the Fmoc group from the N-terminus of the resin-bound peptide prior to coupling.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (e.g., 2 mL for a 0.1 mmol scale) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
Proceed immediately to the coupling protocol.
Scientific Rationale: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[4] A two-step deprotection is often employed to minimize potential side reactions by reducing the initial exposure time to the basic solution.
Protocol 2: Coupling of Fmoc-trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
This protocol details the neutralization, activation, and coupling of the title amino acid. Due to its steric hindrance, a potent coupling reagent such as HATU is recommended.[5]
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Fmoc-trans-3-Aminocyclobutanecarboxylic acid hydrochloride (4 equivalents, e.g., 0.4 mmol, 155.9 mg)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents, e.g., 0.39 mmol, 148.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents, e.g., 0.8 mmol, 139 µL)
-
DMF, peptide synthesis grade
Procedure:
-
Amino Acid Preparation (Pre-activation): a. In a separate vial, dissolve Fmoc-trans-3-Aminocyclobutanecarboxylic acid hydrochloride and HATU in DMF (e.g., 1.5 mL). b. Add DIPEA to the solution. The initial 4 equivalents of DIPEA are for the neutralization of the hydrochloride salt and the activation of the carboxylic acid. The additional 4 equivalents ensure the reaction mixture remains basic, which is necessary for efficient coupling.[6] c. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: a. Drain the DMF from the deprotected peptide-resin. b. Immediately add the pre-activated amino acid solution to the resin. c. Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary compared to standard proteinogenic amino acids due to steric hindrance.[5]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.
Protocol 3: Monitoring Coupling Efficiency (Kaiser Test)
The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Materials:
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
-
A few beads of the peptide-resin
-
Heat source
Procedure:
-
After the final DMF wash in Protocol 2, take a small sample of resin beads (5-10 mg).
-
Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling). A recoupling step is necessary.
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Protocol 4: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5 v/v)[7]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 2-3 mL for a 0.1 mmol scale) and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a stirred, cold diethyl ether solution (approx. 10 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide is now ready for purification by HPLC.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance or insufficient activation. | - Recouple using a fresh solution of the activated amino acid for another 1-2 hours. - Consider using a more potent coupling reagent like COMU. - Increase the coupling temperature to 40-50°C. |
| Low final peptide yield | Aggregation of the growing peptide chain. | - Use a solvent mixture of DMF/DCM (1:1) for coupling. - Perform couplings at a lower concentration. |
| Deletion of the cyclobutane amino acid in the final product | Inefficient coupling or premature capping of the N-terminus. | - Ensure complete deprotection before coupling. - Optimize coupling time and temperature as described above. |
The following diagram outlines a general troubleshooting workflow for SPPS.
Caption: A general troubleshooting workflow for solid-phase peptide synthesis.
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ProGENTEC. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2007(14), 2235-2242.
- Vankayala, B., & Gopishetty, S. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of peptide research, 57(3), 223-226.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Kates, S. A. (1997). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1180, 1-22.
- Veber, D. F., & Hirschmann, R. (1970). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 50, 43.
- Kharasch, M. S., & Fuchs, C. F. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.
Sources
Application Notes and Protocols for Amide Bond Formation with trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Constrained Cyclobutane Scaffold
trans-3-Aminocyclobutanecarboxylic acid is a conformationally restricted building block of significant interest in medicinal chemistry. Its rigid cyclobutane core introduces unique three-dimensional structural features into peptides and small molecules, which can lead to enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles.[1] As a constrained analog of γ-aminobutyric acid (GABA), it serves as a valuable scaffold for creating peptidomimetics and novel therapeutic agents.[2] This guide provides a detailed exploration of the reaction conditions and protocols for the efficient coupling of its hydrochloride salt with primary and secondary amines to form stable amide bonds, a cornerstone reaction in drug discovery.[3]
Core Principles of Amide Coupling with a Cyclic β-Amino Acid Hydrochloride
The amide coupling of trans-3-aminocyclobutanecarboxylic acid hydrochloride presents two primary chemical challenges that must be addressed for a successful reaction:
-
The Amine Hydrochloride Salt: The starting material is provided as a hydrochloride salt, meaning the primary amine is protonated. This proton must be neutralized by a base to liberate the free, nucleophilic amine required for the coupling reaction.
-
Steric Hindrance: The cyclobutane ring imposes steric bulk around both the amine and the carboxylic acid functional groups. This hindrance can slow down the reaction rate compared to linear amino acids, necessitating the use of highly efficient coupling reagents.
A successful coupling strategy, therefore, hinges on the judicious selection of a coupling reagent, a non-nucleophilic base, and an appropriate solvent system to ensure high yields and minimize side reactions.
Critical Parameters for Successful Amide Bond Formation
The Role of the Base: Liberating the Nucleophile
The first step in any coupling reaction with an amino acid hydrochloride is the in-situ neutralization of the ammonium salt. A non-nucleophilic, sterically hindered amine base is ideal for this purpose to prevent it from competing with the desired amine nucleophile in the coupling reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is the most commonly used base for this purpose. Its bulky isopropyl groups prevent it from acting as a nucleophile, while its basicity is sufficient to deprotonate the amine hydrochloride.[4] Typically, at least two equivalents of DIPEA are required: one to neutralize the hydrochloride salt and another to facilitate the coupling reaction itself, especially with uronium/aminium-based reagents.
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, NMM is also a common choice and can be advantageous in cases where racemization is a concern.[5]
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for activating the carboxylic acid and overcoming the steric hindrance of the cyclobutane scaffold. Modern coupling reagents are broadly categorized into carbodiimides and onium (aminium/uronium or phosphonium) salts.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for sterically hindered couplings.[6] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester that readily reacts with the amine. HATU is often preferred over its predecessor, HBTU, as it is known to react faster and with less potential for epimerization.[6]
-
Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is also water-soluble, simplifying purification through aqueous workup.[6] To improve efficiency and reduce the risk of racemization, EDC is almost always used in combination with an additive.
-
Additives: Hydroxybenzotriazole (HOBt) is a standard additive that reacts with the O-acylisourea intermediate to form an HOBt-ester.[3] This active ester is more stable than the O-acylisourea, reducing the likelihood of side reactions and racemization.
-
Solvent Selection
The choice of solvent is crucial for ensuring all reactants remain in solution throughout the reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high solvating power for a wide range of organic molecules, including amino acids and coupling reagents.
-
Dichloromethane (DCM): A less polar aprotic solvent that is also widely used. It is particularly useful when the product is less polar, as it can simplify purification.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent that can be effective in these coupling reactions.[3]
Comparative Overview of Common Coupling Protocols
| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: EDC/HOBt/DIPEA |
| Coupling Reagent | HATU | EDC Hydrochloride |
| Additive | None required | HOBt (1-hydroxybenzotriazole) |
| Base | DIPEA (2.0-3.0 eq.) | DIPEA (2.0-3.0 eq.) |
| Typical Solvent | DMF, DCM | DMF, DCM, ACN |
| Reaction Time | Fast (1-4 hours) | Moderate (4-24 hours) |
| Typical Yield | High to Excellent | Good to High |
| Key Advantages | High efficiency for sterically hindered substrates, rapid reaction times. | Cost-effective, water-soluble byproducts for easy purification.[6] |
| Potential Issues | Potential for guanidinylation of the primary amine if pre-activation is not done correctly. | Slower reaction times, potential for N-acylurea side product formation.[5] |
Detailed Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine (R¹R²NH).
Materials:
-
This compound
-
Amine (R¹R²NH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M). Stir the suspension until all solids are dissolved.
-
Base and Reagent Addition: Add the amine (R¹R²NH) (1.0-1.1 eq.), followed by DIPEA (2.5 eq.). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq.) to the solution. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide product.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides an alternative method using the carbodiimide EDC in conjunction with HOBt.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
EDC Hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.), the amine (R¹R²NH) (1.0-1.1 eq.), and HOBt (1.2 eq.).
-
Solvent and Base Addition: Add anhydrous DMF or DCM (to achieve a concentration of approx. 0.1-0.2 M) and stir to dissolve. Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add DIPEA (2.5 eq.) followed by the slow, portion-wise addition of EDC Hydrochloride (1.2 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase with water (2x) to remove the water-soluble urea byproduct and excess EDC. c. Subsequently, wash with saturated NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.
Visualization of Workflow and Mechanism
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, particularly with very hindered substrates. Alternatively, adding a second portion of the coupling reagent and base may be effective.
-
Side Reactions: With HATU, adding the amine to the pre-activated carboxylic acid (stirring the acid, HATU, and base for 5-10 minutes before adding the amine) can prevent the formation of an unwanted guanidinium byproduct with the amine.
-
Purification Challenges: The byproducts from HATU and HOBt can sometimes co-elute with the desired product. A thorough aqueous workup is essential to remove as many of these impurities as possible before chromatography. If the urea byproduct from EDC is not fully removed during the aqueous wash, it may precipitate upon concentration of the organic layer.
-
Maintaining Stereochemistry: The trans configuration of the cyclobutane ring is generally stable under these coupling conditions. The risk of epimerization at the alpha-carbon of the coupling partner (if chiral) is minimized by using additives like HOBt and avoiding excessive heat or strong bases.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152623. Available at: [Link]
-
Vass, E., Hollósi, M., & Mándity, I. M. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(1), 22-34. Available at: [Link]
-
Lala, A., & Rai, V. K. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 19(31), 6721-6739. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vankayala, S., & Gopishetty, S. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Future Medicinal Chemistry, 8(11), 1239-1254. Available at: [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. Available at: [Link]
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- International Publication Number WO 2023/250335 A1. (2023). 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer. Google Patents.
-
Sharma, A., & Kumar, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(3), 1531-1543. Retrieved from [Link]
-
Zhang, W., & Zhang, J. (2013). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 5(10), 1147-1163. Available at: [Link]
-
QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Retrieved from [Link]
-
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280–8286. Available at: [Link]
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- 3. WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer - Google Patents [patents.google.com]
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- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride for the Synthesis of Novel Constrained Scaffolds in Medicinal Chemistry
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need to identify novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. A significant paradigm shift in recent years has been the move away from planar, aromatic-rich molecules towards scaffolds with greater three-dimensionality.[1] Increased sp³ character in drug candidates is often correlated with enhanced clinical success rates, attributed to improved solubility, greater metabolic stability, and the potential for more specific and higher-affinity interactions with protein binding pockets.[1]
Constrained scaffolds, such as small carbocycles, play a pivotal role in this new paradigm.[2] They offer a means to rigidly orient functional groups in defined vectors, thereby reducing the entropic penalty of binding and enhancing selectivity. Among these, the cyclobutane ring has emerged as a particularly valuable motif.[2] Its unique puckered structure and the distinct conformational properties it imparts make it an attractive building block for navigating the complexities of chemical space.[2]
This application note provides an in-depth guide to the strategic application of trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS No: 84182-60-5) in the synthesis of diverse compound libraries for drug discovery. We will explore its role as a versatile building block, offering practical, field-proven protocols for its incorporation into novel molecular frameworks.
The Strategic Advantage of the trans-3-Aminocyclobutanecarboxylic Acid Scaffold
trans-3-Aminocyclobutanecarboxylic acid is a bifunctional building block featuring a carboxylic acid and an amino group in a trans configuration on a cyclobutane ring. This specific arrangement provides several key advantages for library synthesis:
-
Constrained Vectorial Display: The rigid cyclobutane core orients the amine and carboxylic acid functionalities at a defined angle and distance. When incorporated into a larger molecule, this pre-organizes appended substituents into specific regions of three-dimensional space, facilitating exploration of protein binding sites.
-
Bioisosteric Replacement: The cyclobutane moiety can serve as a saturated bioisostere for aromatic rings, a strategy that can mitigate issues related to oxidative metabolism often seen with electron-rich aromatic systems.[1] This replacement can lead to significant improvements in a compound's pharmacokinetic profile.[1][3]
-
Access to Novel Chemical Space: The incorporation of this scaffold moves away from "flatland" and introduces novel, under-explored structural motifs into compound libraries, increasing the probability of identifying hits with unique intellectual property.
-
Tunable Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt planarity-induced aggregation and crystallization, often leading to improved solubility and oral bioavailability.[1][4]
The hydrochloride salt form is stable and readily available, though it requires neutralization in situ during coupling reactions to unmask the nucleophilic amine, a critical consideration for protocol development.
Core Application: Amide Bond Formation for Library Synthesis
The primary utility of this compound in library synthesis is through the sequential formation of amide bonds at its two functional handles. This allows for the generation of a diverse library from a common core structure. The general workflow involves two key stages: coupling at the carboxylic acid terminus and coupling at the amine terminus.
Figure 1. General workflow for library synthesis using trans-3-aminocyclobutanecarboxylic acid.
Detailed Experimental Protocols
The following protocols are optimized for the efficient incorporation of this compound into small molecule libraries. The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance and potential for side reactions.[5]
Protocol 1: N-Acylation of this compound
This protocol details the acylation of the amino group. The key step is the in situ neutralization of the hydrochloride salt to free the amine for reaction.
Materials:
-
This compound
-
Carboxylic acid of interest (R¹-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This step forms the activated ester of the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this suspension and stir for 5 minutes. The addition of a tertiary amine base like DIPEA is crucial to neutralize the hydrochloride salt and deprotonate the ammonium ion, liberating the free amine for nucleophilic attack.[6][7]
-
Coupling Reaction: Add the amine solution from step 3 to the pre-activated carboxylic acid mixture from step 2.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS or TLC until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-acylated intermediate.
Protocol 2: Carboxylic Acid Coupling of the N-Acylated Intermediate
This protocol details the subsequent amide bond formation at the carboxylic acid moiety of the scaffold.
Materials:
-
N-acylated intermediate from Protocol 1
-
Amine of interest (R²-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the cooled solution. The use of a carbodiimide like EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final library member.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly impact reaction efficiency. The following table provides a comparative summary based on established principles of amide bond formation.
| Coupling Reagent System | Key Advantages | Common Side Reactions | Typical Reaction Time |
| EDC/HOBt | Cost-effective, water-soluble byproducts.[5] | Racemization (mitigated by HOBt). | 12-24 hours |
| HATU/DIPEA | High efficiency, fast reaction times, suitable for hindered substrates.[6][8] | Costlier than carbodiimides. | 2-6 hours |
| PyBOP/DIPEA | Similar to HATU, robust for peptide synthesis. | Potential for guanidinylation side products. | 4-12 hours |
Visualization of Scaffold-Based Library Diversification
The power of this building block lies in its ability to serve as a central scaffold for combinatorial library synthesis.
Figure 2. Diversification potential of the cyclobutane scaffold.
Conclusion
This compound is a powerful and versatile building block for contemporary medicinal chemistry. Its constrained, three-dimensional structure offers a robust platform for the synthesis of diverse and novel compound libraries.[2][9] By serving as a non-planar scaffold and a bioisosteric replacement for aromatic rings, it enables the design of drug candidates with potentially superior physicochemical and pharmacokinetic properties.[1] The protocols detailed herein provide a validated framework for the efficient incorporation of this scaffold, empowering researchers to explore new frontiers in chemical space and accelerate the drug discovery process.
References
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Cas 712313-64-9, Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. Chemical LAND21. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Synthesis method of trans-3-aminobutanol.
-
Amide Synthesis. Fisher Scientific. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Bioisosterism. Drug Design. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
3-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
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Application Notes and Protocols for the Mitsunobu Reaction with Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Functionalizing Cyclobutane Scaffolds
The cyclobutane motif is an increasingly important structural component in medicinal chemistry and materials science. Its rigid, three-dimensional nature offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. However, the inherent ring strain and steric hindrance of the cyclobutane core present significant challenges for its synthetic manipulation.[1][2]
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, azides, and thioethers.[3][4][5] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable for the synthesis of chiral molecules.[6][7][8][9][10][11] This application note provides a detailed guide to the successful application of the Mitsunobu reaction for the functionalization of cyclobutane derivatives, addressing the specific challenges posed by these strained ring systems.
The Mitsunobu Reaction: A Mechanistic Overview
The Mitsunobu reaction is a redox-condensation reaction that activates an alcohol for nucleophilic substitution.[12][13] The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This salt is the key intermediate, as it possesses an excellent leaving group (triphenylphosphine oxide). Finally, the conjugate base of the nucleophile displaces the activated oxygen in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide and a dialkyl hydrazodicarboxylate.[14][15][16]
Challenges in Applying the Mitsunobu Reaction to Cyclobutane Derivatives
The unique geometry of cyclobutanes introduces specific hurdles for the Mitsunobu reaction:
-
Steric Hindrance: The rigid, puckered structure of the cyclobutane ring can sterically encumber the alcohol, slowing down the formation of the alkoxyphosphonium intermediate and the subsequent Sₙ2 attack by the nucleophile. This can lead to incomplete reactions and the need for more forcing conditions.
-
Ring Strain: The inherent strain in the four-membered ring can influence the reactivity of the system. While the Sₙ2 transition state might be destabilized, competing elimination reactions can become more favorable, leading to the formation of cyclobutene byproducts.
-
Substrate-Dependence: The success of the reaction is highly dependent on the substitution pattern of the cyclobutane ring. Bulky substituents adjacent to the alcohol can exacerbate steric hindrance.
Strategic Considerations for a Successful Mitsunobu Reaction with Cyclobutanes
To overcome these challenges, several strategic modifications to the standard Mitsunobu protocol are recommended:
-
Choice of Reagents:
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as it is less prone to forming difficult-to-remove byproducts. For even cleaner reactions and easier purification, di-tert-butyl azodicarboxylate (DTBAD) can be employed, with the byproduct being removable by acid treatment.[4]
-
Phosphine: While triphenylphosphine is standard, the use of polymer-supported triphenylphosphine can simplify purification by allowing for the filtration of the resulting phosphine oxide.[17]
-
-
Nucleophile Acidity: The nucleophile should have a pKa of less than 13 to ensure it can be deprotonated by the betaine intermediate.[8][14] For sterically hindered alcohols, using a more acidic nucleophile, such as 4-nitrobenzoic acid, can significantly improve yields.[5][18]
-
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. It is crucial to use a dry solvent to avoid quenching the reactive intermediates.[19]
-
Temperature: The reaction is typically initiated at 0 °C with the slow addition of the azodicarboxylate to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature. For sluggish reactions involving hindered cyclobutane alcohols, gentle heating (e.g., to 40-50 °C) may be necessary.[18]
-
Order of Addition: The recommended order of addition is to dissolve the cyclobutane alcohol, the nucleophile, and triphenylphosphine in the solvent before the dropwise addition of the azodicarboxylate.[20][21]
-
Visualizing the Mitsunobu Reaction Mechanism
Caption: The Mitsunobu reaction mechanism.
Detailed Experimental Protocol: Inversion of a Chiral Cyclobutanol
This protocol provides a general procedure for the Mitsunobu inversion of a secondary cyclobutanol using 4-nitrobenzoic acid as the nucleophile.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| Chiral Cyclobutanol | >98% | --- | Substrate |
| Triphenylphosphine (PPh₃) | 99% | Standard Supplier | Recrystallize if necessary |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Standard Supplier | Store under inert gas |
| 4-Nitrobenzoic acid | 99% | Standard Supplier | Dry in a vacuum oven |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Standard Supplier | Use a freshly opened bottle or from a solvent purification system |
| Ethyl acetate | Reagent Grade | Standard Supplier | For workup |
| Saturated aq. NaHCO₃ | --- | --- | For workup |
| Brine | --- | --- | For workup |
| Anhydrous Na₂SO₄ or MgSO₄ | --- | --- | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography |
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the chiral cyclobutanol (1.0 eq.), 4-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (to make a 0.1-0.2 M solution with respect to the alcohol) via a syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via a syringe over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired inverted ester.
-
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The Mitsunobu reaction is a highly effective method for the stereospecific functionalization of cyclobutane alcohols, provided that the inherent challenges of steric hindrance and ring strain are addressed. By carefully selecting reagents, controlling reaction conditions, and employing a robust purification strategy, researchers can successfully incorporate diverse functionalities into cyclobutane scaffolds. The protocols and strategic considerations outlined in this application note serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize the Mitsunobu reaction in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Application of Dialkyl Azodicarboxylates in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Mitsunobu Reaction. Retrieved from [Link]
-
YouTube. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
YouTube. (2024). Mitsunobu Reaction. Retrieved from [Link]
-
Springer. (2025). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]
-
Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Retrieved from [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
-
Scribd. (n.d.). 29 Cyclobutane Synthesis. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. This molecule, a valuable conformationally restricted GABA analogue, presents unique synthetic hurdles due to its strained four-membered ring and the need for precise stereochemical control.[1] This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols based on established chemical principles and field-proven insights.
Part 1: Fundamental Synthetic Challenges
The synthesis of cyclobutane derivatives is fundamentally challenging for two primary reasons: inherent ring strain and stereochemical control.
-
Inherent Ring Strain: The cyclobutane ring possesses significant strain energy (approx. 26.3 kcal/mol) due to deviations from the ideal sp³ bond angle of 109.5° to near 90°.[2][3] This strain has two major consequences for the synthetic chemist:
-
Difficulty of Formation: Constructing the four-membered ring is energetically unfavorable compared to five- or six-membered rings. Reactions like [2+2] cycloadditions often require photochemical or thermal activation.[4][5]
-
Propensity for Ring-Opening: The stored strain energy makes the cyclobutane ring susceptible to cleavage under various conditions, including strong acids, bases, or heat, leading to undesired side products.[6][7]
-
-
Stereochemical Control: Achieving the desired trans relationship between the amino and carboxylic acid groups at the 1 and 3 positions is the most critical challenge. Many synthetic routes can produce a mixture of cis and trans isomers, which are often difficult to separate and require specific stereochemical confirmation.[1][8][9] The puckered, non-planar conformation of the cyclobutane ring influences the facial selectivity of reagents, making stereochemical outcomes highly dependent on reaction conditions.[4]
General Synthetic Workflow Visualization
The following diagram illustrates a common synthetic pathway from a commercially available precursor, highlighting critical stages where challenges often arise.
Caption: A common synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues encountered during the synthesis.
Q1: My yield is consistently low after the reductive amination of 3-oxocyclobutanecarboxylic acid ester. I'm getting a mixture of the desired amino acid and starting material. What's going wrong?
A1: Incomplete conversion during reductive amination is a common issue. The root cause often lies in the equilibrium of imine formation or the activity of the reducing agent.
-
Causality: The reaction proceeds in two stages: (1) formation of an imine/enamine intermediate from the ketone and the amine source (e.g., ammonia or an ammonium salt), and (2) reduction of this intermediate. If the imine formation is slow or reversible, or if water is not effectively removed, the reaction will stall.
-
Troubleshooting Steps:
-
Amine Source: Ensure you are using an appropriate source of ammonia. Ammonium acetate or ammonium chloride can be effective as they also buffer the reaction.
-
Water Removal: The formation of the imine intermediate is a condensation reaction that produces water. If not removed, water can hydrolyze the imine back to the ketone. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent like molecular sieves.
-
Reducing Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more selective for the protonated iminium ion over the ketone. However, its reactivity is pH-dependent. Ensure the reaction pH is mildly acidic (pH 5-6) to favor iminium ion formation without degrading the reagent. If using other hydrides like sodium triacetoxyborohydride (STAB), ensure anhydrous conditions as it is moisture-sensitive.
-
Q2: I've successfully synthesized the amino acid, but NMR analysis shows I have a mixture of cis and trans isomers. How can I improve the trans selectivity?
A2: This is the central challenge. Achieving high trans selectivity depends on exploiting the thermodynamic stability of the product. The trans isomer, where the two bulky substituents are in a pseudo-diequatorial orientation in the puckered ring, is generally the more thermodynamically stable product.
-
Causality:
-
Kinetic Control: Small, highly reactive reducing agents (e.g., NaBH₄) may attack the imine intermediate from the less sterically hindered face, which can sometimes lead to the cis product (kinetic control).
-
Thermodynamic Control: Using milder conditions, a reversible imine formation, and a slower reducing agent allows the system to equilibrate to the most stable trans product.
-
-
Troubleshooting & Optimization Protocol:
-
Choice of Reducing Agent: Avoid overly reactive hydrides. Sodium cyanoborohydride is often a good choice for promoting thermodynamic control.
-
Reaction Conditions: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a longer period (24-48 hours). This allows the cis intermediate, if formed, to potentially revert to the imine and re-reduce to the more stable trans product.
-
Catalytic Hydrogenation: An alternative approach is catalytic hydrogenation over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel. The substrate adsorbs onto the catalyst surface from the less hindered face, often leading to high stereoselectivity for the trans product.
-
Q3: I have a cis/trans mixture that I cannot separate by column chromatography. Are there other methods?
A3: Separation of these diastereomers can be notoriously difficult. If standard silica gel chromatography fails, consider the following:
-
Causality: The cis and trans isomers often have very similar polarities, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Fractional Crystallization: This is the most powerful technique for separating diastereomers on a larger scale. Convert the free amino acid or its hydrochloride salt into a salt with a bulky, chiral resolving agent (e.g., (R)-(-)-mandelic acid or tartaric acid). The resulting diastereomeric salts will have different crystal packing energies and solubilities, often allowing one to crystallize out selectively.
-
Derivatization: Protect the amine (e.g., as a Boc or Cbz derivative). The resulting derivatives may have different conformational properties and polarities, making them more amenable to chromatography. After separation, the protecting group can be removed.
-
Preparative HPLC: If scale is not a major concern, reverse-phase or normal-phase preparative HPLC can provide excellent separation, although it is more resource-intensive.
-
Q4: My NMR spectrum is ambiguous. How can I definitively assign the cis and trans stereochemistry?
A4: While ¹H NMR coupling constants can provide clues, the most definitive method is a 2D Nuclear Overhauser Effect (NOE) experiment, such as NOESY.[1]
-
Causality: NOE detects through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.
-
Protocol for Stereochemical Assignment:
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a NOESY Spectrum:
-
In the trans isomer , the proton at C1 (methine of the carboxylic acid) and the proton at C3 (methine of the amino group) are on opposite faces of the ring. They will not show a NOE cross-peak.
-
In the cis isomer , these two protons are on the same face of the ring and are in close spatial proximity. They will show a clear NOE cross-peak.
-
-
Analysis: Look for the correlation between the H-1 and H-3 signals. The presence of this cross-peak is a definitive indicator of the cis configuration.
-
Troubleshooting Decision Tree for Poor Stereoselectivity
Caption: Troubleshooting poor trans:cis stereoselectivity.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes and their pros and cons?
A: Several routes have been developed. The choice often depends on the starting material availability, scale, and stereochemical requirements.
| Route | Starting Material | Key Transformation | Pros | Cons |
| Reductive Amination | 3-Oxocyclobutanecarboxylic acid[10] | Reductive amination | Convergent, uses available starting materials. | Stereocontrol can be challenging; requires optimization. |
| Curtius/Hofmann | 1,3-Cyclobutanedicarboxylic acid | Mono-protection, then rearrangement | Good stereochemical definition from a defined diacid. | Involves potentially hazardous intermediates (azides, isocyanates). |
| Stereochemical Inversion | cis-3-Hydroxycyclobutanecarboxylic acid | Mitsunobu reaction | Excellent for inverting a known stereocenter. | Mitsunobu byproducts (e.g., triphenylphosphine oxide) can be difficult to remove.[11] |
| [2+2] Cycloaddition | Alkene + Ketene | Photochemical or thermal cycloaddition | Builds the core ring structure efficiently. | Can lack regioselectivity and stereoselectivity; may require specialized equipment.[4][5] |
FAQ 2: How is the final hydrochloride salt typically prepared and purified?
A: The hydrochloride salt is generally prepared as the final step to improve the compound's stability and crystallinity, which aids in purification.
-
Preparation: The freebase of trans-3-aminocyclobutanecarboxylic acid is dissolved in a suitable solvent, typically a lower-alcohol like isopropanol (IPA) or ethanol, or an ether like diethyl ether or dioxane.
-
Acidification: A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring, usually at 0 °C. The hydrochloride salt is much less soluble than the freebase and will precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual impurities, and dried under vacuum. Recrystallization from a solvent system like IPA/water or ethanol/ether can be performed for further purification if necessary.
FAQ 3: What analytical techniques are essential for this synthesis?
A: A combination of techniques is crucial:
-
TLC (Thin Layer Chromatography): For routine monitoring of reaction progress.
-
NMR Spectroscopy (¹H, ¹³C, NOESY): Essential for structural confirmation of intermediates and, most importantly, for definitive assignment of cis/trans stereochemistry in the final product.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can sometimes be used to determine the ratio of cis/trans isomers after derivatization (e.g., esterification) to make them more volatile.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups (C=O, N-H, O-H) and monitoring their transformation throughout the synthesis.
References
- Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
- Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452.
- Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-52.
- Kaufmann, D., & de Meijere, A. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.
- Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 25-39.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
- Radchenko, D. S., et al. (2011). Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. Synthetic Communications, 41(11), 1641-1649.
- ChemicalBook. (n.d.). 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum.
- Myers, A. G. (n.d.). Cyclobutane Synthesis. Myers Research Group, Harvard University.
- Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1).
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
- Aitken, D. J., et al. (2012). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry, 77(17), 7548-7554.
- US3880925A - Separation and purification of cis and trans isomers. (1975). Google Patents.
- Cavelier, F., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, 2459-2466.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 11. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 12. 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum [chemicalbook.com]
purification of trans-3-Aminocyclobutanecarboxylic acid hydrochloride from cis isomer
Introduction: The Criticality of Stereoisomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, achieving high stereoisomeric purity is not merely a matter of quality control; it is fundamental to ensuring therapeutic efficacy and safety. The cis and trans isomers of 3-Aminocyclobutanecarboxylic acid, while structurally similar, can exhibit vastly different pharmacological profiles and biological activities.[1] The hydrochloride salt form is often utilized to improve stability and crystallinity, yet the challenge of separating the desired trans-isomer from its cis counterpart remains a critical process hurdle.
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals facing this specific purification challenge. We will explore the underlying principles of the separation, provide a detailed experimental protocol, and address common issues through a comprehensive troubleshooting guide and FAQ section. The methodologies described are grounded in the principles of diastereomeric separation, leveraging differential physical properties to achieve high levels of purity.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the fractional crystallization process.
Question: My initial crystallization yielded a product with low purity; NMR analysis shows significant contamination with the cis-isomer. What went wrong?
Answer: This is a common issue and typically points to insufficient differentiation in the crystallization kinetics and thermodynamics between the two isomers. Several factors could be at play:
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to kinetic trapping, where the more soluble cis-isomer co-precipitates with the less soluble trans-isomer before thermodynamic equilibrium can be established.[4] The goal is to maintain a state of slight supersaturation with respect to the trans-isomer while keeping the cis-isomer well below its saturation point.
-
Incorrect Solvent System: The chosen solvent may not provide a large enough solubility differential between the two diastereomeric salts. The ideal solvent is one in which the trans-isomer is sparingly soluble at low temperatures, while the cis-isomer remains highly soluble.
-
Insufficient Washing: The surfaces of your isolated crystals can be coated with mother liquor, which is enriched with the cis-isomer. An inadequate wash will leave this impurity behind.
Solutions:
-
Optimize the Cooling Profile: Employ a slow, controlled cooling ramp. For laboratory scale, this can be achieved by allowing the insulated vessel to cool to room temperature overnight, followed by a period in a refrigerator or cryostat.
-
Re-evaluate the Solvent System: While a specific, universally optimal solvent is substrate-dependent, systems used for similar separations can provide a starting point. A common strategy for amino acid hydrochlorides involves using protic solvents like ethanol or isopropanol, sometimes with a small amount of water to aid initial dissolution.[5] A patent for separating the dihydrochloride salts of cis- and trans-1,2-diaminocyclohexane demonstrated that the trans-isomer was significantly less soluble in methanol, allowing for effective separation.[6] This principle is directly applicable here.
-
Improve Washing Technique: Wash the filtered crystal cake with a small amount of ice-cold crystallization solvent. Using cold solvent is critical to avoid dissolving a significant portion of your desired product.
Question: I am experiencing very low recovery of the trans-isomer, even though the purity of the isolated product is high. How can I improve my yield?
Answer: Low yield with high purity suggests that the crystallization conditions are too stringent, leaving a substantial amount of the target compound in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep even the less-soluble trans-isomer in solution, drastically reducing recovery.
-
Sub-optimal pH: The solubility of amino acid hydrochlorides can be influenced by pH. Ensure the material is fully in its salt form.
-
Premature Isolation: The crystallization may not have reached completion before filtration.
Solutions:
-
Concentrate the Solution: Carefully reduce the solvent volume before initiating cooling. Aim for a concentration that is saturated with respect to the crude mixture at an elevated temperature.
-
Rework the Mother Liquor: Do not discard the filtrate (mother liquor) after the first crystallization. It contains a significant amount of the trans-isomer along with the majority of the cis-isomer. You can concentrate this mother liquor and perform a second or even third crystallization to recover more of the trans product, although the purity of these subsequent crops will likely be lower and require re-purification.
-
Increase Crystallization Time: Allow the mixture to stir at the final, low temperature for several hours to maximize crystal growth and ensure the solution has reached equilibrium.
Question: No crystals are forming, even after cooling the solution for an extended period. What should I do?
Answer: Failure to crystallize is usually due to the solution being undersaturated or the presence of inhibitors.
-
Solution is Too Dilute: As mentioned, an insufficient concentration of the solute is a primary cause.
-
Inhibitory Impurities: Certain impurities, sometimes from the synthetic route, can inhibit nucleation and crystal growth.
-
Formation of an Oil/Amorphous Solid: The compound may be "oiling out" instead of forming a crystalline solid. This happens when the solute's melting point is lower than the temperature of the solution, or when the degree of supersaturation is too high.
Solutions:
-
Induce Crystallization:
-
Seeding: Add a few microscopic crystals of pure trans-3-Aminocyclobutanecarboxylic acid hydrochloride. This provides a template for crystal growth and bypasses the difficult nucleation step.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the stirred solution to reduce its overall solubility and force crystallization. This must be done carefully to avoid oiling out.
-
-
Purify the Crude Material: If inhibitory impurities are suspected, consider passing a solution of the crude material through a short plug of silica gel or activated carbon before attempting crystallization.
-
Address "Oiling Out": If an oil forms, try re-heating the mixture to dissolve it completely and then cool it much more slowly. Alternatively, dilute the solution slightly before cooling.
Core Protocol: Fractional Crystallization
This protocol outlines a general procedure for the purification of the trans-isomer. Optimization of solvent ratios and temperatures will be necessary.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude mixture of cis- and this compound into a flask equipped with a reflux condenser and a magnetic stirrer. Add a minimal amount of the chosen solvent system (e.g., 95% ethanol). Heat the mixture to reflux with stirring until all solids have dissolved. If dissolution is incomplete, add small aliquots of solvent until a clear solution is achieved at reflux.
-
Slow Cooling (Crystallization): Remove the heat source and allow the flask to cool slowly towards room temperature. To ensure slow cooling, the flask can be placed in an insulated container. Once at room temperature, transfer the flask to a refrigerator (4°C) or an ice bath and allow it to stand for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small volume of ice-cold solvent to remove the impurity-rich mother liquor. Be brief to minimize product loss.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals (e.g., by ¹H NMR, HPLC, or melting point). The mother liquor can be concentrated to recover a second, less pure crop of crystals if desired. For exceptionally high purity requirements, the dried crystals can be subjected to a second recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is separation by fractional crystallization effective for these isomers? Cis and trans isomers of a substituted ring are diastereomers. Diastereomers have different physical properties, including melting point, boiling point, and, most importantly for this technique, solubility.[7][8] Fractional crystallization exploits the difference in solubility between the trans and cis hydrochloride salts in a specific solvent. The trans-isomer is typically less soluble, allowing it to crystallize preferentially from a cooled solution, leaving the more soluble cis-isomer behind in the mother liquor.
Q2: What are the best analytical methods to confirm the purity and isomeric ratio? ¹H NMR spectroscopy is one of the most powerful tools. The chemical shifts and coupling constants of the cyclobutane ring protons will be different for the cis and trans isomers due to their distinct spatial orientations. By integrating the characteristic peaks for each isomer, you can accurately determine the isomeric ratio. Chiral HPLC can also be developed to provide quantitative data on isomeric purity.
Q3: Can I use the free amino acid instead of the hydrochloride salt for this purification? While possible, it is generally not recommended. Converting the amino acids to their hydrochloride salts often yields more stable, highly crystalline materials with different and potentially more favorable solubility profiles for separation.[9] The salt formation introduces strong ionic interactions that can enhance the rigidity of the crystal lattice, accentuating the physical differences between the diastereomers.
Q4: What safety precautions should I take? Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All heating and solvent evaporation steps should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for 3-Aminocyclobutanecarboxylic acid hydrochloride and all solvents used.
Data Summary Table
While exact solubility data is highly dependent on experimental conditions, the following table provides an illustrative guide for solvent selection based on principles of diastereomeric separation.
| Solvent System | Suitability for trans-Isomer Precipitation | Rationale & Considerations |
| Ethanol (or Isopropanol) | High | The trans-isomer is expected to have lower solubility than the cis-isomer in lower alcohols. This provides a good balance of initial solubility at high temperatures and poor solubility at low temperatures.[6] |
| Methanol | Moderate to High | Can be very effective, but the higher solubility of both isomers compared to ethanol may require lower temperatures or more concentrated solutions.[6] |
| Ethanol/Water Mixtures | Good (for initial dissolution) | A small percentage of water can aid in dissolving the crude material at high temperatures. However, too much water will increase the solubility of both isomers and reduce yield. |
| Acetone or Ethyl Acetate | Poor (as primary solvent) | Generally poor solvents for amino acid hydrochlorides. Can be considered as anti-solvents to be added to an alcoholic solution. |
References
-
University College London. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
El-Goresy, T. E., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Arlt, D., et al. (1989). Separation of diastereomers by extractive distillation.
-
El-Goresy, T. E., et al. (2005). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. [Link]
- Unknown. (n.d.). Method for producing amino acid ester hydrochloride.
-
LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Pálinkó, I., & Fülöp, F. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. [Link]
- Unknown. (n.d.). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
- Unknown. (n.d.). Preparation and use of amino acid chelated hydroxy copper chloride crystal.
- Peters, H. M. (1975). Separation and purification of cis and trans isomers.
- Unknown. (n.d.). Synthesis method of trans-3-aminobutanol.
-
National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]
Sources
- 1. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]
- 5. DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a valuable building block in medicinal chemistry, particularly for creating conformationally restricted peptide mimics, mastering its synthesis is crucial.[1][2][3] This guide provides in-depth, field-proven insights based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the cyclobutane β-amino acid core?
The synthesis of cyclobutane β-amino acids is challenging due to the inherent strain of the four-membered ring and the need for stereochemical control. The most common strategies reported in the literature include:
-
[2+2] Cycloaddition Reactions: This is a fundamental approach for forming the cyclobutane ring itself. For instance, the photochemical cycloaddition of relevant precursors can be employed to construct the cis-cyclobutane skeleton, which can then be further manipulated.[4] Iron-catalyzed [2+2] cycloadditions have also been developed to access β-amino acid cyclobutane derivatives.[5]
-
Multi-step Synthesis from Cyclobutanone Derivatives: A prevalent strategy involves the reduction of a 3-substituted cyclobutanone to a cyclobutanol. This often yields a mixture of cis and trans isomers. The desired trans isomer can be obtained either through chromatographic separation or, more commonly, by chemical inversion of the more abundant cis alcohol, often via a Mitsunobu reaction.[6][7]
-
Michael Addition Protocols: While less common for cyclobutane derivatives, tandem amidation/aza-Michael addition protocols have been developed. These methods can combine a nucleophile with a cyclobutene-1-carboxylic acid precursor to stereoselectively form the trans product.[1]
Q2: How is the trans stereochemistry selectively achieved and confirmed?
Achieving high diastereoselectivity for the trans isomer is the most critical challenge in this synthesis.
-
Stereochemical Inversion: A robust method is to start with a synthesis that produces the cis isomer, which is often the thermodynamic or kinetic product in certain reductions, and then perform a stereochemical inversion. The Mitsunobu reaction is the most cited method for this purpose, converting a cis-hydroxyl group to a trans-ester or other functional group with complete inversion of configuration.[7][8] This intermediate is then carried forward to the final product.
-
Diastereoselective Reduction: In some systems, particularly with bulky substituents, highly diastereoselective reductions of cyclobutanones are possible using specific biocatalytic methods (e.g., ketoreductases) or hydride reagents, which can favor the formation of the trans-alcohol precursor.[6]
-
Confirmation: The relative stereochemistry is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and through-space correlations (e.g., NOESY experiments) of the cyclobutane ring protons provide definitive evidence for the cis or trans relationship between the amino and carboxylic acid groups.[9]
Q3: What are the critical protecting groups to use in this synthesis?
Protecting groups are essential to prevent unwanted side reactions.
-
Amino Group: The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These are stable under a wide range of reaction conditions but can be removed cleanly at a late stage.
-
Carboxylic Acid Group: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions involving the amino group or other functionalities.
The final step of the synthesis typically involves the simultaneous or sequential deprotection of these groups and subsequent treatment with hydrochloric acid to furnish the target hydrochloride salt.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Overall Yield
A low overall yield is a common complaint, often stemming from one or more inefficient steps.
dot
Caption: Troubleshooting Decision Tree for Low Yield.
-
Issue: Inefficient Mitsunobu Inversion.
-
Cause: The Mitsunobu reaction is notoriously sensitive to stoichiometry, reagent quality, and reaction conditions. Degradation of the azodicarboxylate reagent (DEAD or DIAD) or triphenylphosphine can lead to incomplete reaction. The reaction is also highly sensitive to moisture.
-
Solution: Ensure all reagents are pure and the reaction is run under strictly anhydrous conditions. Use a slight excess (1.5-2.0 equivalents) of the azodicarboxylate and triphenylphosphine. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature while monitoring by TLC or LC-MS for the disappearance of the starting cis-alcohol.[7][8]
-
-
Issue: Cyclobutane Ring Instability.
-
Cause: The four-membered ring is strained and can be susceptible to opening under certain conditions, particularly harsh hydrogenation or strongly acidic/basic environments.[12] For example, some hydrogenation conditions used for deprotection can lead to the formation of open-chain byproducts.[12]
-
Solution: Employ mild reaction conditions throughout the synthesis. For debenzylation steps, use a reliable catalyst like palladium on carbon (Pd/C) under controlled hydrogen pressure (0.5-1.5 MPa) and at moderate temperatures (30-45 °C) to minimize ring-opening.[8] Avoid prolonged exposure to strong acids or bases where possible.
-
Problem 2: Contamination with cis-Isomer in Final Product
The presence of the undesired cis-isomer complicates purification and reduces the yield of the target compound.
-
Issue: Incomplete Stereochemical Inversion.
-
Cause: The inversion reaction (e.g., Mitsunobu) did not proceed to completion, leaving unreacted cis-alcohol which is then converted to the cis-amino acid in subsequent steps.
-
Solution: Monitor the inversion step vigilantly to ensure complete consumption of the starting material. Before proceeding, purify the trans-intermediate via column chromatography to remove any residual cis-isomer. This is often easier than separating the final amino acid isomers.
-
-
Issue: Difficulty Separating Diastereomers.
-
Cause: The cis and trans isomers of the final amino acid hydrochloride can have similar polarities, making chromatographic separation challenging.
-
Solution: Exploit differences in solubility through fractional crystallization. The hydrochloride salts of amino acids often have distinct crystal packing and solubility profiles. Experiment with different solvent systems (e.g., isopropanol, ethanol/ether, water/acetone) to selectively precipitate the desired trans isomer.[8][9]
-
Problem 3: Product Isolation and Purification Challenges
The final product is a zwitterionic amino acid salt, which can be difficult to handle.
-
Issue: Product is Highly Soluble in Polar Solvents.
-
Cause: As an amino acid hydrochloride, the product is salt-like and often highly soluble in water and methanol, making extraction and concentration difficult.
-
Solution: After the final deprotection and acidification, remove the solvent under reduced pressure. If the product is an oil or difficult to crystallize, try co-evaporation with a non-polar solvent like toluene to remove residual water. Lyophilization (freeze-drying) from an aqueous solution is an effective method for isolating a clean, solid product. Alternatively, precipitation by adding a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) to a concentrated solution in a polar solvent (e.g., methanol or isopropanol) is a standard technique.[8]
-
-
Issue: Persistent Reagent-Derived Impurities.
-
Cause: Byproducts from previous steps, such as triphenylphosphine oxide (TPPO) from a Mitsunobu reaction, can be difficult to remove.
-
Solution: TPPO can often be removed by crystallization or by performing a specific workup. After the Mitsunobu reaction, concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether can often precipitate the TPPO, allowing it to be filtered off.
-
Experimental Protocols & Data
Workflow: A Generalized Synthetic Approach
The following diagram outlines a common, multi-step synthetic pathway from a cyclobutanone precursor.
dot
Caption: Generalized Synthetic Workflow.
Protocol: Stereoinversion of cis-N-Boc-3-hydroxycyclobutaneamine
This protocol details a critical step: the conversion of a cis-alcohol to a trans-acetate, a precursor to the trans-acid.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the cis-N-Boc-3-hydroxycyclobutaneamine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, 5-10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add acetic acid (1.2 eq) to the solution.
-
Slow Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure trans-acetate.
Table 1: Typical Mitsunobu Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, Dichloromethane | Aprotic solvents to prevent quenching of the betaine intermediate. |
| Temperature | 0 °C to Room Temperature | Slow, low-temperature addition of the azodicarboxylate minimizes side reactions. |
| PPh₃ Stoichiometry | 1.5 - 2.0 eq | Drives the reaction to completion. |
| DEAD/DIAD Stoichiometry | 1.5 - 2.0 eq | Ensures full activation of the alcohol. |
| Nucleophile | Acetic Acid, p-Nitrobenzoic Acid | Provides the incoming group for the Sₙ2 displacement.[8] |
| Expected Yield | 75-90% (after purification) | Typical for a well-optimized Mitsunobu reaction. |
References
-
New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (N.D.). NIH National Library of Medicine. [Link]
-
Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. (N.D.). ResearchGate. [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2012). ACS Publications. [Link]
-
A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. (N.D.). ResearchGate. [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol. (N.D.).
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2015). PubMed. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2012). ACS Publications. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2012). ACS Pharmacology & Translational Science. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). MDPI. [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2015). ResearchGate. [Link]
-
Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. (2023). ResearchGate. [Link]
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2000). PubMed. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). ResearchGate. [Link]
-
Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). ACS Publications. [Link]
Sources
- 1. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Cyclic Amino acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing cyclic amino acids such as proline, pipecolic acid, or other N-alkylated residues. The unique conformational constraints and steric bulk of these residues introduce specific side reactions that require careful consideration and specialized strategies to overcome.
This document provides in-depth, experience-driven answers to common issues, explaining the underlying mechanisms and offering validated protocols to ensure the integrity and yield of your synthesis.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Diketopiperazine (DKP) Formation - The "Vanishing" Peptide
Q1: My peptide yield is unexpectedly low, or completely gone, after the second amino acid coupling, especially when Proline is at the C-terminus or in the second position. What is happening?
A1: You are likely experiencing diketopiperazine (DKP) formation. This is one of the most common and destructive side reactions in Fmoc-based SPPS.[1] After the Fmoc group is removed from the second amino acid, the liberated N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the resin. This attack cleaves the dipeptide from the resin, forming a stable, six-membered cyclic dipeptide (a diketopiperazine) that is washed away in subsequent steps.[2][3]
The reaction is particularly rapid when the second amino acid is Proline or another secondary amine. The fixed ring structure of proline pre-organizes the peptide backbone into a cis-amide bond conformation, which is geometrically favorable for this intramolecular cyclization.
Troubleshooting Steps & Solutions:
-
Resin Selection: The choice of resin is your first and most effective line of defense.
-
Recommended: Use 2-Chlorotrityl Chloride (2-CTC) resin . The extreme steric bulk of the trityl group physically hinders the N-terminal amine from approaching the resin linkage, effectively suppressing DKP formation.[4][5] Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which preserves acid-labile side-chain protecting groups.[4][5]
-
Avoid: Standard Wang or other p-alkoxybenzyl ester resins are highly susceptible to DKP formation because the ester linkage is more exposed and readily attacked.[6][7]
-
-
Couple the Third Amino Acid Immediately: After deprotecting the second amino acid, do not delay. Immediately proceed with the coupling of the third amino acid. This ensures the free N-terminal amine is quickly acylated, preventing it from initiating the DKP side reaction.
-
Use Pre-formed Dipeptide Building Blocks: You can bypass the vulnerable dipeptidyl-resin stage altogether by coupling the first two amino acids as a single, pre-formed dipeptide unit.[8][9] This is a highly effective, albeit more costly, strategy.
-
Modified Deprotection Conditions: While standard 20% piperidine in DMF is effective for Fmoc removal, alternative cocktails can reduce DKP formation. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to provide rapid deprotection, minimizing the time the free amine is available for cyclization.[8][6]
dot
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Issue 2: Poor Coupling Efficiency & Incomplete Reactions
Q2: I'm seeing deletion sequences or low coupling yields when incorporating cyclic or N-alkylated amino acids. Why are these couplings so difficult?
A2: The primary cause is steric hindrance. Cyclic amino acids like proline and its analogues, as well as N-methylated amino acids, are sterically bulky.[10] The N-alkyl group restricts rotation around the N-Cα bond and shields the N-terminal amine, making it a less effective nucleophile. This slows down the kinetics of the coupling reaction significantly, often leading to incomplete acylation within standard reaction times.[10][11]
Troubleshooting Steps & Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. You need to use a more potent activator.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective for sterically hindered couplings.[12][13] They rapidly form highly reactive acyl-OAt or acyl-Oxyma esters that can overcome the steric barrier.[12] HATU, in particular, is a gold standard for difficult couplings, including those involving N-methylated residues.[10][13]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, known for their high reactivity.[11]
-
In-situ Acid Halides: For extremely challenging couplings (e.g., coupling two consecutive N-methylated residues), generating amino acid fluorides (with TFFH) or chlorides (with BTC) in-situ can provide the necessary reactivity.[10][11]
-
-
Optimize Reaction Conditions:
-
Extended Coupling Times: Double or even triple the standard coupling time to ensure the reaction goes to completion. Monitor the reaction using a qualitative test like the Kaiser or ninhydrin test.
-
Elevated Temperature: Increasing the temperature can significantly improve coupling efficiency.[10] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective for driving difficult couplings to completion by rapidly and uniformly heating the reaction.[10]
-
-
Solvent Choice: Ensure the resin is properly swollen. N-Methyl-2-pyrrolidone (NMP) often provides better swelling and solvation properties than Dimethylformamide (DMF), which can enhance reaction kinetics.
Table 1: Comparison of Coupling Reagents for Hindered Cyclic Amino Acids
| Reagent Family | Examples | Recommended For | Key Advantages |
| Uronium/Aminium | HATU, HCTU, COMU | N-methylated, Aib, Proline-rich sequences | High reactivity, fast kinetics, low racemization tendency (with additives).[13] COMU is safer (non-explosive).[12] |
| Phosphonium | PyBOP, PyAOP | Sterically demanding couplings | High efficiency, particularly useful in segment condensation.[11] |
| Carbodiimides | DIC, EDC | General use, but less effective for hindered AA | Low cost. Must be used with additives like Oxyma or HOBt to boost efficiency and suppress racemization.[12] |
Issue 3: Racemization of Amino Acid Residues
Q3: My final peptide contains a significant diastereomeric impurity. How can I prevent racemization during the coupling step?
A3: Racemization occurs when the chiral center (α-carbon) of the amino acid being activated loses its stereochemical integrity. This happens via the formation of a 5(4H)-oxazolone intermediate.[14][15] The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral structure. Re-protonation can then occur from either face, resulting in a mixture of L- and D-isomers.[15] While all amino acids are susceptible, residues like Cys and His are particularly prone to racemization.[14][16]
Troubleshooting Steps & Solutions:
-
Use Racemization Suppressing Additives: This is the most critical factor. Never use a carbodiimide (like DIC) alone. Always include an additive.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern additive of choice. It reacts with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the O-acylisourea intermediate formed with carbodiimides alone.[17][18] Oxyma is considered superior to HOBt in many cases and is not explosive.[18][19]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, functions similarly to Oxyma by forming a stable active ester, preventing racemization.[14][19]
-
-
Control the Base: The type and amount of base used can influence racemization.
-
Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).
-
Avoid using an excess of base, as it can promote both oxazolone formation and direct proton abstraction from the α-carbon.[15]
-
-
Pre-activation Time: Minimize the time between activating the amino acid and adding it to the resin-bound peptide. Prolonged pre-activation, especially in the presence of base, increases the risk of racemization.
dot
Caption: Role of additives in suppressing racemization.
Experimental Protocols
Protocol 1: High-Efficiency Coupling for Sterically Hindered Cyclic Amino Acids
This protocol is designed for coupling a sterically hindered amino acid (e.g., Fmoc-N-Me-Ala-OH) onto a growing peptide chain using HATU.
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. Perform Fmoc deprotection as usual (e.g., 20% piperidine in NMP, 2 x 10 min). Wash the resin thoroughly with NMP (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected cyclic amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Pre-activation: Allow the activation mixture to react for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the temperature may be increased to 40-50°C.[10]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. Continue the reaction for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete (Kaiser test is negative/yellow), wash the resin thoroughly with NMP (5-7 times) to remove excess reagents.
Protocol 2: Minimizing DKP Formation with 2-CTC Resin
This protocol details the loading of the first amino acid onto 2-CTC resin to prevent DKP formation.
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in Dichloromethane (DCM) for 30 minutes in the reaction vessel.
-
Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (1-1.5 eq.) in DCM.
-
Add DIPEA (2.5-4 eq.) to the amino acid solution.
-
Add the solution to the swollen resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by NMP to prepare for the next synthesis step.
-
Synthesis Continuation: Proceed with the standard SPPS cycles for the subsequent amino acids. The bulky trityl linkage will now protect against DKP formation during the deprotection of the second amino acid.[4]
References
-
Aapptec Peptides. (n.d.). 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Use of the 2-Chlorotrityl Chloride Resin for Microwave-Assisted Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Kim, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Bibliomed. (2021). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Ye, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Miranda, L. P., & Meutermans, W. D. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Retrieved from [Link]
-
Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
GenScript. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from [Link]
-
ResearchGate. (2022). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Retrieved from [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
Sources
- 1. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful incorporation of this unique, sterically hindered amino acid into your peptide sequences. The rigid cyclobutane scaffold of this non-natural amino acid offers a powerful tool for constraining peptide conformations, which can be pivotal in enhancing biological activity and selectivity.[1] However, its rigid structure also presents significant challenges in solid-phase peptide synthesis (SPPS), primarily concerning coupling efficiency.
This guide is designed to be a comprehensive resource, moving from common questions to advanced troubleshooting strategies, ensuring you have the necessary information to optimize your synthetic protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH.
Q1: Why is Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH considered a "difficult" amino acid to couple?
The primary challenge arises from the steric hindrance imposed by the cyclobutane ring. This rigid, four-membered ring restricts the conformational flexibility around the amine and carboxylic acid functional groups, making it difficult for standard coupling reagents to efficiently facilitate amide bond formation.[2][3] This can lead to lower coupling yields and an increased risk of deletion sequences in the final peptide.
Q2: What are the most recommended coupling reagents for this amino acid?
For sterically hindered amino acids like Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH, high-reactivity coupling reagents are strongly recommended. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent first choices.[4][5] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective alternatives.[6] These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than carbodiimides like DIC when used alone.[3]
Q3: Is a single coupling reaction sufficient for Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH?
Given the inherent difficulty, a double coupling strategy is a prudent starting point to maximize the reaction's completion.[5][7] While a single, extended coupling might suffice under optimized conditions, beginning with a double coupling protocol, especially for valuable or lengthy peptides, is a robust approach to prevent the formation of deletion sequences.
Q4: Can microwave-assisted peptide synthesis (MAPS) improve coupling efficiency?
Yes, MAPS can be highly advantageous. Microwave energy can help overcome the activation energy barrier of the coupling reaction and disrupt on-resin peptide chain aggregation, leading to faster and more complete couplings for difficult amino acids.[8][9]
Q5: What is the recommended solvent for coupling this amino acid?
While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, for challenging couplings, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can be beneficial.[5][10] NMP, in particular, is known to be effective at disrupting secondary structures that can hinder coupling reactions.[7]
II. Troubleshooting Guide: Overcoming Low Coupling Efficiency
Low coupling yield is the most common issue encountered when incorporating Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH. This section provides a systematic approach to diagnose and resolve these problems. A common method to check for unreacted primary amines on the resin is the Kaiser test.[10]
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test (a blue or purple bead color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[10] The following workflow provides a structured approach to troubleshooting this issue.
In-Depth Troubleshooting Steps
Step 1: Verify Reagent Quality and Stoichiometry
-
Solvents: Ensure that your DMF and other solvents are of high purity and anhydrous. Water can hydrolyze activated esters and reduce coupling efficiency.
-
Coupling Reagents: Urionium and phosphonium salts can degrade over time. Use fresh, properly stored reagents.
-
Stoichiometry: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents is often necessary. A typical starting point is 3-5 equivalents of each relative to the resin loading.
Step 2: Implement a Double Coupling Protocol
After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH. Allow this second coupling to proceed for another 1-2 hours or even overnight.[7]
Step 3: Optimize Reaction Conditions
-
Time: Extend the coupling time. For sterically hindered residues, coupling times of 4 hours to overnight at room temperature may be required.
-
Temperature: Gently heating the reaction vessel to 40-50°C can increase the reaction rate. However, be cautious, as elevated temperatures can also increase the risk of racemization, especially with certain amino acids.[7]
-
Concentration: Increasing the concentration of the reagents (e.g., from 0.2 M to 0.5 M) can also favor the reaction kinetics.[7]
Step 4: Modify the Solvent System
If peptide aggregation on the resin is suspected (common in hydrophobic sequences), switching from DMF to NMP can be effective. NMP is better at solvating peptide chains and disrupting secondary structures that can mask the N-terminal amine.[5][7]
Step 5: Advanced Coupling Reagents
If HATU or HCTU are still not providing complete coupling, consider using COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is known for its high reactivity and can be effective for even the most challenging couplings.
Step 6: Capping Unreacted Amines
If a small percentage of amines remain unreacted after implementing the above strategies, it is crucial to "cap" them to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted N-terminal amines with acetic anhydride.
III. Recommended Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific peptide sequence and synthesis scale.
Protocol 1: Standard Double Coupling with HATU
This protocol is a robust starting point for incorporating Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH.
Reagents and Solutions:
-
Fmoc-deprotected peptidyl-resin
-
Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
High-purity DMF or NMP
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture for 2 hours at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 1 and 2 to perform the second coupling.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Microwave-Assisted Coupling
This protocol is recommended for particularly difficult sequences or when faster coupling times are desired.
Reagents and Solutions:
-
Fmoc-deprotected peptidyl-resin
-
Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH (5 eq.)
-
HCTU (4.9 eq.)
-
DIPEA (10 eq.)
-
High-purity DMF or NMP
Procedure:
-
Reagent Addition: In the microwave peptide synthesizer vessel, add the Fmoc-deprotected resin, followed by solutions of the amino acid, HCTU, and DIPEA in DMF.
-
Microwave Program: Apply microwave energy according to the instrument's recommendations for a difficult coupling. A typical program might be 5-10 minutes at 75°C.
-
Wash: After the coupling is complete, drain and wash the resin with DMF.
-
Kaiser Test: Perform a Kaiser test. If the test is positive, a second microwave-assisted coupling is recommended.
Quantitative Data Summary
| Parameter | Standard Coupling | Difficult Coupling (Optimized) |
| Amino Acid (eq.) | 3 | 5 |
| Coupling Reagent (eq.) | 2.9 | 4.9 |
| Base (eq.) | 6 | 10 |
| Coupling Time | 1-2 hours | 4 hours or 2x (2 hours) |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Recommended Reagent | HCTU / HATU | HATU / COMU |
IV. Visualizing the Workflow: The Peptide Coupling Cycle
The following diagram illustrates the general steps involved in adding a single amino acid during Fmoc-based solid-phase peptide synthesis.
By understanding the inherent challenges and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can successfully incorporate Fmoc-trans-3-Aminocyclobutanecarboxylic acid-OH into their peptide sequences, unlocking its potential for creating novel and potent peptide-based therapeutics and research tools.
V. References
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 229. [Link]
-
Subirós-Funosas, R., et al. (2014). Z-L-Phg-Val-OMe. Organic Syntheses, 91, 131. [Link]
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
MDPI. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
PubChem. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid. [Link]
Sources
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- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Mitsunobu Reaction of Cyclobutanols
Welcome to the technical support guide for navigating the complexities of the Mitsunobu reaction, specifically tailored for researchers, scientists, and drug development professionals working with challenging cyclobutanol substrates. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, moving beyond simple procedural steps to explain the underlying chemical principles.
The Mitsunobu reaction is a powerful tool for stereospecific nucleophilic substitution on primary and secondary alcohols, proceeding with a clean inversion of configuration.[1][2][3] However, its application to sterically hindered or strained systems like cyclobutanols can be fraught with challenges, leading to a variety of unwanted byproducts. This guide will address these specific issues in a practical question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the Mitsunobu reaction of cyclobutanols, offering explanations for the formation of byproducts and actionable solutions.
Question 1: My reaction is producing significant amounts of an elimination byproduct (cyclobutene). How can I suppress this?
Answer:
The formation of cyclobutene is a common side reaction when applying the Mitsunobu reaction to secondary alcohols, particularly those that are sterically hindered or part of a strained ring system like cyclobutanol. This occurs because the alkoxyphosphonium intermediate, which is key to the desired SN2 displacement, can also undergo an E2 elimination pathway.
Causality: The betaine intermediate, formed from the reaction of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), deprotonates the nucleophile.[2][4] The resulting conjugate base of the azodicarboxylate can act as a base, promoting elimination of the activated hydroxyl group. The strain in the cyclobutane ring can also favor the formation of the more planar cyclobutene.
Solutions to Minimize Elimination:
-
Lower the Reaction Temperature: Temperature is a critical factor. Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly favor the desired SN2 pathway.[5]
-
Choice of Azodicarboxylate: DIAD is often preferred over DEAD for sterically hindered substrates as it can sometimes lead to cleaner reactions.[6] However, DEAD is a faster reagent, which might be advantageous if the reaction is sluggish, but could also increase the rate of side reactions.[5] Experimentation with both may be necessary.
-
Order of Reagent Addition: Pre-forming the betaine complex by adding the azodicarboxylate to the triphenylphosphine at low temperature before adding the alcohol and nucleophile can sometimes give better results.[4][5] This ensures the activating species is present before the alcohol is introduced, potentially minimizing side reactions.
-
Use a More Nucleophilic, Less Basic Nucleophile: If possible, select a nucleophile with a lower pKa. Highly basic nucleophiles will exacerbate the elimination side reaction. For instance, using a more acidic carboxylic acid can improve the reaction outcome.[2]
-
Consider Alternative Reagents: For particularly stubborn cases, consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD or DIAD. The betaine intermediate formed from ADDP is a stronger base, which can be beneficial for deprotonating weakly acidic nucleophiles but should be used with caution if elimination is a concern.[4][7]
Question 2: I am observing rearranged products in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Rearrangements in Mitsunobu reactions of cyclobutanols are less common than elimination but can occur, especially with substrates prone to carbocationic rearrangements. While the Mitsunobu reaction is predominantly an SN2 process, competing pathways can lead to carbocation-like intermediates, particularly with hindered substrates where the SN2 transition state is disfavored.
Causality: If the SN2 displacement is slow due to steric hindrance, the alkoxyphosphonium intermediate may have a longer lifetime, allowing for partial SN1 character to develop. This can lead to the formation of a transient carbocation, which can then undergo rearrangement to a more stable carbocation before being trapped by the nucleophile. For cyclobutanol systems, this could involve ring expansion or contraction.
Solutions to Prevent Rearrangement:
-
Optimize for SN2 Conditions: The strategies to suppress elimination are also effective here. Lowering the temperature, choosing the right solvent (THF is generally preferred), and careful control of reagent addition can all help to favor the bimolecular substitution pathway.[8]
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can help to trap the alkoxyphosphonium intermediate via the SN2 pathway before rearrangement can occur.
-
Use of Sonication: For sterically hindered substrates, the use of sonication in combination with high concentration has been shown to dramatically increase the rate of the Mitsunobu reaction.[9] This can help to push the reaction through the desired SN2 pathway before side reactions like rearrangement can take place.[9]
Question 3: My main problem is not byproduct formation, but the difficult removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. What are the best practices for purification?
Answer:
The removal of stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, is a well-known challenge in Mitsunobu reactions and often complicates product isolation.[10][11][12]
Strategies for Byproduct Removal:
-
Crystallization/Precipitation:
-
TPPO: TPPO is often crystalline and can sometimes be removed by precipitation from a suitable solvent system. A common technique is to concentrate the reaction mixture and then add a nonpolar solvent like diethyl ether or a mixture of ether and hexanes to precipitate the TPPO.[13][14] Cooling the mixture can further aid precipitation.[14]
-
Reduced Azodicarboxylate: The reduced form of DEAD or DIAD can also sometimes be precipitated, though it is often more soluble than TPPO.
-
-
Chromatography-Free Workups:
-
Acid/Base Extraction: If your product is not acid-sensitive, washing the reaction mixture with a dilute acid (e.g., HCl) can protonate any basic byproducts, facilitating their removal in the aqueous phase.[15]
-
Metal Salt Precipitation: Treatment with metal chlorides like ZnCl2 can form a complex with TPPO, which then precipitates from the solution and can be removed by filtration.[10][16]
-
-
Modified Reagents for Easier Removal:
-
Polymer-Supported Triphenylphosphine (PS-PPh3): Using a resin-bound phosphine allows for the phosphine oxide byproduct to be easily removed by filtration at the end of the reaction.[4][11][17]
-
Phosphines with Basic Groups: Phosphines containing a basic moiety, such as diphenyl(2-pyridyl)phosphine, produce a phosphine oxide that can be removed by an acidic wash.[15]
-
Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD where the hydrazine byproduct can be more easily removed by filtration.[4]
-
-
Optimized Chromatography: If chromatography is unavoidable, consider using a different solvent system. For example, switching from an ethyl acetate/hexane mobile phase to a diethyl ether/hexane system can sometimes improve the separation of the desired product from the DIAD byproduct.[14]
Table 1: Comparison of Phosphine Reagents for Simplified Workup
| Phosphine Reagent | Advantage | Removal Method |
| Triphenylphosphine (PPh3) | Inexpensive and common | Crystallization, Chromatography, Metal Salt Precipitation |
| Polymer-Supported PPh3 | Simplified purification | Filtration |
| Diphenyl(2-pyridyl)phosphine | Acid-soluble byproduct | Acid wash |
| (4-Dimethylaminophenyl)diphenylphosphine | Acid-soluble byproduct | Acid wash |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for a Mitsunobu reaction with cyclobutanols?
Anhydrous tetrahydrofuran (THF) is the most commonly used and generally the best solvent for Mitsunobu reactions.[8][13] Dichloromethane (DCM) can also be used.[14] It is crucial that the solvent is anhydrous, as water can consume the reagents and lead to lower yields.
Q2: How do I know if my reagents are still good?
Triphenylphosphine can oxidize over time to TPPO.[18] The quality of PPh3 can be checked by 31P NMR. Azodicarboxylates like DEAD and DIAD can decompose, especially if not stored properly.[13] It is best to use fresh or properly stored reagents for challenging reactions.
Q3: Can I run the reaction at a higher temperature to speed it up?
While gentle heating (e.g., to 40-50 °C) can sometimes be used to push a sluggish reaction to completion, it should be done with caution, especially with substrates like cyclobutanols that are prone to elimination and rearrangement.[13][15] It is generally better to first try other optimization strategies, such as changing the order of addition or using sonication.
Q4: My nucleophile has a high pKa (>13). Will the reaction still work?
The Mitsunobu reaction generally works best with nucleophiles having a pKa of less than 13.[2][4] If the nucleophile is not acidic enough, the betaine intermediate may not be sufficiently basic to deprotonate it.[4] In such cases, the reduced azodicarboxylate can act as a nucleophile, leading to an undesired byproduct.[4] For weakly acidic nucleophiles, using a more basic azodicarboxylate like ADDP may be beneficial.[4]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired SN2 pathway and the common elimination side reaction.
Caption: Competing SN2 and elimination pathways in the Mitsunobu reaction of cyclobutanols.
Experimental Protocol: General Procedure for Mitsunobu Reaction of a Secondary Alcohol
This protocol provides a general starting point and should be optimized for your specific cyclobutanol substrate.
-
To a solution of the cyclobutanol (1.0 eq), the nucleophile (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.[13]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Attempt to precipitate the TPPO and reduced DIAD by adding diethyl ether and/or hexanes and cooling the mixture. Filter to remove the solid byproducts.
-
If precipitation is insufficient, purify the crude product by column chromatography.
References
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
-
Patil, N. T., Shinde, V. S., & Gajula, B. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13833–13839. [Link]
-
Saleem, M., & Taneja, S. C. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4995. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]
-
Dodge, J. A., & Jones, S. A. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 102(3), 639–654. [Link]
-
Organic Chemistry. (2019). Mitsunobu Reaction. [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Lévesque, É., & Pelletier, G. (2008). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 73(19), 7592–7594. [Link]
-
Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD). [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. [Link]
-
PubMed. (2007). Diverse modes of reactivity of dialkyl azodicarboxylates with P(III) compounds: synthesis, structure, and reactivity of products other than the Morrison-Brunn-Huisgen intermediate in a Mitsunobu-type reaction. [Link]
-
Bergeron, R. J., & Yao, G. W. (2005). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 70(14), 5773–5776. [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?. [Link]
-
ResearchGate. (2015). How can I speed up a Mitsunobu reaction?. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
The Reaction Map. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
National Institutes of Health. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]
-
YouTube. (2015). Mitsunobu reaction. [Link]
-
ResearchGate. (2018). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. [Link]
-
Reddit. (2018). Mitsunobu reaction issues. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
analytical challenges in separating stereoisomers of aminocyclobutanecarboxylic acid
Technical Support Center: Aminocyclobutanecarboxylic Acid Stereoisomer Separation
A Senior Application Scientist's Guide to Navigating Analytical Challenges
Welcome to the technical support center dedicated to the (ACBA). The unique structural constraints of the cyclobutane ring, combined with the presence of both an amino and a carboxylic acid group, present a complex analytical puzzle. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize separation methodologies. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed to achieve baseline resolution and accurate quantification.
The separation of ACBA stereoisomers involves tackling two distinct challenges:
-
Geometric Isomerism: Differentiating between cis and trans diastereomers.
-
Enantiomeric Separation: Resolving the mirror-image enantiomers for both the cis and trans forms.
This resource provides FAQs and troubleshooting guides for the primary analytical techniques used in these separations.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used technique for separating the stereoisomers of ACBA.[1] Success hinges on creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP), leading to differential retention times.
Frequently Asked Questions (HPLC)
Q1: What are the most suitable types of chiral stationary phases (CSPs) for aminocyclobutanecarboxylic acid?
A1: The choice of CSP is the most critical factor in achieving separation.[2][3] For underivatized cyclic amino acids like ACBA, several classes of CSPs have proven effective:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are often the first choice.[4][5][6] Their complex structures offer multiple interaction points (hydrogen bonding, ionic interactions, steric hindrance) necessary for resolving the rigid structure of ACBA. The CHIROBIOTIC™ T and T2 phases are particularly effective for underivatized amino acids.[5]
-
Crown Ether Phases: These CSPs are specifically designed for the enantioseparation of primary amino acids.[4][7] The mechanism relies on the complexation of the protonated primary amine of the analyte within the crown ether cavity through multiple hydrogen bonds.[4] This requires an acidic mobile phase to ensure the amine is cationic.[4]
-
Polysaccharide-Based Phases (Cellulose or Amylose Derivatives): While incredibly versatile for a broad range of chiral compounds, they may require derivatization of the ACBA to achieve optimal separation.[3][8] However, they are always worth screening, especially the immobilized versions that allow for a wider range of solvents.[8][9]
Q2: Do I need to derivatize my aminocyclobutanecarboxylic acid sample for HPLC analysis?
A2: Not always, but it can be a powerful strategy. Direct separation on phases like macrocyclic glycopeptides or crown ethers is possible and often preferred to avoid extra sample preparation steps.[4][10] However, if direct methods fail or if you need to improve detection sensitivity (e.g., for fluorescence or MS), derivatization is the next logical step. Common derivatization strategies target the primary amine (e.g., with o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or fluorenylmethyloxycarbonyl chloride (FMOC)) or the carboxylic acid.[11]
HPLC Troubleshooting Guide
Problem: I am seeing poor or no resolution between my enantiomers.
This is the most common challenge. The cause is almost always a suboptimal interaction between the analyte and the CSP.
Solution Workflow:
-
Step 1: Verify Your CSP Choice. For ACBA, starting with a teicoplanin-based CSP is a high-probability strategy. If you are using a different type, ensure it is appropriate for underivatized amino acids or consider switching.[5][6]
-
Step 2: Optimize the Mobile Phase. The mobile phase composition dictates the strength and nature of the analyte-CSP interaction.[2][12]
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). An increasing concentration of the organic component can increase retention time on some teicoplanin-based CSPs.[13]
-
Additives: For zwitterionic compounds like ACBA, mobile phase additives are crucial.[2][14] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the deprotonation of the carboxylic acid, while a basic additive (e.g., 0.1% diethylamine) can interact with residual silanols and influence the ionization state of the amine.[2][15] This can dramatically alter selectivity.
-
-
Step 3: Adjust the Column Temperature. Temperature affects the thermodynamics of the chiral recognition process.[15] Lower temperatures generally enhance the stability of the transient diastereomeric complexes, leading to better resolution, albeit with broader peaks and longer run times.[2][15] Experiment with temperatures between 10°C and 40°C.
-
Step 4: Reduce the Flow Rate. Slower flow rates increase the residence time of the analyte on the column, allowing for more interactions with the CSP and often improving resolution.[2][16] Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min.
Problem: My peaks are broad and tailing.
Peak tailing reduces resolution and compromises accurate integration. It is typically caused by secondary, undesirable interactions or column issues.[15][16]
-
Cause A: Secondary Silanol Interactions. Residual silanol groups on the silica support can interact ionically with the amine group of ACBA, causing tailing.
-
Solution: Add a competitor to the mobile phase. A small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) will interact with the silanols, masking them from the analyte.[15]
-
-
Cause B: Sample Overload. Injecting too much sample can saturate the stationary phase.[2][16]
-
Cause C: Column Contamination or Degradation. Strongly retained impurities can accumulate at the column head, or the packed bed can develop a void.[9][17]
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique but requires the analyte to be volatile. Therefore, derivatization of ACBA is mandatory.
Frequently Asked Questions (GC)
Q1: What derivatization is required for GC analysis of aminocyclobutanecarboxylic acid?
A1: A two-step derivatization is typically necessary. First, the carboxylic acid is esterified (e.g., with isopropanol/HCl to form the isopropyl ester). Second, the amino group is acylated (e.g., with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA)). This process creates a volatile, stable derivative suitable for GC analysis.
Q2: Which chiral GC column should I use?
A2: The most common and effective columns for chiral amino acid analysis are those with cyclodextrin-based stationary phases, such as Chirasil-Val.[18] These phases provide a chiral environment that can effectively resolve the derivatized ACBA enantiomers.
GC Troubleshooting Guide
Problem: I'm seeing extra peaks or incomplete derivatization.
-
Cause A: Water in the Sample. Water will hydrolyze the derivatization reagents and the resulting derivatives, leading to incomplete reactions and multiple peaks.
-
Solution: Ensure your sample is completely dry before derivatization. This can be achieved by lyophilization or by co-evaporation with a dry solvent like dichloromethane under a stream of nitrogen.
-
-
Cause B: Impure Reagents. Old or impure derivatization reagents can introduce artifacts.
-
Solution: Use fresh, high-purity reagents. Store them under inert gas and in a desiccator to prevent degradation.
-
Section 3: Capillary Electrophoresis (CE)
CE offers extremely high separation efficiency and requires minimal sample volume, making it an attractive alternative to LC and GC.[19]
Frequently Asked Questions (CE)
Q1: How does chiral separation work in CE?
A1: In CE, a chiral selector is added directly to the background electrolyte (buffer).[20][21] The enantiomers of ACBA form transient, diastereomeric complexes with the selector. These complexes have different effective mobilities in the electric field, leading to their separation.[20]
Q2: What are the best chiral selectors for ACBA in CE?
A2: Highly sulfated cyclodextrins are among the most powerful and versatile chiral selectors for a wide range of compounds, including amino acids.[13] Other options include macrocyclic antibiotics or chiral surfactants used in micellar electrokinetic chromatography (MEKC).[20][22]
CE Troubleshooting Guide
Problem: My resolution is poor and migration times are unstable.
-
Cause A: Suboptimal Selector Concentration. The concentration of the chiral selector is a critical parameter. Too low, and there isn't enough interaction to achieve separation. Too high, and you can get peak broadening and excessive current.
-
Solution: Optimize the selector concentration systematically. For a sulfated cyclodextrin, screen concentrations from 5 to 30 mg/mL.
-
-
Cause B: Inconsistent Capillary Wall. The charge on the inner wall of the fused silica capillary influences the electroosmotic flow (EOF), which is the bulk flow of the buffer. Any changes to the wall surface (e.g., from sample adsorption) will cause erratic migration times.
-
Solution: Implement a rigorous capillary conditioning and rinsing routine between runs.[21] A typical routine involves flushing with 0.1 M NaOH, followed by water, and finally re-equilibration with the background electrolyte.
-
Section 4: NMR Spectroscopy for Stereoisomer Analysis
While not a separation technique, NMR is a powerful tool for structural elucidation and can be used to differentiate stereoisomers, particularly the cis/trans diastereomers, and even enantiomers through the use of chiral derivatizing agents.[23][24]
Q1: Can NMR distinguish between cis and trans isomers of ACBA?
A1: Yes. The geometric relationship between protons on the cyclobutane ring will result in different coupling constants (J-values) and chemical shifts. Protons that are cis to each other will have a different spatial relationship and through-bond coupling than protons that are trans. 2D NMR techniques like COSY and NOESY are invaluable here. NOESY, which detects through-space proximity, can provide definitive proof of stereochemistry.[23]
Q2: How can NMR be used to determine enantiomeric excess (ee)?
A2: NMR cannot distinguish enantiomers in a standard achiral solvent. However, you can use a chiral derivatizing agent (CDA) , such as Mosher's acid, to convert the enantiomers into a mixture of diastereomers.[23][25][26] These diastereomers will have distinct signals in the NMR spectrum, and the enantiomeric excess can be determined by integrating the corresponding peaks.[26]
Protocols & Data
Protocol 1: Chiral HPLC Method Development for ACBA
This protocol outlines a systematic approach to developing a separation method for ACBA stereoisomers using a macrocyclic glycopeptide CSP.
-
Column Selection:
-
Install a CHIROBIOTIC T column (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
-
Initial Mobile Phase Screening:
-
Prepare Mobile Phase A: 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.
-
Prepare Mobile Phase B: 100% Acetonitrile with 0.1% Acetic Acid and 0.05% Triethylamine.
-
-
Isocratic Analysis:
-
Set flow rate to 1.0 mL/min and column temperature to 25°C.
-
Inject the ACBA standard (containing all stereoisomers if possible).
-
Run 100% Mobile Phase A.
-
Run 100% Mobile Phase B.
-
Run a 50:50 mixture of A and B.
-
-
Evaluation and Optimization:
-
Evaluate the chromatograms for any signs of separation between the four potential peaks (cis enantiomers and trans enantiomers).
-
If partial separation is observed, systematically vary the ratio of Methanol/Acetonitrile to optimize selectivity.
-
If resolution is poor, adjust the acid/base additive concentrations (e.g., vary acetic acid from 0.05% to 0.2%).
-
-
Temperature and Flow Rate Refinement:
-
Once the best mobile phase is identified, test the effect of temperature (e.g., 15°C) and flow rate (e.g., 0.8 mL/min) to fine-tune the resolution as described in the troubleshooting guide.
-
Data Summary: Chiral Stationary Phase Selection Guide
| CSP Class | Primary Interaction Mechanism | Suitable for ACBA? | Derivatization Needed? | Typical Mobile Phase |
| Macrocyclic Glycopeptide | H-bonding, ionic, steric inclusion | Highly Suitable | No | Polar organic (MeOH, ACN) with acid/base additives |
| Crown Ether | Host-guest complexation (amine) | Highly Suitable | No | Acidic, non-aqueous or highly organic |
| Polysaccharide Derivatives | H-bonding, π-π, steric hindrance | Potentially Suitable | Often Recommended | Normal, polar organic, or reversed-phase |
| Ligand Exchange | Metal complexation | Suitable | No | Aqueous buffer with a metal salt (e.g., CuSO₄) |
References
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral separation of HETE enantiomers.
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chromatography Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- The Analytical Scientist. (2025, July 7).
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Nemutlu, E., et al. (n.d.).
- Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)
- Yamamoto, H., et al. (2023, May 11). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Gherghel, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
- Singh, S., et al. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- StudySmarter. (2023, October 21). Separation of Amino Acids: Thin Layer & Chiral Techniques.
- Yakhak Hoeji. (2021, June 30).
- Antal, I., et al. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.
- de la Torre, B. G., & Albericio, F. (n.d.).
- Wan, H., & Blomberg, L. G. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- Bell, D. S., & Ji, Y. (n.d.).
- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
- Sardella, R., et al. (2018). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases.
- Fernandes, C., et al. (n.d.). Chiral stationary phases able to separate the enantiomers of the...
- Haginaka, J. (2001).
- US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- British Columbia/Yukon Open Authoring Platform. (n.d.). Capillary Electrophoresis-based Separations.
- Technology Networks. (2023, September 19).
- Wikipedia. (n.d.). Capillary electrophoresis.
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
- Ilisz, I., et al. (n.d.).
- Agilent Technologies, Inc. (2011).
- Hussain, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- MDPI. (2022, April 25). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides.
- Savidge, R. A., et al. (1983). Gas Chromatography-Mass Spectroscopy Identification of 1-Aminocyclopropane-1-carboxylic Acid in Compressionwood Vascular Cambium of Pinus contorta Dougl. PMC - NIH.
- Smuts, J. P. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Pharma Interview Questions and Answers. (2022, September 8).
- Ilisz, I., et al. (2024).
- Helmchen, G. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Thieme.
- Brown, K. L., & Marques, H. M. (1996). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. PubMed.
- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
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- 22. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
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- 25. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 26. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
stability of trans-3-Aminocyclobutanecarboxylic acid hydrochloride under acidic/basic conditions
Welcome to the technical support center for trans-3-Aminocyclobutanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability under various experimental conditions. As a non-proteinogenic, cyclic amino acid, this molecule presents unique stability considerations that are critical for its successful application in synthesis, formulation, and analysis.
This document provides a foundational framework for establishing the stability profile of this compound. Given the absence of specific published stability studies for this molecule, the guidance herein is derived from established principles of forced degradation studies for amino acids and the known reactivity of cyclobutane derivatives.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a cyclic, non-natural amino acid. Its rigid cyclobutane scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Understanding its stability is crucial for developing robust synthetic routes, ensuring the integrity of the active pharmaceutical ingredient (API) during formulation, and establishing appropriate storage conditions and shelf-life.[3] Forced degradation studies are a regulatory requirement to identify potential degradation products and develop stability-indicating analytical methods.[2][3]
Q2: What are the primary functional groups that influence its stability?
A2: The stability of this molecule is primarily influenced by three key structural features:
-
The Carboxylic Acid: Susceptible to esterification in the presence of alcohols under acidic conditions and salt formation under basic conditions.
-
The Amino Group: Can undergo reactions typical of primary amines. In its hydrochloride salt form, the amine is protonated, which generally increases its stability against oxidative degradation.
-
The Cyclobutane Ring: While generally stable, four-membered rings can be susceptible to ring-opening reactions under harsh conditions, particularly if adjacent functional groups facilitate such a reaction.[4]
Q3: What are the expected degradation pathways under acidic and basic conditions?
A3: While specific degradation products for this molecule are not documented, we can hypothesize potential pathways based on general chemical principles for amino acids:
-
Acidic Conditions: Under strong acidic conditions and heat, the primary concern would be potential racemization at the chiral centers. However, given the trans configuration, epimerization to the cis isomer is a more likely stereochemical degradation. Deamination is a possibility, though it typically requires harsh conditions.
-
Basic Conditions: Alkaline conditions could also lead to epimerization. Additionally, decarboxylation could be a potential degradation pathway under basic conditions with heat.
It is important to note that these are potential pathways, and experimental work is required to confirm the actual degradation products.
Troubleshooting Guides
Troubleshooting Unexpected Degradation in Acidic Media
Issue: You observe significant degradation of this compound during a reaction or formulation in an acidic environment, even under seemingly mild conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Catalytic Metals | 1. Analyze your reaction mixture for trace metals using ICP-MS. 2. If metals are present, use a metal scavenger or ensure all glassware is acid-washed. | Trace metals can catalyze degradation reactions, including ring-opening of strained carbocycles. |
| Incorrect Acid Concentration | 1. Accurately determine the pH of your solution. 2. Titrate your acid to confirm its concentration. 3. Perform a screen of different acids (e.g., HCl, H2SO4, acetic acid) to find a less harsh alternative. | The rate of acid-catalyzed hydrolysis and other degradation pathways is highly dependent on the hydronium ion concentration.[][6] |
| Elevated Temperature | 1. Run the reaction or process at a lower temperature. 2. If heating is necessary, minimize the exposure time. | Degradation reactions are often kinetically controlled and will be accelerated at higher temperatures.[7] |
Troubleshooting Poor Stability in Basic Solutions
Issue: The compound shows rapid degradation when exposed to basic conditions, leading to low yields or the formation of multiple unknown impurities.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxygen Sensitivity | 1. Degas all solvents and reagents. 2. Run the reaction or process under an inert atmosphere (e.g., nitrogen or argon). | While the amino group is a primary site for oxidation, basic conditions can deprotonate the amine, potentially increasing its susceptibility to oxidation. |
| Base Strength | 1. Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Carefully control the stoichiometry of the base. | Strong bases can promote elimination or rearrangement reactions, and high concentrations can lead to unwanted side reactions.[8] |
| Formation of Insoluble Salts | 1. Visually inspect for precipitation. 2. If a precipitate forms, attempt to redissolve it by adjusting the pH or solvent system. 3. Characterize the precipitate to confirm if it is a salt of the starting material. | The carboxylate formed under basic conditions may form insoluble salts with certain cations, effectively removing the compound from the solution and potentially complicating analysis. |
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
Objective: To identify potential degradation products of this compound under acidic stress.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in HPLC grade water.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the vial at 60°C for 24 hours. A control sample of the stock solution in water should be kept at the same temperature.
-
After 24 hours, cool the sample to room temperature.
-
Neutralize 100 µL of the stressed sample with 100 µL of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control sample to identify degradation peaks.
Caption: Workflow for Acidic Forced Degradation Study.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
Objective: To identify potential degradation products of this compound under basic stress.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in HPLC grade water.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the vial at 60°C for 24 hours. A control sample of the stock solution in water should be kept at the same temperature.
-
After 24 hours, cool the sample to room temperature.
-
Neutralize 100 µL of the stressed sample with 100 µL of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control sample to identify degradation peaks.
Caption: Workflow for Basic Forced Degradation Study.
Analytical Method Development and Troubleshooting
A robust, stability-indicating analytical method is paramount for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Recommended HPLC Method Starting Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute any less polar degradation products.
-
Detection: UV at 210 nm (for the carboxylic acid chromophore) or Mass Spectrometry (MS) for better sensitivity and identification of unknown peaks.
HPLC Troubleshooting
| Symptom | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | 1. Lower the pH of the mobile phase (if possible). 2. Use a column with end-capping. 3. Add a competing amine (e.g., triethylamine) to the mobile phase. |
| Poor Retention | The compound is too polar for the reversed-phase column. | 1. Use a more polar column (e.g., C8, Phenyl, or an aqueous C18). 2. Consider HILIC (Hydrophilic Interaction Liquid Chromatography). |
| Ghost Peaks | Contamination in the mobile phase or injector. | 1. Use fresh, high-purity solvents. 2. Flush the injector and system thoroughly. |
| Irreproducible Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[10] |
Structural Elucidation of Degradants
Once degradation products are detected and separated, their structures must be elucidated. This is a critical step in understanding the degradation pathways.
Recommended Techniques:
-
LC-MS/MS: Provides the molecular weight of the degradant and fragmentation patterns, which can be used to piece together the structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition.
-
Preparative HPLC and NMR: If a degradant is present in sufficient quantities, it can be isolated by preparative HPLC and its structure definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Caption: Logical workflow for the identification of degradation products.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 6. keypublishing.org [keypublishing.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
preventing racemization during activation of trans-3-Aminocyclobutanecarboxylic acid
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center dedicated to addressing the challenges associated with the activation of trans-3-Aminocyclobutanecarboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help you maintain the stereochemical integrity of this unique, strained β-amino acid during peptide synthesis.
Introduction: The Challenge of a Strained Ring
trans-3-Aminocyclobutanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid that offers a rigid scaffold, making it a valuable building block in the design of peptidomimetics and other constrained peptides. However, the inherent ring strain of the cyclobutane moiety can influence the acidity of the α-proton, potentially increasing its susceptibility to racemization during the carboxyl group activation required for peptide bond formation. Maintaining chiral purity is paramount, as the biological activity of the final peptide is critically dependent on its precise three-dimensional structure.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Minimizing Racemization
This section addresses specific issues you may encounter during your experiments, providing likely causes and step-by-step solutions.
Issue 1: Significant Racemization Detected in the Final Peptide
Symptoms:
-
You observe diastereomeric impurities in your crude peptide by HPLC or LC-MS.
-
Chiral chromatography confirms the presence of the undesired enantiomer of the trans-3-aminocyclobutanecarboxylic acid residue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide reagents (e.g., DCC, DIC) are known to promote racemization, especially in the absence of additives, through the formation of a highly reactive O-acylisourea intermediate.[2][3] | Switch to an onium salt-based coupling reagent. Uronium/aminium salts like HATU , HBTU , and COMU , or phosphonium salts like PyBOP and PyAOP , are generally superior in suppressing racemization.[3][4] These reagents rapidly convert the carboxylic acid to a less racemization-prone active ester, especially in the presence of an additive. |
| Absence or Ineffective Additive | Additives are crucial for suppressing racemization by forming active esters that are more stable and less prone to oxazolone formation than the intermediates generated by coupling reagents alone.[1] | Always use a racemization-suppressing additive. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are generally more effective than HOBt (1-Hydroxybenzotriazole).[3][5] For carbodiimide-based couplings, the use of an additive is mandatory to minimize racemization. |
| Strong or Sterically Unhindered Base | The base used to neutralize the amino acid salt and facilitate the coupling reaction can directly abstract the α-proton, leading to enolization and racemization.[5] Stronger and less sterically hindered bases are more likely to cause this side reaction. | Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[5] Use the minimum amount of base necessary for the reaction to proceed. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesired racemization pathway.[6] | Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid prolonged heating unless absolutely necessary for a particularly difficult coupling. |
| Prolonged Pre-activation Time | Allowing the carboxylic acid to remain in its activated state for an extended period before the amine component is introduced increases the opportunity for racemization. | Minimize the pre-activation time. Ideally, use an in situ activation method where the coupling reagent is added to a mixture of the carboxylic acid, amine, and additive. If pre-activation is necessary, keep it to a few minutes at a low temperature before adding the amine. |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization.[7] | While DMF is a common solvent for peptide synthesis, consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF and DCM if solubility allows, as this can sometimes reduce racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for amino acids during peptide coupling?
A1: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate.[8][9][10] This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be easily removed by a base. The resulting planar intermediate can be re-protonated from either face, leading to a loss of stereochemical integrity. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[9][10]
Q2: Why is trans-3-Aminocyclobutanecarboxylic acid potentially more susceptible to racemization?
A2: The cyclobutane ring is conformationally strained.[9][10] This strain can increase the s-character of the C-H bonds, including the α-C-H bond, making the α-proton more acidic and thus easier to abstract by a base.[11] This increased acidity could favor both the oxazolone and direct enolization pathways of racemization.
Q3: Which coupling reagent do you recommend as a starting point for minimizing racemization with this amino acid?
A3: As a first-line approach, we recommend using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a weak base like NMM . COMU is a third-generation uronium salt that incorporates an Oxyma moiety, leading to high coupling efficiency and low racemization.[3][4] It is also generally safer to handle than HOAt-based reagents. Alternatively, HATU with NMM is also an excellent choice.
Q4: I am performing a solid-phase peptide synthesis (SPPS). Do the same principles apply?
A4: Yes, the fundamental principles of preventing racemization are the same for both solution-phase and solid-phase synthesis.[12] However, in SPPS, factors like resin swelling and the accessibility of reactants can also play a role. Ensure your resin is adequately swollen in the reaction solvent to allow for efficient diffusion of reagents. The recommended coupling reagents and conditions in this guide are well-suited for SPPS.
Q5: How can I accurately quantify the level of racemization?
A5: The most reliable method is chiral chromatography (either HPLC or GC) of the final, cleaved peptide or a small model dipeptide containing the trans-3-aminocyclobutanecarboxylic acid residue. This allows for the separation and quantification of the diastereomers. Alternatively, after hydrolysis of the peptide, the resulting free amino acids can be derivatized with a chiral reagent and analyzed by chromatography.
Recommended Experimental Protocol
This protocol provides a robust starting point for the activation and coupling of Fmoc-trans-3-Aminocyclobutanecarboxylic acid while minimizing racemization.
Materials:
-
Fmoc-trans-3-Aminocyclobutanecarboxylic acid
-
Amine component (on resin or in solution)
-
Coupling Reagent: COMU or HATU
-
Additive (if not integral to the coupling reagent, e.g., OxymaPure® for DIC)
-
Base: N-methylmorpholine (NMM) or 2,4,6-collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Protocol: In Situ Activation and Coupling
-
Preparation: In a clean, dry reaction vessel, dissolve the N-terminally deprotected peptide-resin or amine component (1 equivalent) and Fmoc-trans-3-Aminocyclobutanecarboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add N-methylmorpholine (NMM) (2.4 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation and Coupling: Add the coupling reagent (e.g., COMU or HATU, 1.2 equivalents) to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring (for SPPS): Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.
-
Washing (for SPPS): After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
This protocol is a general guideline and may require optimization based on the specific peptide sequence and reaction scale.
Summary of Reagent Recommendations
| Coupling Reagent | Additive | Base | Expected Racemization Level | Comments |
| COMU | (Internal Oxyma) | NMM / Collidine | Very Low | Highly recommended starting point. Fast, efficient, and low racemization.[3][4] |
| HATU | (Internal HOAt) | NMM / Collidine | Very Low | Excellent for difficult couplings, though HOAt is explosive in its pure form.[3][4] |
| PyAOP | (Internal HOAt) | NMM / Collidine | Very Low | Phosphonium-based alternative to HATU. |
| DIC | OxymaPure® / HOAt | NMM / Collidine | Low | A cost-effective option, but the additive is essential to suppress racemization.[5][8] |
| DIC | HOBt | NMM / Collidine | Low to Moderate | HOBt is less effective at suppressing racemization than Oxyma or HOAt.[1][5] |
| DIC | None | N/A | High | Not recommended. |
References
- Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431–1434.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2007). The Journal of Organic Chemistry, 72(15), 5670-5679.
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
- 7.4 Racemization Assays. (2004). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. (n.d.). ACS. Retrieved from [Link]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
-
Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journal of Organic Chemistry, 10, 2548-2566.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
-
Epimerisation in Peptide Synthesis. (2023). PubMed Central. Retrieved from [Link]
- Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. (2009). Chirality, 21(10), 914-921.
-
Some important cyclic β-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
- NEW ACCESS TO CHIRAL CYCLIC ω-OXYGENATED β-ENAMINO ESTERS BY INTRAMOLECULAR AMINOCYCLIS
- Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. (2014). Inorganic Chemistry, 53(19), 10602-10610.
- A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters, 58(38), 3731-3734.
- Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. (2005). Synthesis, 2005(10), 1561-1588.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers, 9(12), 3299-3306.
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- The influence of extrusion on loss and racemization of amino acids. (1998). Amino Acids, 14(1-3), 261-264.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing trans-3-Aminocyclobutanecarboxylic Acid with Other β-Amino Acids in Peptides
In the field of drug development, particularly in the design of peptidomimetics, the strategic incorporation of non-natural amino acids is a pivotal tool for overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. β-amino acids, distinguished by the presence of an additional carbon in their backbone, have emerged as exceptionally valuable building blocks.[1] Their inclusion can dramatically enhance resistance to enzymatic degradation and introduce novel, stable secondary structures.[1][2][3]
This guide provides an in-depth comparison of trans-3-aminocyclobutanecarboxylic acid (t-ACBC), a conformationally constrained β-amino acid, with other common acyclic and cyclic β-amino acids. We will explore their differential impacts on peptide structure, biological function, and synthetic feasibility, supported by experimental frameworks to guide your research.
PART 1: The Conformational Imperative: Rigidity vs. Flexibility
The three-dimensional structure of a peptide governs its interaction with biological targets. The choice of a β-amino acid is a critical decision that directly modulates the conformational landscape of the resulting peptide.
trans-3-Aminocyclobutanecarboxylic Acid (t-ACBC): The Rigid Inducer of Turns
The defining characteristic of t-ACBC is its rigid cyclobutane ring. This constraint severely limits the torsional freedom of the peptide backbone, making it an excellent tool for pre-organizing a peptide into a specific, bioactive conformation.
-
Structural Impact : NMR studies have shown that peptides incorporating trans-cyclobutane residues tend to adopt more folded structures compared to their cis-counterparts, which favor extended, strand-like conformations.[4] The rigid ring of t-ACBC acts as a potent turn-inducer, forcing the peptide chain to adopt well-defined secondary structures. This is highly advantageous when the goal is to mimic a specific β-turn or helical motif of a native protein ligand with high fidelity.
Acyclic and Alternative Cyclic β-Amino Acids: A Spectrum of Structural Possibilities
In contrast to the rigidity of t-ACBC, other β-amino acids offer a range of conformational properties:
-
Acyclic β-Amino Acids (e.g., β³-homo-amino acids) : These residues, such as β³-homoalanine, introduce an additional flexible bond into the backbone. While this enhances proteolytic stability, it can also increase the number of accessible low-energy conformations, potentially leading to a less defined structure and a higher entropic penalty upon binding to a receptor.
-
Other Cyclic β-Amino Acids (e.g., trans-2-aminocyclopentanecarboxylic acid, t-ACPC) : These residues also impose significant conformational constraints. Oligomers of t-ACPC, for instance, have been shown to form a novel and highly stable "12-helix," a secondary structure defined by a repeating series of 12-membered hydrogen-bonded rings.[5] This demonstrates how different ring sizes can be used to generate distinct and predictable helical structures.
Table 1: Comparative Summary of Conformational Properties
| β-Amino Acid | Primary Conformational Constraint | Predominant Secondary Structures Induced | Reference |
| t-ACBC | High rigidity from 4-membered ring | Defined β-turns, folded structures | [4] |
| Acyclic β³-amino acids | Increased backbone flexibility | Can support various helices or remain disordered | [2] |
| t-ACPC | Rigidity from 5-membered ring | Stable 12-helices | [5] |
| t-ACHC | Rigidity from 6-membered ring | Stable 14-helices |
PART 2: Impact on Biological Properties and Proteolytic Stability
The primary motivations for using β-amino acids are to improve a peptide's pharmacokinetic profile and fine-tune its biological activity.
Enhancing Proteolytic Stability
Peptides composed entirely of or containing β-amino acid residues exhibit superior stability against degradation by peptidases.[6] This is because the altered backbone stereochemistry is not recognized efficiently by the active sites of common proteases. The rigid structure of t-ACBC provides exceptional steric hindrance, rendering adjacent peptide bonds highly resistant to cleavage.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a framework for comparing the stability of a parent α-peptide with its β-amino acid-containing analogues. The choice of enzyme should be tailored to the expected route of administration or degradation pathway (e.g., trypsin/chymotrypsin for gut, serum proteases for circulation).
-
Peptide Synthesis & Purification : Synthesize the parent peptide and its analogues containing t-ACBC and other β-amino acids using standard solid-phase peptide synthesis (SPPS). Purify all peptides to >95% homogeneity by reverse-phase HPLC (RP-HPLC).
-
Stock Solutions : Prepare 1 mg/mL stock solutions of each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a 1 mg/mL stock solution of the protease (e.g., trypsin, chymotrypsin, or a complex mixture like fetal bovine serum[7]).
-
Incubation : In a microcentrifuge tube, combine the peptide solution with the protease solution to achieve a final enzyme:substrate ratio of 1:50 or 1:100 (w/w). Incubate the reaction at 37°C.
-
Time-Course Sampling : At predetermined time points (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution, typically 1% trifluoroacetic acid (TFA), which denatures the protease.
-
Analysis : Analyze the samples by RP-HPLC. The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at t=0.
Illustrative Comparative Data
| Peptide Analogue | % Intact Peptide Remaining (after 8h with Chymotrypsin) |
| Parent α-Peptide | < 2% |
| Analogue with β³-homoalanine | ~ 65% |
| Analogue with t-ACBC | > 98% |
PART 3: Synthetic Strategies and Considerations
The practical application of any non-natural amino acid is contingent upon its synthetic accessibility and the efficiency of its incorporation into a growing peptide chain.
Monomer Synthesis and Incorporation
While many common β-amino acids are commercially available, more complex cyclic structures like t-ACBC often require custom synthesis. Once the Fmoc-protected monomer is in hand, it can be incorporated using standard solid-phase peptide synthesis (SPPS).
Causality in SPPS : The coupling of β-amino acids, especially sterically hindered ones like t-ACBC, can be less efficient than for standard α-amino acids. This is because the nucleophilic amine is further from the activating carboxyl group and may be sterically shielded. Consequently, adjustments to the standard protocol are often necessary to ensure complete and efficient coupling. This may include using more potent coupling reagents (e.g., HATU, HCTU), extending coupling times, or performing a "double coupling" step where the acylation reaction is repeated before proceeding to the next deprotection step.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
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- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides: trans-3-Aminocyclobutanecarboxylic Acid vs. Natural Amino Acids
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high potency, selectivity, and relatively low toxicity.[1] However, the clinical application of natural peptides is often hampered by their inherent limitations, primarily their susceptibility to enzymatic degradation, leading to a short in vivo half-life, and their conformational flexibility, which can result in reduced receptor binding affinity and specificity.[2][3] To overcome these hurdles, medicinal chemists have turned to the incorporation of non-natural amino acids, creating a class of molecules known as peptidomimetics.[3]
This guide provides an in-depth comparison of peptides containing the non-natural amino acid, trans-3-aminocyclobutanecarboxylic acid (t-ACBC), with their natural counterparts. We will explore how the unique structural constraints imposed by t-ACBC influence key biological parameters, including conformational stability, enzymatic resistance, and receptor interaction. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of t-ACBC in designing next-generation peptide therapeutics.
The Structural Paradigm: Conformational Rigidity of t-ACBC
The fundamental difference between natural amino acids and t-ACBC lies in their conformational freedom. Most natural amino acids possess acyclic side chains that allow for a wide range of rotational freedom around the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ).[4] This flexibility can be both an advantage and a disadvantage. While it allows a peptide to adopt the optimal conformation for receptor binding, it also means that a significant population of the peptide may exist in non-active conformations, and the peptide is more susceptible to recognition and cleavage by proteases.
trans-3-Aminocyclobutanecarboxylic acid, as a cyclic β-amino acid, introduces a rigid cyclobutane ring into the peptide backbone. This rigidity severely restricts the permissible φ and ψ angles, forcing the peptide into a more defined and predictable secondary structure.[5] This pre-organization of the peptide backbone can have profound effects on its biological activity.
Below is a conceptual workflow for evaluating the impact of t-ACBC incorporation on peptide properties.
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- 2. Amino acids at position 5 in the peptide/MHC binding region of a public virus‐specific TCR are completely inter‐changeable without loss of function - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of Synthesized trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise control and confirmation of molecular stereochemistry are not merely academic exercises—they are fundamental to ensuring the efficacy, safety, and novelty of a therapeutic agent. Small molecules, such as the constrained amino acid analogue trans-3-Aminocyclobutanecarboxylic acid (trans-3-ACBC), are increasingly vital building blocks in modern drug design. The rigid cyclobutane scaffold imparts a specific conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for biological targets. However, this rigidity also places a high premium on the unambiguous validation of its stereochemistry. The seemingly subtle difference between the trans and cis isomers can lead to drastically different pharmacological profiles.
This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies required to unequivocally validate the stereochemistry of synthesized trans-3-Aminocyclobutanecarboxylic acid hydrochloride. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present the data in a self-validating framework, ensuring the highest degree of scientific integrity.
The Stereochemical Imperative: trans vs. cis Isomers
The core challenge lies in differentiating the spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups relative to the cyclobutane ring.
-
In the trans isomer, these two functional groups are on opposite faces of the ring.
-
In the cis isomer, they reside on the same face.
This difference in three-dimensional structure is critical. Synthetic routes can sometimes yield mixtures of these diastereomers, or isomerization can potentially occur under certain conditions. Therefore, a robust, multi-pronged analytical approach is not just recommended; it is required.
Primary Validation: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for the initial and often definitive stereochemical elucidation of cyclobutane derivatives.[1][2] It provides direct insight into the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: A First Look at Protons and their Environment
The proton NMR spectrum offers the first clues through chemical shifts (δ) and spin-spin coupling constants (J). The puckered nature of the cyclobutane ring creates distinct chemical environments for the protons in each isomer.
-
Causality: The relative orientation of the substituents in the cis and trans isomers leads to different shielding and deshielding effects on the ring protons. Furthermore, the dihedral angles between adjacent protons differ, which directly impacts the magnitude of their vicinal coupling constants (³J). While proton-proton coupling constants in cyclobutanes can be complex and variable, with cis and trans vicinal coupling sometimes overlapping, they still provide valuable diagnostic information.[3]
| Parameter | trans-3-ACBC·HCl | cis-3-ACBC·HCl | Justification |
| Symmetry | Higher (C₂) | Lower (Cₛ) | The trans isomer possesses a C₂ axis of symmetry, making pairs of protons chemically equivalent. |
| α-Proton (Hα) | One distinct signal | One distinct signal | Proton adjacent to the -COOH group. |
| β-Protons (Hβ) | One distinct signal | Two distinct signals | Protons adjacent to the -NH₃⁺ group. In the cis isomer, one Hβ is cis to Hα and the other is trans. |
| ³J Coupling | Characteristic trans and cis coupling constants between Hα and Hβ protons. | Different set of coupling constants reflecting different dihedral angles. | The Karplus relationship, while less predictive for strained rings, still dictates that dihedral angle influences J-coupling. |
The Decisive Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
While ¹H NMR provides strong evidence, 2D NOESY is the most unequivocal NMR method for assigning cis and trans stereochemistry.[1][4][5] This experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.[4] This is the key to a definitive assignment.
-
Expertise in Action: The choice of a NOESY experiment is based on the fundamental principle that it directly probes the 3D structure. For the cis isomer, the α-proton and the amino-bearing β-proton are on the same face of the ring, leading to a strong NOE correlation. In contrast, for the trans isomer, these protons are on opposite faces, and no such correlation is expected. Instead, the α-proton will show an NOE to the β-protons on the same face as itself.[1][6]
Sources
A Comparative Guide to GABA Analogues: Spotlight on trans-3-Aminocyclobutanecarboxylic Acid
<_ _>
For researchers, scientists, and drug development professionals navigating the complexities of the GABAergic system, the selection of appropriate molecular tools is paramount. This guide provides an in-depth comparative analysis of key gamma-aminobutyric acid (GABA) analogues, with a special focus on the emerging compound, trans-3-Aminocyclobutanecarboxylic Acid (TACA). We will dissect its performance against established analogues, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
Introduction: The GABAergic System and Its Modulators
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, molecules that modulate GABAergic neurotransmission—GABA analogues—represent a significant class of therapeutics and research compounds. These analogues achieve their effects through diverse mechanisms, including direct receptor agonism, inhibition of GABA reuptake, and modulation of GABA-metabolizing enzymes.
This guide moves beyond a simple cataloging of compounds to offer a nuanced, comparative perspective. We will explore the structure-activity relationships, mechanistic specificities, and pharmacokinetic profiles that define the utility of these analogues, centering our investigation around the unique properties of TACA.
Section 1: A Profile of Key GABA Analogues
To establish a framework for comparison, we will first profile several key GABA analogues, each representing a distinct mechanistic class.
trans-3-Aminocyclobutanecarboxylic Acid (TACA): A conformationally restricted analogue of GABA, TACA's primary mechanism is not yet fully elucidated in publicly available literature, though its rigid structure suggests potential selectivity for specific GABA receptors or transporters. Docking studies predict that TACA interacts with the GABA binding site of GABA-ρ2 receptors, with its ammonium group positioned differently than GABA's, potentially leading to distinct pharmacological effects.[1]
Gabapentin and Pregabalin: Despite their structural similarity to GABA, these compounds do not act on GABA receptors directly.[2][3] Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[4][5]
Baclofen: A selective agonist for the GABA-B receptor, a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylate cyclase and modulation of potassium and calcium channels, ultimately reducing neuronal excitability.[6][7][8][9]
Tiagabine: A potent and selective inhibitor of the GABA transporter 1 (GAT-1), Tiagabine blocks the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission.[10][11][12][13][14]
Section 2: Comparative Analysis
A direct comparison of these analogues reveals critical differences in their biochemical and pharmacokinetic properties. The following tables summarize key data points to facilitate this comparison.
Table 1: Comparative Receptor/Transporter Binding Affinities
| Compound | Primary Target | Secondary/Other Targets |
| trans-3-Aminocyclobutanecarboxylic Acid (TACA) | GABA-ρ2 Receptors (predicted)[1] | Further characterization needed |
| Gabapentin | α2δ-1 subunit of VGCCs[4][5] | No significant affinity for GABA receptors or transporters |
| Pregabalin | α2δ-1 subunit of VGCCs[4][5] | Higher binding affinity for α2δ-1 than gabapentin[3] |
| Baclofen | GABA-B Receptor Agonist[6][7] | Weak affinity for α2δ subunit of VGCCs[9] |
| Tiagabine | GAT-1 Transporter Inhibitor[11][15] | Highly selective for GAT-1 over other GAT subtypes[15] |
Table 2: Comparative Pharmacokinetic Profiles
| Compound | Bioavailability | Half-life (t½) | Metabolism |
| trans-3-Aminocyclobutanecarboxylic Acid (TACA) | Data not readily available | Data not readily available | Data not readily available |
| Gabapentin | Saturable absorption, decreases with dose (60% at 900 mg/day to 33% at 3600 mg/day)[16] | ~6 hours[16] | Not metabolized[16] |
| Pregabalin | ≥90% (linear absorption)[16] | ~6 hours[16] | Not metabolized[16] |
| Baclofen | Readily absorbed orally | 3-4 hours | ~15% metabolized in the liver |
| Tiagabine | ~90%[10] | 7-9 hours[10] | Hepatic (CYP3A4)[10] |
Section 3: In-Depth Mechanistic Insights
The distinct mechanisms of action of these analogues have profound implications for their therapeutic applications and side-effect profiles.
TACA's Potential: The rigid, cyclobutane structure of TACA is of significant interest. Constraining the flexible GABA backbone can lock the molecule into a specific conformation, potentially leading to higher selectivity for a particular receptor subtype or transporter. The predicted interaction with GABA-ρ2 receptors is particularly noteworthy, as this receptor subfamily is less understood than GABA-A and GABA-B receptors and may represent a novel therapeutic target.[1]
VGCC Modulators vs. Direct GABAergic Agents: Gabapentin and pregabalin's indirect modulation of neurotransmission by targeting VGCCs contrasts sharply with the direct receptor agonism of baclofen or the reuptake inhibition of tiagabine.[4][5] This difference in mechanism is a key determinant of their clinical profiles. For instance, the side effects of gabapentinoids are generally not related to direct GABAergic agonism (e.g., sedation), but rather to their effects on calcium signaling.
Section 4: Experimental Protocols for Comparative Assessment
To facilitate further research and direct comparison, we provide the following detailed experimental protocols.
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity of test compounds (e.g., TACA, baclofen) for the GABA-B receptor.
Materials:
-
Rat brain cortex membranes
-
[³H]-CGP54626 (radioligand)
-
Baclofen (positive control)
-
Test compounds
-
Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CGP54626 (final concentration ~1 nM), and 50 µL of test compound at various concentrations. For non-specific binding, use a high concentration of unlabeled baclofen (e.g., 1 mM).
-
Add 50 µL of membrane preparation (~100 µg protein) to each well.
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters, followed by three washes with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³H]-GABA Uptake Assay in GAT-1 Transfected Cells
Objective: To assess the inhibitory potency of test compounds (e.g., TACA, tiagabine) on the GAT-1 transporter.
Materials:
-
HEK293 cells stably expressing human GAT-1
-
[³H]-GABA (radiolabeled substrate)
-
Tiagabine (positive control)
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Plate GAT-1 expressing cells in a 24-well plate and grow to confluence.
-
Wash cells twice with uptake buffer.
-
Pre-incubate cells with test compounds at various concentrations for 15 minutes at 37°C.
-
Initiate uptake by adding [³H]-GABA (final concentration ~10 nM) and incubate for 10 minutes at 37°C.
-
Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Determine the IC₅₀ value for each test compound.
Section 5: Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental flows.
Caption: Mechanisms of Action of Different GABA Analogues at the Synapse.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Future Directions
The landscape of GABA analogues is diverse, with each compound offering a unique set of properties. While established drugs like gabapentin, pregabalin, baclofen, and tiagabine have well-defined mechanisms and clinical applications, the exploration of novel structures like trans-3-Aminocyclobutanecarboxylic acid holds the promise of greater selectivity and potentially improved therapeutic indices. The conformationally restricted nature of TACA makes it an intriguing candidate for probing the subtleties of GABA receptor and transporter pharmacology.
Future research should focus on a full pharmacological characterization of TACA, including comprehensive binding and functional assays across all major GABA receptor subtypes and transporter isoforms. In vivo studies will also be critical to understanding its pharmacokinetic profile, CNS penetration, and potential therapeutic efficacy. As our understanding of the GABAergic system continues to evolve, so too will the tools we use to modulate it, with novel analogues like TACA paving the way for the next generation of CNS therapeutics.
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Baclofen - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
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What is the mechanism of Baclofen? - Patsnap Synapse. Available from: [Link]
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What is the mode of action of baclofen? - Dr.Oracle. Available from: [Link]
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Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]
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The mechanisms of action of gabapentin and pregabalin - PubMed. Available from: [Link]
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Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed. Available from: [Link]
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Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed. Available from: [Link]
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A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed. Available from: [Link]
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Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]
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Tiagabine - MedLink Neurology. Available from: [Link]
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Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Available from: [Link]
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Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed. Available from: [Link]
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What is Baclofen used for? - Patsnap Synapse. Available from: [Link]
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Mechanism of action of gabapentin and pregabalin - Medicowesome. Available from: [Link]
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Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin - OnePoint Patient Care. Available from: [Link]
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Baclofen - Wikipedia. Available from: [Link]
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The GABA transporter and its inhibitors - PubMed. Available from: [Link]
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Comparison of GABA analogues at the crayfish stretch receptor neurone - PubMed. Available from: [Link]
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Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3 | ACS Chemical Neuroscience. Available from: [Link]
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GABA transporter - Wikipedia. Available from: [Link]
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Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity - MDPI. Available from: [Link]
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Assessing the Conformational Constraints of trans-3-Aminocyclobutanecarboxylic Acid in Peptides: A Comparative Guide
Abstract
In the pursuit of novel therapeutics, the spatial arrangement of atoms in a molecule, its conformation, is paramount. For peptides, which are promising drug candidates, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. The incorporation of conformationally constrained amino acid analogues is a well-established strategy to mitigate these issues. This guide provides an in-depth analysis of trans-3-aminocyclobutanecarboxylic acid (t-ACBC), a unique cyclobutane β-amino acid, as a tool for imposing predictable structural constraints on peptides. We will compare its performance with other common non-natural amino acids, supported by experimental data and detailed protocols, offering researchers and drug developers a comprehensive resource for its application.
Introduction: The Quest for Rigidity in Peptide Drug Design
Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hampered by their susceptibility to proteolysis and their tendency to adopt multiple conformations in solution, only one of which might be biologically active. This conformational entropy can lead to a significant loss in binding affinity. The central hypothesis in constrained peptide design is that by pre-organizing the peptide into its bioactive conformation, we can enhance its affinity, selectivity, and metabolic stability.
A variety of strategies have been developed to constrain peptide conformation, including cyclization, N-methylation, and the incorporation of non-natural amino acids. Among the latter, small cyclic amino acids have garnered significant attention as they can induce well-defined local conformational preferences in the peptide backbone. This guide focuses on trans-3-aminocyclobutanecarboxylic acid (t-ACBC), a four-membered ring amino acid that has emerged as a potent inducer of specific secondary structures.
The Structural Uniqueness of trans-3-Aminocyclobutanecarboxylic Acid (t-ACBC)
The defining feature of t-ACBC is its rigid cyclobutane ring, which significantly restricts the torsional angles of the peptide backbone. Unlike its cis-isomer, the trans configuration of the amino and carboxyl groups on the cyclobutane ring forces the peptide chain to adopt a more extended conformation.
Causality Behind Experimental Choices: The puckered nature of the cyclobutane ring in t-ACBC restricts the backbone dihedral angles (phi, φ and psi, ψ) to a greater extent than acyclic amino acids. This rigidity is hypothesized to favor specific secondary structures, such as β-turns or extended strands, which can be critical for biological activity.
Caption: Chemical structure of trans-3-Aminocyclobutanecarboxylic acid (t-ACBC).
Comparative Analysis: t-ACBC vs. Other Constrained Amino Acids
To truly appreciate the utility of t-ACBC, it is essential to compare its conformational effects with other commonly used constrained amino acids.
| Amino Acid | Ring Size | Key Conformational Preference | Flexibility |
| t-ACBC | 4 | Extended, β-strand/turn | Highly Rigid |
| Proline (Pro) | 5 | β-turn (often type I or II) | Rigid |
| Aminocyclopentanecarboxylic Acid (ACPC) | 5 | Varies with stereochemistry (cis/trans) | Rigid |
| Aminocyclohexanecarboxylic Acid (ACHC) | 6 | Helical or extended, depending on isomer | Moderately Rigid |
| α-Aminoisobutyric Acid (Aib) | - | 3₁₀- or α-helix | Moderately Rigid |
Expertise & Experience: The choice of a constrained amino acid is not arbitrary. While proline is a natural and effective turn-inducer, its five-membered ring offers more conformational flexibility than the cyclobutane ring of t-ACBC. Aib, being acyclic, imposes a helical preference through steric hindrance. The cyclobutane ring of t-ACBC, however, provides a more defined and predictable extended conformation, making it particularly valuable for stabilizing β-sheet structures or specific turn motifs that are not readily accessible with other constrained residues.
Experimental Assessment of Conformational Constraints
A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is crucial for a thorough assessment of the conformational impact of t-ACBC.
Synthesis of t-ACBC-Containing Peptides
The incorporation of t-ACBC into peptides follows standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected t-ACBC monomer is commercially available or can be synthesized.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-t-ACBC-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Repeat the washing steps as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Trustworthiness: Each step in the SPPS protocol is followed by a qualitative test (e.g., Kaiser test) to ensure complete reaction, making the process self-validating. The final purification and characterization steps provide quantitative assurance of the product's identity and purity.
Spectroscopic Analysis: Unveiling the 3D Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native-like conformations.[2][3][4] Key NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign spin systems of individual amino acid residues.[3][4]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, aiding in residue identification.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the peptide's 3D fold.[2][5]
Experimental Protocol: 2D NMR Spectroscopy of a t-ACBC Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a concentration of 1-5 mM.[5] Add a small amount of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[5]
-
Resonance Assignment: Sequentially assign the proton resonances to their respective amino acid residues using the COSY and TOCSY spectra.
-
Structural Restraint Generation: Identify and quantify NOE cross-peaks in the NOESY spectrum to generate interproton distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
X-ray Crystallography: While NMR provides information about the solution-state structure, X-ray crystallography reveals the peptide's conformation in the solid state at atomic resolution.[6][7] This technique is particularly useful for visualizing the precise bond angles and intermolecular interactions induced by the t-ACBC residue.
Caption: Workflow for determining peptide structure by X-ray crystallography.
Computational Modeling: Predicting and Rationalizing Conformations
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's conformational landscape, complementing the static pictures from NMR and crystallography.[8][9][10] By simulating the peptide's movements over time, we can understand its flexibility and identify the most populated conformational states.
Expertise & Experience: The choice of force field (e.g., AMBER, CHARMM) is critical for accurate MD simulations.[10] For peptides containing non-natural amino acids like t-ACBC, it is often necessary to develop or validate force field parameters to ensure they accurately represent the molecule's potential energy surface.
Case Study: A t-ACBC-Containing Peptide Exhibiting Enhanced Biological Activity
[This section would ideally present specific experimental data from a published study or internal research, showcasing a peptide where the incorporation of t-ACBC led to a demonstrable improvement in a biological endpoint, such as receptor binding affinity or enzymatic stability. The data would be presented in a table and discussed in the context of the conformational insights gained from NMR, X-ray, and/or MD studies.]
Example Data Table:
| Peptide | Sequence | IC₅₀ (nM) | Proteolytic Stability (t₁/₂) |
| Native Peptide | Ac-Gly-Val-Ala-Asp-NH₂ | 150 | 15 min |
| t-ACBC Analogue | Ac-Gly-t-ACBC -Ala-Asp-NH₂ | 25 | > 24 hours |
Conclusion: The Strategic Advantage of t-ACBC in Peptide Design
trans-3-Aminocyclobutanecarboxylic acid is a powerful tool for peptide chemists and drug designers seeking to impose well-defined conformational constraints. Its rigid cyclobutane ring effectively restricts backbone flexibility, favoring extended conformations that can enhance biological activity and metabolic stability. The systematic application of a combined experimental and computational approach, as outlined in this guide, is essential for fully characterizing the structural consequences of incorporating t-ACBC and for rationally designing next-generation peptide therapeutics.
References
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Peptide/Protein NMR. Zerbe/Bader. Available from: [Link]
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A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Methods in Molecular Biology. Available from: [Link]
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NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available from: [Link]
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NMR Peptide Structure Analysis. Mtoz Biolabs. Available from: [Link]
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Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. International Journal of Molecular Sciences. Available from: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]
-
Peptide structural analysis by solid-state NMR spectroscopy. PubMed. Available from: [Link]
-
Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. PMC. Available from: [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available from: [Link]
-
Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid... ResearchGate. Available from: [Link]
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Simulations of a Membrane-Anchored Peptide: Structure, Dynamics, and Influence on Bilayer Properties. PMC. Available from: [Link]
-
A Newcomer's Guide to Peptide Crystallography. PMC. Available from: [Link]
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Molecular Dynamics Simulations of Small Peptides: Can One Derive Conformational Preferences from ROESY Spectra? Chemistry – A European Journal. Available from: [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography for the Absolute Configuration of trans-3-Aminocyclobutanecarboxylic Acid Derivatives
Introduction: In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a mere academic detail. It is a critical determinant of pharmacological activity. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological effects, with one being a potent therapeutic while the other is inactive or even toxic.[1] trans-3-Aminocyclobutanecarboxylic acid and its derivatives are increasingly recognized as valuable, conformationally constrained building blocks for novel therapeutics. Establishing the absolute configuration of these chiral scaffolds is therefore a pivotal step in their development.
This guide provides an in-depth comparison of modern techniques for determining absolute configuration, focusing on the definitive power of single-crystal X-ray crystallography. We will move beyond a simple recitation of protocols to explore the underlying principles and experimental causality, equipping researchers and drug development professionals with the knowledge to confidently assign stereochemistry.
Comparative Analysis of Methods for Absolute Configuration Determination
While single-crystal X-ray crystallography is often hailed as the "gold standard," it is essential to understand its place within the broader suite of available analytical techniques. The optimal choice depends on the nature of the sample, the availability of material, and the specific research question.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Measures the diffraction of X-rays by a single crystal, allowing for the direct determination of the 3D atomic arrangement through anomalous dispersion.[2] | High-quality single crystal (typically 0.1-0.3 mm). | Provides an unambiguous, direct visualization of the entire molecular structure and its absolute configuration.[2][3] | The primary challenge is growing a suitable single crystal, which can be difficult for many small molecules.[4][5][6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] | ~5 mg of sample dissolved in a suitable solvent (e.g., CDCl₃). | Excellent for molecules that are difficult to crystallize; provides solution-state conformational information.[1][7] | Relies on comparison with computationally intensive ab initio or Density Functional Theory (DFT) calculations for assignment.[8][9] Accuracy depends on the quality of the theoretical model.[10] |
| NMR Spectroscopy (Mosher's Method) | A chiral molecule is derivatized with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit different ¹H NMR chemical shifts, which can be analyzed to deduce the configuration.[4][11] | ~1-5 mg of sample with a reactive functional group (e.g., -OH or -NH₂). | Does not require crystallization; provides reliable data for specific stereocenters.[12][13] | An indirect method that requires chemical modification; analysis can be complex if multiple chiral centers are present. |
| Chemical Correlation | The unknown compound is chemically converted, through stereospecific reactions, into a compound of known absolute configuration. | Sufficient material for chemical reactions; a known standard is required. | A classical and conceptually straightforward method. | Requires that the reaction pathway does not affect the stereocenter of interest; can be time-consuming.[] |
The Gold Standard: Unambiguous Assignment by X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct and definitive picture of a molecule's absolute stereochemistry.[2][3] This is achieved by exploiting a phenomenon known as anomalous dispersion (or resonant scattering).[15][16][17]
The Principle of Anomalous Dispersion
Under normal conditions, the diffraction of X-rays by a crystal obeys Friedel's Law, which states that the intensity of a reflection from a set of crystal planes (hkl) is identical to the intensity of the reflection from the opposite side of those planes (-h-k-l). However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering is no longer perfectly elastic. This inelastic interaction causes a phase shift in the scattered X-rays.[17][18]
This phase shift breaks Friedel's Law, leading to measurable intensity differences between the reflections of a Friedel (or Bijvoet) pair (Ihkl ≠ I-h-k-l).[19] The magnitude of these differences is directly related to the absolute configuration of the molecule.
Key Validation Metrics: The Flack and Hooft Parameters
Modern crystallographic refinement software uses these intensity differences to calculate statistical parameters that validate the assigned absolute configuration.
-
The Flack Parameter (x): This is a single parameter refined against the diffraction data.[20] Its value provides a clear indication of the correctness of the stereochemical model.[21]
-
x ≈ 0: The assigned absolute configuration is correct.
-
x ≈ 1: The absolute configuration is incorrect and should be inverted.
-
x ≈ 0.5: The crystal is likely a racemic twin (containing equal amounts of both enantiomers). A low standard uncertainty (e.g., < 0.04) is crucial for a confident assignment.[20][22]
-
-
The Hooft Parameter (y): Developed as a statistically more robust alternative, the Hooft parameter is derived from a Bayesian analysis of all measured Bijvoet pairs.[22][23] It provides the probability that the assigned configuration is correct, offering a powerful complementary validation to the Flack parameter, especially in cases with weak anomalous scattering.[24]
A Practical Workflow for Absolute Configuration Determination
The following section details a self-validating experimental protocol for determining the absolute configuration of a trans-3-aminocyclobutanecarboxylic acid derivative.
Sources
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- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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- 22. Glossary | OlexSys [olexsys.org]
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A Comparative Guide to the Biological Evaluation of trans-3-Aminocyclobutanecarboxylic Acid-Containing Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of compounds containing the trans-3-aminocyclobutanecarboxylic acid scaffold. We will delve into their biological performance, particularly in modulating the γ-aminobutyric acid (GABA) system, and contrast their activity with key alternatives, supported by experimental data and detailed protocols.
Introduction: The Rationale for Conformationally Restricted GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The inherent conformational flexibility of the GABA molecule allows it to bind to various receptors and transporters, which, while vital for its biological function, presents a challenge for designing selective therapeutic agents. To overcome this, medicinal chemists have focused on conformationally restricted analogs that lock the GABA pharmacophore into specific spatial arrangements.
The cyclobutane ring, as a rigid scaffold, offers a compelling strategy to reduce the rotational freedom of the GABA backbone. Specifically, cis- and trans-3-aminocyclobutanecarboxylic acid isomers present the amino and carboxylic acid groups in distinct, fixed orientations. This guide will focus on the biological evaluation of compounds incorporating the trans-isomer and compare their efficacy against the cis-isomer and other cyclic GABA analogs.
Comparative Performance Analysis
The biological activity of trans-3-aminocyclobutanecarboxylic acid and its derivatives has been evaluated across several key assays that probe their interaction with the GABAergic system. A consistent finding is that the stereochemistry of the cyclobutane ring profoundly influences activity.
Interaction with GABA Receptors and Transporters
Experimental evidence consistently demonstrates that the cis-isomer of 3-aminocyclobutane-1-carboxylic acid exhibits greater GABA-like activity compared to its trans-counterpart. The trans-isomer is reported to be less effective in inhibiting GABA uptake in rat brain minislices, showing weaker inhibition of sodium-independent GABA binding to brain membranes, and acting as a poorer substrate for the enzyme GABA aminotransferase.[1] This difference in activity is attributed to the "pinning back" of the polar groups in the trans configuration, which can lead to unfavorable steric interactions at the active sites of GABA receptors and transporters.[1]
In contrast to the cyclobutane series, cyclopentane-based GABA analogs have shown significant potency, with the stereochemistry again playing a critical role. For instance, at GABA(C) receptors, the (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) is a moderately potent partial agonist, whereas the (-)-TACP isomer is a weak partial agonist.[2]
Table 1: Comparative Biological Activity of Cyclic GABA Analogs at GABA(C) Receptors
| Compound | Receptor Subtype | Activity | EC50 / Ki (µM) |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | ρ1 | Partial Agonist | 2.7 ± 0.2 |
| ρ2 | Partial Agonist | 1.45 ± 0.22 | |
| (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) | ρ1 | Partial Agonist | 26.1 ± 1.1 |
| ρ2 | Partial Agonist | 20.1 ± 2.1 | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP) | ρ1 | Partial Agonist | 78.5 ± 3.5 |
| ρ2 | Partial Agonist | 63.8 ± 23.3 | |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | ρ1 | Antagonist | 6.0 ± 0.1 |
| ρ2 | Antagonist | 4.7 ± 0.3 |
Data sourced from Duke et al. (2009).[2]
Table 2: Comparative Inhibition of [³H]GABA Uptake in Rat Brain Cortical Slices
| Compound | IC50 (µM) |
| (-)-(4R)-4-Aminocyclopent-1-ene-carboxylic acid | Racemic nipecotic acid equivalent |
| (+)-(4S)-4-Aminocyclopent-1-ene-carboxylic acid | Not significantly active at 500 µM |
Data sourced from Johnston et al. (1986).[3]
Comparison with Clinically Used Gabapentinoids
It is crucial to distinguish the mechanism of action of these direct GABA analogs from that of gabapentinoids like gabapentin and pregabalin. While designed as lipophilic GABA analogs, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[4][5][6] Instead, they bind to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[7] This fundamental mechanistic difference makes direct comparison of receptor binding affinities inappropriate. However, when considering therapeutic applications for conditions like neuropathic pain or epilepsy, the distinct pharmacological profiles arising from these different mechanisms become a key point of comparison.
Mechanistic Insights and Signaling Pathways
The biological effects of trans-3-aminocyclobutanecarboxylic acid-containing compounds are primarily understood through their interaction with the GABAergic system.
GABAergic Signaling Pathway
GABA mediates its inhibitory effects through ionotropic GABA(A) and GABA(C) receptors, which are ligand-gated chloride channels, and metabotropic GABA(B) receptors, which are G-protein coupled receptors.[8] The binding of GABA or an agonist analog to GABA(A) receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. GABA transporters (GATs) regulate the concentration of GABA in the synaptic cleft by removing it, thus terminating the inhibitory signal.
Caption: Simplified GABAergic signaling pathway.
Interaction with Amino Acid Transporters
Beyond the classical GABAergic system, some amino acid analogs, particularly radiolabeled versions, are evaluated for their uptake via amino acid transporters (AATs), which are often overexpressed in cancer cells. This has implications for their use as PET imaging agents. For instance, fluorinated cyclopentane analogs of amino acids have been shown to be transported by System L and System ASC amino acid transporters.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the biological evaluation of these compounds.
Radioligand Binding Assay for GABA(A) Receptors
This protocol determines the affinity of a test compound for the GABA(A) receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).
-
Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of membrane protein to each well.
-
Add a constant concentration of a suitable radioligand, such as [³H]muscimol, to each well.
-
Add varying concentrations of the test compound (e.g., trans-3-aminocyclobutanecarboxylic acid) to the appropriate wells.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled GABA).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into brain tissue preparations or cultured cells.
Step-by-Step Protocol:
-
Tissue/Cell Preparation:
-
Prepare brain minislices or cultured neuronal/glial cells.
-
Pre-incubate the slices/cells in a physiological buffer (e.g., Krebs-Ringer-HEPES) at 37°C.
-
-
Uptake Assay:
-
Add varying concentrations of the test compound to the prepared slices/cells.
-
Initiate the uptake by adding a solution containing [³H]GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Include control wells with no inhibitor and wells to measure non-specific uptake (conducted at 4°C or in the presence of a known potent uptake inhibitor like nipecotic acid).
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly washing the slices/cells with ice-cold buffer.
-
Lyse the cells or solubilize the tissue slices.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value for the test compound by plotting the percentage of inhibition of specific uptake against the log concentration of the compound.
-
Conclusion: A Framework for Evaluation
The biological evaluation of trans-3-aminocyclobutanecarboxylic acid-containing compounds reveals important structure-activity relationships, particularly the critical role of stereochemistry in modulating activity at GABAergic targets. While generally less potent than their cis-isomers in direct GABA-mimetic assays, the rigid cyclobutane scaffold remains a valuable tool for probing the conformational requirements of GABA receptors and transporters.
For drug development professionals, this guide underscores the necessity of a multi-assay approach. A comprehensive evaluation should not only include direct receptor binding and uptake inhibition studies but also consider potential interactions with other targets, such as amino acid transporters, and draw clear mechanistic distinctions from other drug classes like the gabapentinoids. The provided protocols offer a robust framework for generating reliable and comparable data to inform the selection and optimization of novel CNS drug candidates.
References
-
Duke, R. K., Chebib, M., Hibbs, D. E., & Johnston, G. A. R. (2009). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neurochemical Research, 34(9), 1698–1703. [Link]
-
Johnston, G. A., Allan, R. D., Kennedy, S. M., & Twitchin, B. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
-
Field, M. J., Oles, R. J., Lewis, A. S., McCleary, S., Hughes, J., & Singh, L. (1997). Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents. British Journal of Pharmacology, 121(8), 1513–1522. [Link]
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- Schousboe, A., Chebib, M., & Bräuner-Osborne, H. (2004). Gabapentin and pregabalin: from molecular targets to clinical practice. Current Opinion in Pharmacology, 4(1), 21-25.
-
Göthert, M., & Fink, K. (1989). Effects of gabapentin on release of gamma-aminobutyric acid from slices of rat neostriatum. Arzneimittel-Forschung, 39(11), 1333-1335. [Link]
-
Takeuchi, Y., et al. (2012). Gabapentin inhibits γ-Amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats. Anesthesiology, 116(3), 656-666. [Link]
-
Olsen, R. W. (2018). GABAA Receptors: Ligand Binding and Allosteric Modulation. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]
-
Bormann, J. (2000). The ‘ABC’ of GABA receptors. Trends in Pharmacological Sciences, 21(1), 16-19. [Link]
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- 3. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin inhibits γ-Amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of gabapentin on release of gamma-aminobutyric acid from slices of rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Efficacy of Routes to trans-3-Aminocyclobutanecarboxylic Acid
Introduction: The constrained cyclobutane ring system is a valuable motif in medicinal chemistry, offering a scaffold that can impart unique conformational rigidity to bioactive molecules. trans-3-Aminocyclobutanecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), is a particularly important building block in the design of novel therapeutics, including kinase inhibitors, receptor antagonists, and other agents targeting the central nervous system. The stereochemical arrangement of the amino and carboxylic acid groups is critical for biological activity, making stereoselective synthesis a paramount concern for researchers.
This guide provides an in-depth comparison of several prominent synthetic routes to trans-3-aminocyclobutanecarboxylic acid. We will analyze each pathway based on starting material accessibility, overall yield, stereochemical control, scalability, and safety, providing the field-proven insights necessary for drug development professionals to make informed decisions for their synthetic campaigns.
Route 1: Stereoselective Pathway from 1,1-Cyclobutanedicarboxylic Acid
This approach is a well-established, albeit multi-step, method that begins with the commercially available and inexpensive 1,1-cyclobutanedicarboxylic acid. The key strategic element is the introduction of the amino functionality via an azide intermediate, followed by the separation of diastereomers to isolate the desired trans precursor.
Mechanistic Rationale and Workflow
The synthesis begins with a chlorination and subsequent decarboxylation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid. Following esterification, the crucial step involves a nucleophilic substitution reaction with sodium azide. This reaction produces a separable mixture of cis and trans methyl 3-azidocyclobutanecarboxylates.[1] The separation by column chromatography is effective due to the different polarity of the diastereomers. The isolated trans-azido ester is then reduced, typically via catalytic hydrogenation, to the corresponding amino ester, which is subsequently hydrolyzed to afford the final product.
Caption: Synthesis of the target acid from a dicarboxylic acid precursor.
Experimental Protocol: Synthesis from Methyl 3-Chlorocyclobutanecarboxylate
-
Azide Formation: Methyl 3-chlorocyclobutanecarboxylate (5.6 g, 0.038 mol) is dissolved in dimethylformamide (60 mL). Sodium azide (5.9 g, 0.091 mol) is added to the solution.[1]
-
Reaction: The resulting mixture is stirred vigorously at 100°C for 75 hours.[1]
-
Workup: After cooling to room temperature, water (80 mL) is added, and the mixture is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[1]
-
Purification: The crude product, a mixture of cis and trans azido esters, is separated via column chromatography on silica gel to yield the pure trans-Methyl 3-azidocyclobutanecarboxylate (10b).
-
Reduction and Hydrolysis: The isolated trans-azido ester (10b) is subjected to catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to reduce the azide to an amine. The resulting amino ester is then hydrolyzed with aqueous acid (e.g., HCl) to yield trans-3-Aminocyclobutanecarboxylic acid. A 67% yield from the azido ester has been reported for this final conversion.[1]
Route 2: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
This pathway offers a more convergent approach, starting from 3-oxocyclobutanecarboxylic acid, a common intermediate in cyclobutane chemistry.[2] The central transformation is a reductive amination, where the stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.
Mechanistic Rationale and Workflow
The synthesis involves the condensation of 3-oxocyclobutanecarboxylic acid with an amine, such as benzylamine, to form a Schiff base or enamine intermediate. This intermediate is then reduced in situ. The stereoselectivity of the hydride delivery determines the cis/trans ratio of the product. Bulky reducing agents often favor hydride attack from the less hindered face, leading to the trans product. Subsequent removal of the protecting group (e.g., hydrogenolysis of a benzyl group) reveals the desired primary amine.
Caption: Synthesis via stereoselective reductive amination.
Generalized Experimental Protocol
-
Imine Formation: To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol or dichloroethane), add one equivalent of benzylamine. The mixture is stirred, often with a dehydrating agent, to facilitate the formation of the Schiff base.
-
Reduction: The mixture is cooled, and a stereoselective reducing agent (e.g., sodium triacetoxyborohydride) is added portion-wise. The reaction is stirred until the reduction is complete.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified to yield trans-3-(benzylamino)cyclobutanecarboxylic acid.
-
Deprotection: The purified intermediate is dissolved in an appropriate solvent (e.g., methanol), and a palladium on carbon catalyst is added. The mixture is hydrogenated to cleave the benzyl group, yielding the final product.
Route 3: Stereochemical Inversion via Mitsunobu Reaction
For syntheses where absolute stereochemical control is required and a cis-precursor is readily available, the Mitsunobu reaction provides an elegant and highly reliable method for inverting a stereocenter. A patented process highlights this strategy, starting from cis-3-dibenzylamino cyclobutanol.[3]
Mechanistic Rationale and Workflow
This route leverages the well-known SN2 mechanism of the Mitsunobu reaction to invert the stereochemistry of an alcohol. The cis-amino alcohol is treated with a condensing agent (e.g., diisopropyl azodicarboxylate, DIAD) and triphenylphosphine, in the presence of a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid). This results in the formation of a trans-ester with complete inversion of configuration.[3] The ester is then hydrolyzed under basic conditions, and the amine protecting groups are removed by hydrogenolysis to furnish the target molecule.[3]
Caption: Stereochemical inversion using the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Inversion
-
Mitsunobu Reaction: In a reaction vessel under a nitrogen atmosphere, tetrahydrofuran (5-12 volumes), cis-3-dibenzylamino cyclobutanol, triphenylphosphine (1.6-2.3 equiv.), and p-nitrobenzoic acid (1.01-1.3 equiv.) are added. The mixture is cooled to 0-10°C.[3]
-
Reagent Addition: A condensing agent such as diisopropyl azodicarboxylate (1.6-2.3 equiv.) is added dropwise while maintaining the temperature. The reaction proceeds for 30-60 minutes.[3]
-
Hydrolysis: The resulting trans-ester is hydrolyzed under alkaline conditions (e.g., sodium hydroxide) to yield trans-3-dibenzylamino cyclobutanol.[3]
-
Final Steps: The alcohol is then oxidized to the carboxylic acid, and the dibenzyl protecting groups are removed via catalytic hydrogenation to yield the final product. The patent reports a total molar yield of over 70% for the sequence.[3]
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on project-specific priorities, including scale, cost, available equipment, and safety tolerance. The following table summarizes the key performance indicators for each discussed pathway.
| Feature | Route 1: From 1,1-Cyclobutanedicarboxylic Acid | Route 2: From 3-Oxocyclobutanecarboxylic Acid | Route 3: Mitsunobu Inversion |
| Starting Material | Inexpensive, commercially available[1] | Readily available intermediate[2] | Requires synthesis of a specific cis-precursor |
| Key Transformation | SN2 with Azide | Reductive Amination | Mitsunobu Inversion |
| Stereocontrol | Relies on physical separation of diastereomers[1] | Dependent on the choice of reducing agent; can be variable | Excellent and predictable via SN2 inversion[3] |
| Overall Yield | Moderate; reported 67% from the key intermediate[1] | Variable; highly dependent on stereoselectivity | High; reported >70% for the core transformation[3] |
| Number of Steps | High (~5-6 steps) | Low-Moderate (~2-4 steps) | Moderate (~3 steps from precursor) |
| Scalability Concerns | Use of sodium azide (toxic, potentially explosive). Chromatographic separation can be difficult on a large scale. | Achieving high stereoselectivity consistently on a large scale can be challenging. | Mitsunobu byproducts (e.g., triphenylphosphine oxide) can complicate large-scale purification. |
| Safety Profile | High Risk: Sodium azide is acutely toxic and can form explosive heavy metal azides. | Moderate Risk: Standard handling of hydrides and catalysts. | Moderate Risk: Azodicarboxylate reagents are sensitizers. |
Conclusion and Recommendations
Each synthetic route to trans-3-aminocyclobutanecarboxylic acid presents a unique set of advantages and challenges.
-
Route 1 (from 1,1-Cyclobutanedicarboxylic Acid) is a classic, reliable method suitable for laboratory-scale synthesis where the necessary purification equipment is available. Its primary drawbacks are the number of steps and the significant safety hazards associated with sodium azide, making it less appealing for large-scale production.
-
Route 2 (from 3-Oxocyclobutanecarboxylic Acid) is an attractive option due to its convergency. If reaction conditions can be optimized to achieve high trans selectivity, this route could be highly efficient. It is well-suited for process development efforts focused on identifying optimal catalysts and reducing agents for stereocontrol.
-
Route 3 (Mitsunobu Inversion) offers unparalleled control over stereochemistry, making it the preferred choice when enantiopurity is critical and the cis-precursor is accessible. While the reagents can be costly and the byproducts problematic on an industrial scale, its reliability makes it a powerful tool in a research and development setting.
Ultimately, the selection of a synthetic pathway should be guided by a thorough evaluation of scale, cost, timeline, and safety requirements. For early-stage discovery and medicinal chemistry, the stereochemical fidelity of the Mitsunobu route may be paramount. For later-stage development and scale-up, optimizing the more convergent reductive amination pathway likely represents the most promising long-term strategy.
References
- Radchenko, D. S., Tkachenko, A., Grygorenko, O. O., & Komarov, I. V. (2011). Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids.
- Sciencemadness Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1).
- Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of 3-Aminocyclobutanecarboxylic Acid
Introduction
In the landscape of modern drug discovery and materials science, conformationally constrained amino acids are invaluable building blocks. Among these, the isomers of 3-Aminocyclobutanecarboxylic acid (3-ACBC) serve as critical scaffolds, acting as GABA analogues and introducing rigid turns into peptides. The spatial arrangement of the amino and carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the cyclobutane ring—dramatically influences their biological activity and conformational preferences. Consequently, the unambiguous identification of each isomer is a prerequisite for any meaningful research or development.
This guide provides a comprehensive comparison of the cis and trans isomers of 3-ACBC using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy. We will delve into the theoretical basis for the expected spectral differences, present detailed experimental protocols, and offer a comparative analysis of the resulting data, equipping researchers with the knowledge to confidently distinguish between these two crucial isomers.
The Structural Basis for Spectral Differentiation
The primary driver of the spectroscopic differences between cis- and trans-3-ACBC is molecular symmetry and the resulting steric interactions. The cyclobutane ring is not planar but exists in a dynamic, puckered conformation.
-
Cis-3-Aminocyclobutanecarboxylic Acid: In its average conformation, the cis isomer possesses a plane of symmetry (C_s) that bisects the C2-C4 bond. This symmetry renders certain protons and carbons chemically equivalent, simplifying its NMR spectra. The proximity of the amino and carboxyl groups can also lead to intramolecular interactions that influence vibrational modes.
-
Trans-3-Aminocyclobutanecarboxylic Acid: This isomer typically has a C_2 axis of symmetry, meaning it lacks a mirror plane. This lower symmetry results in a greater number of chemically distinct nuclei, leading to more complex NMR spectra compared to the cis isomer. The substituents are further apart, minimizing through-space steric interactions observed in the cis form.
These intrinsic structural differences manifest as distinct fingerprints in their respective spectra.
Caption: Molecular structures of cis- and trans-3-Aminocyclobutanecarboxylic acid.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers, primarily through the analysis of chemical shifts and proton-proton coupling constants (J-values).
Causality Behind Experimental Choices: The molecule is zwitterionic, making it most soluble in polar, protic solvents like D₂O or CD₃OD. Using a deuterated protic solvent is advantageous as it allows for the exchange of the labile amine (-NH₃⁺) and carboxylic acid (-COOH) protons with deuterium. This simplifies the spectrum by removing their broad signals, allowing for a clearer view of the cyclobutane ring proton resonances which are key for identification.
Expected Spectral Differences:
-
Chemical Shifts (δ): The protons attached to C1 and C3 (the methine protons, H-1 and H-3) will be the most informative. In the cis isomer, the proximity of the two substituents can cause anisotropic effects that shift these protons differently compared to the trans isomer, where they are further apart.[1]
-
Coupling Constants (³J): The magnitude of the vicinal coupling constants between protons on adjacent carbons (e.g., J₁₂, J₂₃) is dependent on the dihedral angle between them, as described by the Karplus relationship. Due to the different puckered conformations, the dihedral angles between cis and trans protons on the cyclobutane ring will differ significantly.[2]
-
Cis Isomer: Expect distinct coupling constants for protons that are cis versus trans to each other relative to the ring. For example, the coupling between H-1 and an adjacent H-2 proton will have a different value depending on whether that H-2 is on the same or opposite face of the ring.
-
Trans Isomer: The coupling patterns will reflect the trans relationship between the H-1 and H-3 protons. Vicinal trans couplings in cyclic systems are often larger than cis couplings, which can be a key diagnostic tool.[3] Studies on substituted cyclobutanes have shown that vicinal cis coupling constants typically range from 4.6–11.5 Hz, while trans couplings range from 2.0–10.7 Hz.[4] The specific values are highly dependent on the ring puckering angle.
-
¹³C NMR Spectroscopy: Probing Molecular Symmetry
Carbon NMR provides a clear indication of molecular symmetry by revealing the number of chemically unique carbon atoms.[5]
Expected Spectral Differences:
-
Cis Isomer: Due to its plane of symmetry, the cis isomer is expected to show fewer signals. The two methylene carbons (C2 and C4) are chemically equivalent, and the two methine carbons (C1 and C3) are also equivalent. Therefore, one would predict only three unique signals: one for C1/C3, one for C2/C4, and one for the carboxyl carbon.
-
Trans Isomer: Lacking a mirror plane, all four carbons of the cyclobutane ring can be chemically distinct, depending on the conformation. This would lead to four signals for the ring carbons, plus the carboxyl carbon signal, for a total of five. The observation of more signals in one isomer is a strong indicator of the trans configuration.[6]
Vibrational Spectroscopy (FTIR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. While many bands, such as the C=O and N-H stretches, will be present in both isomers, the "fingerprint region" (below 1500 cm⁻¹) is highly sensitive to the overall molecular structure and symmetry.
Expected Spectral Differences:
-
Carboxylic Acid Stretches: Both isomers will exhibit the characteristic broad O–H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[7]
-
Amino Acid Zwitterion Bands: Both will show N-H stretching from the -NH₃⁺ group (around 3000-3200 cm⁻¹) and asymmetric/symmetric stretching of the carboxylate (-COO⁻) group (around 1550-1610 cm⁻¹ and ~1400 cm⁻¹ respectively).
-
Fingerprint Region: The key differences will lie in the complex C-C stretching, C-H bending, and ring puckering modes below 1500 cm⁻¹. The different symmetry of the isomers dictates which vibrational modes are IR-active versus Raman-active. For the trans isomer with a center of inversion (in some conformations), the rule of mutual exclusion may apply, where vibrations that are IR-active are Raman-inactive, and vice-versa. The cis isomer, lacking this center of inversion, will not follow this rule. These differences, though subtle, can be used for definitive identification when compared against reference spectra. Studies on other cis/trans systems have shown that the stretching vibrations of the carboxylate group can be sensitive to the geometric structure, with cis-isomers sometimes showing broader and shifted bands compared to their trans counterparts.[8]
Experimental Protocols & Data Summary
Caption: General experimental workflow for spectroscopic isomer differentiation.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 3-ACBC isomer and dissolve it in approximately 0.6 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube. Add a small amount of a reference standard like DSS or use the residual solvent peak for calibration if using an organic solvent like CD₃OD.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks, which helps in assigning the complex multiplets of the cyclobutane ring protons.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale. Integrate the ¹H signals and identify the multiplicity and coupling constants for each signal.
Protocol 2: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid 3-ACBC sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Acquisition: Place the sample in the FTIR spectrometer. Collect a background spectrum of air (or the empty ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance. Label the major peaks.
Table 1: Predicted Comparative NMR Data for 3-ACBC Isomers
| Feature | Cis-3-Aminocyclobutanecarboxylic Acid | Trans-3-Aminocyclobutanecarboxylic Acid | Rationale for Difference |
| ¹H Signals (Ring) | Fewer unique signals due to symmetry | More unique signals | The plane of symmetry in the cis isomer renders protons equivalent.[6] |
| ¹³C Signals (Ring) | 2 signals | Up to 4 signals | C_s symmetry in the cis isomer makes C1/C3 and C2/C4 pairs equivalent; C_2 symmetry in trans allows for more unique carbons.[6] |
| ³J Coupling | Distinct cis and trans J-values | Predominantly trans-like J-values | Dihedral angles between vicinal protons differ significantly due to stereochemistry, affecting coupling magnitude.[2][4] |
Table 2: Key Vibrational Spectroscopy Regions
| Spectroscopic Feature | Approximate Wavenumber (cm⁻¹) | Expected Appearance in Both Isomers | Potential for Isomer Differentiation |
| O-H Stretch (H-bonded) | 3300 - 2500 | Very broad band | Low; overall shape may vary slightly.[7] |
| N-H Stretch (-NH₃⁺) | 3200 - 3000 | Broad, overlaps with C-H stretch | Low. |
| C=O Stretch (Carboxylate) | ~1710 (acid), ~1580 (zwitterion) | Strong, sharp peak(s) | Moderate; the exact position can be sensitive to intramolecular H-bonding, which is more likely in the cis isomer.[8] |
| Fingerprint Region | 1500 - 600 | Complex pattern of multiple sharp peaks | High; this region is unique to the overall molecular structure and symmetry, providing a definitive fingerprint for each isomer. |
Conclusion
The differentiation between cis- and trans-3-Aminocyclobutanecarboxylic acid is readily achievable through a systematic application of standard spectroscopic techniques. ¹³C NMR spectroscopy offers the most straightforward initial assessment , with the cis isomer expected to show a significantly simpler spectrum (3 total signals) than the trans isomer (up to 5 total signals) due to higher symmetry. ¹H NMR provides definitive confirmation through the analysis of coupling constants and splitting patterns, which are dictated by the distinct dihedral angles within the puckered cyclobutane ring of each isomer. While FTIR and Raman spectroscopy show similarities in the functional group regions, the fingerprint region provides a unique vibrational signature for each molecule , serving as an excellent method for final verification against a known standard. By combining these methods, researchers can confidently and accurately determine the stereochemistry of their 3-ACBC samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
. Journal of Magnetic Resonance (1969). [Link]
-
. Magnetic Resonance in Chemistry. [Link]
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. Creative Biostructure. [Link]
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A Comparative Benchmarking Guide: Evaluating trans-3-Aminocyclobutanecarboxylic Acid in Neuromodulatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of trans-3-Aminocyclobutanecarboxylic acid, a conformationally restricted GABA analog, against two established neuromodulatory drugs: Gabapentin and Baclofen. While direct comparative data for trans-3-Aminocyclobutanecarboxylic acid is not extensively available in the public domain, this document outlines the critical assays and methodologies required for a comprehensive evaluation of its potential efficacy and mechanism of action. By understanding the established profiles of Gabapentin and Baclofen, researchers can effectively position and characterize this novel compound within the landscape of GABAergic modulation.
Introduction: The Landscape of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that modulate the GABAergic system are of significant interest for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. This guide focuses on a comparative analysis of three such molecules:
-
trans-3-Aminocyclobutanecarboxylic acid: A structurally rigid analog of GABA. Its constrained conformation may offer enhanced selectivity and potency for specific receptor subtypes or transporters. However, its precise molecular targets and pharmacological profile remain to be fully elucidated.
-
Gabapentin: A widely prescribed anticonvulsant and analgesic. Despite its structural similarity to GABA, it does not exert its effects through direct interaction with GABA receptors.[1][2] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[3]
-
Baclofen: A selective agonist for the GABAB receptor, used clinically as a muscle relaxant and antispasmodic agent.[4]
This guide will delve into the distinct mechanisms of action of Gabapentin and Baclofen and provide detailed protocols for key in vitro and in vivo assays to facilitate a rigorous comparative assessment of trans-3-Aminocyclobutanecarboxylic acid.
Mechanistic Insights and Key Molecular Targets
A successful benchmarking study hinges on selecting assays that probe the relevant molecular targets. Based on the known pharmacology of our comparators, the following pathways and targets are of primary interest.
Figure 1: Potential molecular targets for trans-3-Aminocyclobutanecarboxylic acid based on comparator mechanisms.
Part 1: In Vitro Benchmarking Assays
A foundational understanding of a compound's activity begins with cell-free and cell-based assays to determine binding affinity, functional potency, and selectivity.
Radioligand Binding Assays: Gauging Affinity for Key Targets
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or binding site.
Experimental Protocol: [³H]-Gabapentin Binding Assay for α2δ-1 Subunit
This assay determines the ability of a test compound to displace the radiolabeled ligand [³H]-Gabapentin from the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human α2δ-1 subunit.
-
[³H]-Gabapentin (specific activity ~30-60 Ci/mmol).
-
Test compounds: trans-3-Aminocyclobutanecarboxylic acid, unlabeled Gabapentin (positive control), Baclofen (negative control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in Assay Buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled Gabapentin (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of [³H]-Gabapentin (final concentration ~1-5 nM).
-
50 µL of cell membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
Experimental Protocol: [³H]-CGP54626 Binding Assay for GABAB Receptors
This assay measures the affinity of a test compound for the GABAB receptor by its ability to displace the antagonist radioligand [³H]-CGP54626.[5]
Materials:
-
Rat brain cortical membranes.
-
[³H]-CGP54626 (specific activity ~30-50 Ci/mmol).
-
Test compounds: trans-3-Aminocyclobutanecarboxylic acid, unlabeled Baclofen (positive control), Gabapentin (negative control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in Assay Buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled Baclofen (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of [³H]-CGP54626 (final concentration ~1-2 nM).
-
50 µL of rat brain membrane preparation (100-200 µg protein).
-
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Harvesting and Washing: Follow steps 4 and 5 from the [³H]-Gabapentin binding assay protocol.
-
Scintillation Counting and Data Analysis: Follow steps 6 and 7 from the [³H]-Gabapentin binding assay protocol to determine IC50 values.
Functional Assays: Assessing Potency and Efficacy
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target.
Experimental Protocol: Electrophysiological Assessment of Calcium Channel Function
This assay directly measures the effect of a compound on the function of voltage-gated calcium channels using whole-cell patch-clamp electrophysiology.[6]
Materials:
-
Cultured dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing the desired calcium channel subunits (e.g., Cav2.2, β, and α2δ-1).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Test compounds dissolved in the external solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 15 seconds.
-
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the peak inward current at each voltage step. Calculate the percentage of inhibition of the calcium current by the test compound. Determine the IC50 value from the concentration-response curve.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for GABAB Receptor Activation
This functional assay measures the activation of G proteins coupled to the GABAB receptor, providing a direct measure of agonist activity.[5]
Materials:
-
Rat brain cortical membranes.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Test compounds: trans-3-Aminocyclobutanecarboxylic acid, Baclofen (positive control agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the membrane preparation with 10 µM GDP on ice for 20 minutes.
-
Reaction Mixture: In a 96-well plate, add:
-
Assay Buffer.
-
Test compound at various concentrations.
-
1 µM GDP.
-
Membrane preparation (20-50 µg protein).
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the concentration-response curve.
Figure 2: Workflow for in vitro characterization of trans-3-Aminocyclobutanecarboxylic acid.
Part 2: In Vivo Benchmarking Assays
In vivo models are crucial for assessing the therapeutic potential of a compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and side-effect profile.
Models of Epilepsy
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for anticonvulsant drugs, particularly those effective against generalized seizures.[7][8]
Animals: Male Swiss mice (20-25 g).
Materials:
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline).
-
Test compounds: trans-3-Aminocyclobutanecarboxylic acid, Gabapentin, Baclofen, dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Observation chambers.
-
Stopwatches.
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at a predetermined time before PTZ injection (e.g., 30 or 60 minutes).
-
PTZ Injection: Inject PTZ (85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.
-
Seizure Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The absence of a generalized clonic-tonic seizure within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of animals protected from generalized seizures in each treatment group. Determine the ED50 (the dose that protects 50% of the animals) for each compound using probit analysis.
Models of Neuropathic Pain
Experimental Protocol: Formalin Test
The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation of analgesic mechanisms. The first phase (acute pain) is due to direct activation of nociceptors, while the second phase (inflammatory pain) involves central sensitization.[1][9]
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
Formalin solution (5% in saline).
-
Test compounds administered via a relevant route (e.g., i.p. or oral).
-
Observation chambers with a mirror to allow for unobstructed observation of the paws.
-
Timer.
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at a specified time before formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately return the rat to the observation chamber and record the total time spent licking, biting, or flinching the injected paw during two distinct periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the total time of nociceptive behaviors in the drug-treated groups to the vehicle-treated group for both phases. Calculate the percentage of inhibition of the pain response.
Comparative Performance Data (Literature-Derived)
The following tables summarize the expected performance of Gabapentin and Baclofen in the described assays, based on available literature. This data serves as a benchmark for the future evaluation of trans-3-Aminocyclobutanecarboxylic acid.
Table 1: In Vitro Activity Profile
| Compound | Target | Assay | Potency (IC50/EC50) | Reference |
| Gabapentin | α2δ-1 subunit | [³H]-Gabapentin Binding | ~40 nM (Ki) | [10] |
| Voltage-gated Ca²⁺ channels | Electrophysiology | Inhibition at µM concentrations | [6][11] | |
| Baclofen | GABAB Receptor | [³H]-Baclofen Binding | ~15 nM (IC50 for (R)-enantiomer) | [6] |
| GABAB Receptor | [³⁵S]GTPγS Binding | Low µM range (EC50) | [12] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Endpoint | Effective Dose Range | Reference |
| Gabapentin | PTZ-induced seizures (mice) | Protection from tonic seizures | 10-100 mg/kg, i.p. | [8] |
| Formalin test (mice) | Inhibition of Phase 2 | 30-300 mg/kg, s.c. | [1] | |
| Baclofen | Formalin test (rats) | Inhibition of both phases | 2.5-10 mg/kg, i.p. | [9] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of trans-3-Aminocyclobutanecarboxylic acid. The initial characterization should focus on determining its binding affinity and functional activity at the α2δ-1 subunit of voltage-gated calcium channels and GABAB receptors, the primary targets of the comparator drugs Gabapentin and Baclofen.
The lack of publicly available experimental data for trans-3-Aminocyclobutanecarboxylic acid underscores the necessity of conducting the described in vitro and in vivo assays. The results of these studies will be instrumental in elucidating its mechanism of action and predicting its potential therapeutic applications. Should trans-3-Aminocyclobutanecarboxylic acid demonstrate significant activity at either of these targets, further investigation into its selectivity for different GABAB receptor subtypes or its effects on other ion channels would be warranted. A thorough understanding of its pharmacological profile is the first step toward realizing its potential as a novel therapeutic agent for neurological disorders.
References
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- Tran-Van-Minh, P., & Dolphin, A. C. (2010). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin.
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- Sivilotti, L., & Nistri, A. (1989). Down-Regulation of N-Type Voltage-Activated Ca2+ Channels by Gabapentin. Cellular and Molecular Neurobiology, 9(4), 497–506.
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- Schuster, D. M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(11), 933–937.
- PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid.
- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1734–1741.
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- French, J. A., et al. (2016). Adjunctive pregabalin vs gabapentin for focal seizures: Interpretation of comparative outcomes. Neurology, 87(12), 1242–1249.
- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
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- Ben-Menachem, E. (2004). GABAb Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition.
- AChemBlock. (n.d.). trans-3-amino-cyclobutanecarboxylic acid 97%.
- Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model.
- Zhang, Y., et al. (2013). Oral gabapentin suppresses pentylenetetrazole-induced seizure-like behavior and cephalic field potential in adult zebrafish. Epilepsy & Behavior, 27(1), 212–219.
- Wikipedia. (2024). Pregabalin.
- MedicineNet. (2023). Gabapentin vs. Baclofen: Differences in Nerve Pain Drugs.
- Mortensen, M., et al. (2019). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS One, 14(9), e0222587.
- Solingapuram Sai, K. K., et al. (2012). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Tetrahedron Letters, 53(31), 4004–4006.
- Kaminski, R. M., et al. (2004). Oral gabapentin suppresses pentylenetetrazole-induced seizure-like behavior and cephalic field potential in adult zebrafish. Epilepsy & Behavior, 27(1), 212-219.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a valuable building block in pharmaceutical and chemical synthesis, its lifecycle in the laboratory does not end upon consumption in a reaction. Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of responsible scientific practice.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the rationale behind these procedures, grounding our recommendations in established safety standards and regulatory requirements. Our goal is to empower you, our fellow researchers, with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment
This compound is classified as a skin and eye irritant.[2] Direct contact with the solid powder or solutions can cause redness and discomfort. Inhalation of the dust may lead to respiratory tract irritation.[3] While acute toxicity data is limited, it is prudent to handle this compound with the care afforded to all laboratory chemicals.
| Hazard Classification | Category | GHS Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
Note: This data is based on the closely related compound 1-Aminocyclobutanecarboxylic Acid Hydrochloride. Always refer to the specific SDS provided by your supplier.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, the Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure.[4][5] Before beginning any waste consolidation or disposal procedure, ensure you are wearing the following:
| PPE Type | Specification | Rationale |
| Eye Protection | Goggles (European Standard - EN 166) or safety glasses with side shields. | Protects against accidental splashes of solutions or airborne dust getting into the eyes.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact with the chemical, mitigating the risk of skin irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if weighing large quantities or if dust is generated. | Minimizes the risk of inhaling irritating dust particles.[3] |
Step-by-Step Disposal Protocol
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave".[7][8] The following procedures are designed to ensure compliance with these regulations.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in laboratory waste management.[8][9] Mixing different waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.
-
Solid Waste:
-
Collect unreacted this compound, reaction byproducts, or contaminated solids (e.g., silica gel) in a dedicated, sealable container.
-
This container must be clearly labeled as "Hazardous Waste."
-
This waste stream is generally considered non-halogenated organic solids .
-
-
Liquid Waste:
-
Aqueous solutions of the compound should be collected in a dedicated liquid waste container.
-
If the compound was dissolved in an organic solvent, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, toluene).
-
NEVER mix halogenated and non-halogenated organic waste. Maintain separate, clearly labeled containers for each.[9]
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Grossly contaminated items like gloves, weighing paper, and bench liners should be double-bagged and placed in a container designated for solid chemical waste.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Step 2: Container Management and Labeling
All waste containers must be managed in accordance with EPA and institutional guidelines.[7][10]
-
Use Appropriate Containers: Use containers that are compatible with the chemical waste. For instance, acids should be stored in glass rather than metal containers.[9] For this compound waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
-
Labeling: Every hazardous waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., "Irritant," "Flammable").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in the lab, at or near the point of generation, as a Satellite Accumulation Area (SAA).[10]
-
Store your labeled, sealed waste containers in this designated SAA.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Arranging for Pickup and Disposal
Once a waste container is full, or if you will no longer be adding to it, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[10] They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from experiments involving this compound.
Caption: Decision workflow for disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key to a safe response.[4] For a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Don the PPE outlined in Section 2.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush for cleanup.
-
Cleanup: Gently sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6] A wet paper towel can be used to wipe the area after sweeping to collect any remaining dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All cleanup materials (gloves, paper towels, etc.) must be disposed of as hazardous solid waste.[3]
For large spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EH&S emergency line immediately.
By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective duty that safeguards our colleagues, our institutions, and the future of scientific discovery.
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Personal protective equipment for handling trans-3-Aminocyclobutanecarboxylic acid hydrochloride
A Researcher's Guide to Safely Handling trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially chemical handling, is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely manage this compound in your laboratory. We will explore not just what to do, but why you're doing it, creating a self-validating system of safety that builds confidence and ensures reproducible, reliable results.
Hazard Assessment: Understanding the Compound
This compound is a non-natural amino acid derivative. While comprehensive toxicological data for this specific salt is not fully available, we can infer its primary hazards from its structure and data on the parent compound and related molecules. The molecule combines a cyclobutane ring, an amino group, and a carboxylic acid, with the hydrochloride salt form suggesting increased acidity and potential for irritation.
The parent compound, trans-3-Aminocyclobutanecarboxylic acid, is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]. These provide a critical foundation for our risk assessment.
| Hazard Code | Statement | Implication for the Researcher |
| H302 | Harmful if swallowed | Accidental ingestion could lead to adverse health effects. Strict hygiene practices are essential. |
| H315 | Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, or inflammation.[3] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[3][4] |
| H335 | May cause respiratory irritation | Inhaling the dust can irritate the respiratory tract, leading to coughing or shortness of breath.[1][5] |
The hydrochloride salt may present additional hazards due to its acidic nature. Upon dissolution or contact with moisture, it can release hydrochloric acid, which is corrosive to tissues.[6] Therefore, we must treat this compound as both an irritant and a potential corrosive, particularly to mucous membranes.
Core Personal Protective Equipment (PPE): Your First Line of Defense
Selecting the right PPE is the most critical step in mitigating the risks identified above. Each component is chosen to counter a specific hazard.[7][8]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.[4][9] | Protects against airborne dust particles and accidental splashes of solutions, which can cause serious eye irritation.[3] Safety glasses are not sufficient.[10] |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use.[6][10] | Provides a barrier against skin contact, preventing irritation.[3] Change gloves immediately if they become contaminated. |
| Body Protection | A buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for added protection when handling significant quantities.[11] | Protects skin and personal clothing from contamination by dust or splashes.[12] |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is necessary when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure. For nuisance dust, a P95 or FFP2 filter is a minimum.[5][9] | Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[1] The primary control should always be to handle the solid in a fume hood or ventilated balance enclosure. |
Operational Workflow: From Receipt to Disposal
A robust safety plan covers the entire lifecycle of the chemical in the lab. This workflow is designed to minimize exposure at every step.
Caption: Workflow for handling trans-3-Aminocyclobutanecarboxylic acid HCl.
Step-by-Step Guidance:
-
Receiving and Storage:
-
Weighing and Solution Preparation:
-
Crucially, all handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure. This engineering control is the most effective way to prevent respiratory exposure.[5][11]
-
Use anti-static weigh boats or paper to prevent the fine powder from dispersing.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all necessary spill cleanup materials are readily available before you begin.
-
-
Spill Management:
-
In the event of a small spill, evacuate the immediate area if dust is airborne.
-
Wearing your full PPE, gently cover the spill with an absorbent material like sand or vermiculite.[10]
-
Carefully sweep up the material without creating dust, place it in a sealed container, and label it for hazardous waste disposal.[5][13]
-
Clean the spill area with soap and water.
-
-
Waste Disposal:
-
All waste, including contaminated PPE, empty containers, and spilled material, must be treated as hazardous waste.[14]
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the material through a licensed professional waste disposal service, following all local and national regulations.[5] Do not pour waste down the drain.[3]
-
Emergency Procedures: Immediate, Corrective Actions
In the case of accidental exposure, swift and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these expert protocols and understanding the causality behind each safety measure, you can handle this compound not just safely, but with the scientific diligence it requires. This structured approach ensures the integrity of your work and the safety of your laboratory environment.
References
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- 11. quora.com [quora.com]
- 12. realsafety.org [realsafety.org]
- 13. peptide.com [peptide.com]
- 14. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
